molecular formula C17H29NO6 B8115892 TCO-PEG3-CH2-aldehyde

TCO-PEG3-CH2-aldehyde

Cat. No.: B8115892
M. Wt: 343.4 g/mol
InChI Key: JVWUKRWDWZQUPX-OWOJBTEDSA-N
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Description

TCO-PEG3-CH2-aldehyde is a useful research compound. Its molecular formula is C17H29NO6 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO6/c19-9-11-22-13-15-23-14-12-21-10-8-18-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,9,16H,3-8,10-15H2,(H,18,20)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWUKRWDWZQUPX-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG3-CH2-aldehyde: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-CH2-aldehyde is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive technical overview of its structure, properties, and applications, with a focus on the quantitative data and detailed experimental protocols required for its effective use in research and development.

This linker possesses two distinct reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and an aldehyde group, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[3] This dual functionality allows for sequential or orthogonal chemoselective ligations, enabling the precise assembly of multifaceted bioconjugates.[4] The TCO group participates in an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner, while the aldehyde group can form stable hydrazone or oxime bonds with hydrazine (B178648) or aminooxy-functionalized molecules, respectively.[5][6]

Core Properties and Specifications

The key characteristics of this compound are summarized in the table below, providing a quick reference for its physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₉NO₆[2]
Molecular Weight 343.42 g/mol [2]
Appearance Colorless oil[6]
Solubility Soluble in DMSO, DMF, acetonitrile, DCM, THF[6]
Purity Typically ≥95%[7]
Storage Conditions -20°C, protected from light[6]

Reaction Mechanisms and Kinetics

This compound offers two distinct and highly selective conjugation chemistries. The choice of which reaction to perform first depends on the specific experimental design and the stability of the reactants.

TCO-Tetrazine Ligation (iEDDA)

The reaction between the TCO group and a tetrazine is a form of "click chemistry" that is renowned for its exceptional speed and bioorthogonality.[8] It proceeds via an inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage.[9]

TCO_Tetrazine_Ligation TCO This compound Intermediate Cycloaddition Intermediate TCO->Intermediate + Tetrazine Tetrazine-functionalized molecule Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product fast N2 N₂ (gas) Intermediate->N2 -

Mechanism of TCO-Tetrazine Ligation.
Aldehyde-Hydrazine/Aminooxy Ligation

The aldehyde group reacts with molecules containing a hydrazine or an aminooxy moiety to form a hydrazone or an oxime bond, respectively. These reactions are highly chemoselective and proceed efficiently under mild aqueous conditions.[1][10]

Aldehyde_Ligation Aldehyde This compound Product Hydrazone or Oxime Conjugate Aldehyde->Product + Nucleophile Hydrazine or Aminooxy- functionalized molecule Nucleophile->Product Water H₂O Product->Water -

Mechanism of Aldehyde Ligation.
Comparative Quantitative Data

The selection of a conjugation strategy often depends on the desired reaction kinetics and the stability of the resulting linkage. The following table provides a comparison of the key quantitative parameters for the two ligation chemistries available with this compound.

ParameterTCO-Tetrazine LigationAldehyde-Hydrazine/Aminooxy LigationReference(s)
Second-Order Rate Constant Extremely fast (10³ - 10⁶ M⁻¹s⁻¹)Moderate to fast (10¹ - 10³ M⁻¹s⁻¹ with catalysis)[9][11]
Optimal pH 6.0 - 9.04.5 - 7.0 (aniline catalysis beneficial at neutral pH)[9]
Catalyst Required NoAniline (B41778) can be used to accelerate the reaction[8]
Bond Stability Highly stable dihydropyridazineOxime is more stable than hydrazone; both can be susceptible to hydrolysis under certain conditions

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation experiments. Optimization may be required for specific applications.

Protocol 1: TCO-Tetrazine Ligation

This protocol describes the conjugation of a tetrazine-functionalized molecule to this compound.

Materials:

  • This compound

  • Tetrazine-functionalized molecule (e.g., protein, fluorescent dye)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Spin desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Dissolve the tetrazine-functionalized molecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the solution of the tetrazine-functionalized molecule.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired buffer.

  • Analysis and Storage:

    • Analyze the conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful ligation.

    • Store the purified conjugate at 4°C or -20°C, depending on the stability of the biomolecule.

Protocol 2: Aldehyde-Hydrazine/Aminooxy Ligation

This protocol outlines the conjugation of a hydrazine or aminooxy-functionalized molecule to the aldehyde group of this compound.

Materials:

  • This compound

  • Hydrazine or aminooxy-functionalized molecule

  • Reaction Buffer: PBS, pH 6.5-7.5 (for aminooxy) or slightly acidic buffer (pH ~5.5-6.5) for hydrazone formation.

  • Aniline (optional, as a catalyst)

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

    • Dissolve the hydrazine or aminooxy-functionalized molecule in the reaction buffer.

    • If using, prepare a stock solution of aniline in the reaction buffer.

  • Conjugation Reaction:

    • Add a 10 to 50-fold molar excess of the this compound stock solution to the solution of the hydrazine/aminooxy-functionalized molecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-4 hours at room temperature or for 12-24 hours at 4°C.

  • Purification:

    • Remove unreacted this compound and other small molecules by spin desalting or dialysis.

  • Analysis and Storage:

    • Confirm conjugation using methods such as SDS-PAGE (observing a molecular weight shift) or mass spectrometry.

    • Store the conjugate under appropriate conditions for the biomolecule.

Experimental Workflow for Dual Labeling

The orthogonal nature of the TCO and aldehyde reactive groups allows for the sequential labeling of two different molecules onto a central scaffold. The following diagram illustrates a typical workflow for creating a dual-functionalized bioconjugate.

Dual_Labeling_Workflow cluster_step1 Step 1: First Ligation cluster_step2 Step 2: Second Ligation Start Start with Molecule A (e.g., Tetrazine-functionalized) AddLinker Add this compound Start->AddLinker React1 Incubate (TCO-Tetrazine Ligation) AddLinker->React1 Purify1 Purify to remove excess linker React1->Purify1 Intermediate Intermediate Conjugate (Aldehyde-PEG3-Molecule A) Purify1->Intermediate AddMoleculeB Add Molecule B (e.g., Hydrazine-functionalized) Intermediate->AddMoleculeB React2 Incubate (Aldehyde-Hydrazine Ligation) AddMoleculeB->React2 Purify2 Purify to remove excess Molecule B React2->Purify2 FinalProduct Final Dual-Labeled Conjugate (Molecule B-PEG3-Molecule A) Purify2->FinalProduct

Sequential Dual Labeling Workflow.

Applications

The unique properties of this compound make it suitable for a wide range of applications in biomedical research and drug development:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach both a targeting antibody and a cytotoxic payload, creating a highly specific therapeutic agent.[1][2]

  • Fluorescent and PET/SPECT Imaging: Site-specific labeling of biomolecules with imaging agents for diagnostic and research purposes.[6]

  • Bioconjugation: General modification of proteins, peptides, and other biomolecules to introduce new functionalities.[3]

  • Surface Immobilization: Functionalization of surfaces for the development of biosensors and diagnostic assays.

Conclusion

This compound is a versatile and powerful tool for advanced bioconjugation. Its dual, orthogonal reactive groups, combined with the favorable properties of the PEG spacer, provide researchers with a high degree of control over the construction of complex biomolecular architectures. The exceptionally fast kinetics of the TCO-tetrazine ligation and the reliable nature of the aldehyde-based conjugation make this linker an excellent choice for a variety of applications, from fundamental research to the development of next-generation therapeutics and diagnostics.

References

TCO-PEG3-CH2-aldehyde: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of TCO-PEG3-CH2-aldehyde, a heterobifunctional linker integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs), fluorescent imaging, and targeted drug delivery.

Core Structure and Properties

This compound is a versatile molecule featuring two distinct reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and an aldehyde group, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This unique architecture allows for a two-step sequential or one-pot bioconjugation strategy, enabling the precise assembly of complex biomolecular architectures.

The TCO group is a highly strained alkene that readily participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine partners.[4] This bioorthogonal "click chemistry" reaction is exceptionally fast and proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for use in sensitive biological systems.[5][6] The aldehyde functionality provides a second orthogonal handle for conjugation, reacting with aminooxy or hydrazide-modified molecules to form stable oxime or hydrazone linkages, respectively.[7][8]

The integrated PEG3 spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance during conjugation reactions.[2][9]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₂₉NO₆[4]
Molecular Weight 343.42 g/mol [4]
Appearance Colorless oil[5][10]
Purity Typically >90% or ≥95%[5]
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile, Chloroform[5][10]
Storage Conditions -20°C, desiccated, protected from light[5]

Reaction Mechanisms and Kinetics

This compound's utility stems from its ability to undergo two highly specific and efficient bioorthogonal reactions.

TCO-Tetrazine Ligation (iEDDA)

The reaction between the TCO group and a tetrazine is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained TCO serves as the dienophile.[11] The reaction is driven by the release of strain in the TCO ring and results in the formation of a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas.[11][12] This ligation is one of the fastest bioorthogonal reactions known.[6]

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_product Product TCO This compound Conjugate Stable Dihydropyridazine Conjugate TCO->Conjugate iEDDA Reaction Tetrazine Tetrazine-modified Molecule Tetrazine->Conjugate N2 N₂ (gas) Conjugate->N2 Release

Table 2: Kinetic Data for TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]ConditionsSource(s)
TCO and Tetrazine derivatives~800 - 30,000Aqueous buffers, physiological pH[13]
ATTO-tetrazines with TCOup to 1000Aqueous media[14]
Dipyridal tetrazine and TCO2000 (±400)PBS buffer[15]
Hydrogen-substituted tetrazines with TCOup to 30,000Not specified[15]
Aldehyde Ligation (Oxime/Hydrazone Formation)

The aldehyde group of this compound reacts with molecules containing an aminooxy group to form a stable oxime linkage, or with a hydrazide to form a hydrazone linkage.[7][8] These reactions are chemoselective and proceed under mild acidic to neutral pH conditions.[8] Aniline (B41778) can be used as a catalyst to significantly accelerate the rate of oxime and hydrazone formation.[7][16]

Aldehyde_Ligation cluster_reactants Reactants cluster_products Products Aldehyde This compound Conjugate Oxime or Hydrazone Conjugate Aldehyde->Conjugate Condensation Reaction Nucleophile Aminooxy or Hydrazide-modified Molecule Nucleophile->Conjugate H2O H₂O Conjugate->H2O Release

Table 3: Kinetic Data for Aldehyde Ligations

ReactionSecond-Order Rate Constant (k₁) [M⁻¹s⁻¹]ConditionsSource(s)
Aromatic aldehydes with 6-hydrazinopyridyl and aminooxyacetyl groups10¹ - 10³Ambient conditions, with aniline catalysis[7]
Hydrazone formation (general)3.0 ± 0.3pH 4.5, without catalyst[7]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol for TCO-Tetrazine Ligation

This protocol describes the conjugation of a TCO-functionalized molecule to a tetrazine-modified protein.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized protein

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare the tetrazine-functionalized protein in PBS at a concentration of 1-5 mg/mL.[11]

    • Immediately before use, dissolve the TCO-functionalized molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11]

  • Ligation Reaction:

    • Add the TCO-stock solution to the protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized protein can be used for optimal results.[15]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[11] The reaction can also be performed at 4°C, which may require a longer incubation time.[15] For reactions involving dyes, protect the mixture from light.[11]

  • Purification:

    • Remove unreacted small molecules and byproducts using a spin desalting column equilibrated with the desired storage buffer.[11][15] For higher resolution purification, size-exclusion chromatography (SEC) can be employed.[11][15]

  • Storage:

    • Store the purified conjugate at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[11]

TCO_Tetrazine_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Prep_TCO Dissolve TCO-molecule in DMSO/DMF Mix Mix Reactants Prep_TCO->Mix Prep_Tetrazine Prepare Tetrazine-protein in PBS Prep_Tetrazine->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate Purify Purify via Spin Desalting or SEC Incubate->Purify Store Store at 4°C or -20/-80°C Purify->Store

Protocol for Aldehyde-Aminooxy Ligation (Oxime Formation)

This protocol outlines the conjugation of an aldehyde-containing molecule (such as this compound) to an aminooxy-modified protein.

Materials:

  • This compound

  • Aminooxy-functionalized protein

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)[8]

  • Aniline (optional, as catalyst)

  • Spin desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare the aminooxy-protein in the reaction buffer.

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Ligation Reaction:

    • Add the this compound stock solution to the protein solution.

    • If using a catalyst, add aniline to the reaction mixture (e.g., 10 mM).[16]

    • Incubate the reaction for 1-20 hours at room temperature.[16] The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the conjugate using a spin desalting column or SEC to remove excess reagents.

Aldehyde_Aminooxy_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Aldehyde Prepare Aldehyde-Linker Stock Solution Mix Mix Reactants Prep_Aldehyde->Mix Prep_Protein Prepare Aminooxy-Protein in Buffer Prep_Protein->Mix Add_Catalyst Add Aniline (optional) Mix->Add_Catalyst Incubate Incubate at RT (1-20h) Add_Catalyst->Incubate Purify Purify via Spin Desalting or SEC Incubate->Purify

Applications

The unique properties of this compound make it a valuable tool in various biomedical research and development areas.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[4][17]

  • Fluorescent and PET/SPECT Imaging: It enables the site-specific labeling of biomolecules with imaging agents for diagnostic and research purposes.[2]

  • Drug Delivery: this compound is employed in the synthesis of targeted drug delivery systems.[2]

  • Bioconjugation: It is widely used for the modification of proteins, peptides, and antibodies.[2]

  • Surface Immobilization: The linker can be used to functionalize surfaces for the development of biosensors and assays.[2]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates efficient and specific bioconjugation through two distinct and bioorthogonal reaction pathways. Its favorable properties, including high reactivity, specificity, and aqueous solubility, make it an indispensable tool for researchers and scientists in the development of novel therapeutics, diagnostics, and research reagents.

References

An In-depth Technical Guide to TCO-PEG3-CH2-aldehyde Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TCO-PEG3-CH2-aldehyde, a heterobifunctional linker at the forefront of bioconjugation and click chemistry. We will delve into the core principles of its reactivity, provide quantitative data, and present detailed experimental protocols and workflows to empower researchers in utilizing this versatile tool for applications ranging from antibody-drug conjugates (ADCs) to advanced cellular imaging.

Core Concepts: The Dual Reactivity of this compound

This compound is a molecule designed for two-step sequential or orthogonal bioconjugation strategies.[1][2][3][4][5] It features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer:

  • trans-Cyclooctene (TCO): This strained alkene is the reactive partner in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest known bioorthogonal "click" reactions.[6][7][8] It reacts with extreme speed and selectivity with a tetrazine-functionalized molecule to form a stable dihydropyridazine (B8628806) linkage.[4]

  • Aldehyde (-CH2-CHO): This functional group provides a second, orthogonal handle for conjugation. It readily reacts with aminooxy or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[9][10]

The PEG3 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance, making it ideal for biological applications.[4]

Quantitative Data

The efficiency and speed of the reactions involving this compound are critical for its utility. The following tables summarize the key quantitative parameters for the two distinct click reactions.

Table 1: TCO-Tetrazine Inverse Electron-Demand Diels-Alder (IEDDA) Reaction Kinetics
ParameterValueConditionsNotes
Second-Order Rate Constant (k₂) Up to 10⁷ M⁻¹s⁻¹Physiological conditions (PBS, 37 °C)The reaction rate is among the fastest in bioorthogonal chemistry, enabling rapid conjugation even at low concentrations.[6][8] The specific rate can be influenced by the substituents on both the TCO and tetrazine.[8]
Reaction Time MinutesLow µM concentrationsConjugation is often complete within minutes at room temperature.[4]
Yield QuantitativeAqueous buffersThe reaction proceeds with high efficiency, often leading to near-quantitative yields of the conjugate.[6]
Stability of TCO Stable for weeks at 4°C in aqueous buffer (pH 7.5)Avoid thiols (e.g., DTT)TCO groups can isomerize to the non-reactive cis-cyclooctene (CCO) form, a process accelerated by thiols.[11] Long-term storage at -20°C or -80°C is recommended.[11]
Table 2: Aldehyde-Aminooxy/Hydrazide Ligation Kinetics and Stability
ParameterValueConditionsNotes
Second-Order Rate Constant (k₁) 10¹ - 10³ M⁻¹s⁻¹pH 7, with aniline (B41778) catalysisThe reaction is significantly slower than the TCO-tetrazine ligation but can be accelerated with catalysts like aniline.[12][13]
Reaction Time HoursNeutral pHThe reaction typically requires several hours to reach completion at physiological pH.[14]
Stability of Linkage Oxime > HydrazonePhysiological pHOxime linkages are generally more stable towards hydrolysis than hydrazone linkages, making them preferable for applications requiring long-term stability.[9][10][15][16]
Optimal pH ~4.5 (uncatalyzed), 6.5-7.5 (catalyzed)Aqueous buffersThe reaction rate is pH-dependent, with optimal rates for uncatalyzed reactions in slightly acidic conditions.[10]

Experimental Protocols

The following are detailed, synthesized protocols for a two-step conjugation strategy using this compound.

Protocol 1: Modification of a Biomolecule with this compound via the Aldehyde Moiety

This protocol describes the conjugation of this compound to a biomolecule containing an aminooxy or hydrazide group.

Materials:

  • Biomolecule (e.g., protein, antibody, or oligonucleotide) functionalized with an aminooxy or hydrazide group.

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer.

  • Aniline (optional, as a catalyst)

  • Spin desalting columns or dialysis equipment for purification.

Procedure:

  • Prepare Biomolecule Solution: Dissolve the aminooxy- or hydrazide-modified biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The final DMSO concentration should be kept below 10% to avoid denaturation of proteins.

    • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove the excess, unreacted this compound and catalyst using a spin desalting column or by dialysis against the Reaction Buffer.

  • Quantification and Storage: Determine the concentration of the TCO-modified biomolecule using a suitable method (e.g., UV-Vis spectroscopy). Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the subsequent "click" reaction of the TCO-modified biomolecule with a tetrazine-functionalized molecule.

Materials:

  • TCO-modified biomolecule (from Protocol 1).

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug molecule, or another biomolecule).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the TCO-modified biomolecule in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer) to a known concentration.

  • Reaction Setup:

    • Combine the TCO-modified biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer. A 1.1 to 1.5-fold molar excess of the tetrazine reagent is often recommended to ensure complete reaction of the TCO-modified biomolecule.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Monitoring the Reaction (Optional): The progress of the TCO-tetrazine ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520 nm.[7]

  • Purification (if necessary): If the tetrazine reagent was used in a significant excess or if unreacted starting materials need to be removed, the final conjugate can be purified by size-exclusion chromatography (SEC) or dialysis.

  • Final Product: The resulting bioconjugate is now ready for its downstream application.

Visualization of Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the chemical reactions and a typical experimental workflow for creating an antibody-drug conjugate (ADC).

G This compound Reaction Pathways cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: TCO-Tetrazine Click TCO_Linker This compound TCO_Conjugate TCO-modified Biomolecule 1 TCO_Linker->TCO_Conjugate Aldehyde Reaction (pH 6.5-7.5, Aniline catalyst) Aminooxy_Molecule Aminooxy-modified Molecule (Biomolecule 1) Aminooxy_Molecule->TCO_Conjugate Tetrazine_Molecule Tetrazine-modified Molecule (Biomolecule 2) Final_Conjugate Final Conjugate (Biomolecule 1 - Biomolecule 2) Tetrazine_Molecule->Final_Conjugate TCO_Conjugate->Final_Conjugate IEDDA Reaction (fast, catalyst-free)

Caption: Reaction pathways of this compound.

G Workflow for Antibody-Drug Conjugate (ADC) Synthesis start Start: Aminooxy-functionalized Antibody (Ab) step1 Step 1: Conjugation with This compound start->step1 step2 Purification: Removal of excess linker (e.g., SEC or Dialysis) step1->step2 step3 Step 2: Click Reaction with Tetrazine-Drug step2->step3 step4 Purification: Removal of excess drug (e.g., SEC) step3->step4 end_product Final Product: Antibody-Drug Conjugate (ADC) step4->end_product

Caption: Workflow for ADC synthesis.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its dual reactivity, combined with the favorable properties of the PEG spacer, allows for the straightforward and efficient construction of complex biomolecular architectures. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation, coupled with the reliable aldehyde-aminooxy/hydrazide chemistry, provides researchers with a robust platform for a wide range of applications, from the development of next-generation antibody-drug conjugates to sophisticated live-cell imaging experiments. This guide provides the foundational knowledge and practical protocols to successfully implement this compound in your research endeavors.

References

An In-depth Technical Guide on the Role of PEG3 Spacers in TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs), relies on the precise control of molecular architecture. The linker, which connects the targeting moiety (like an antibody) to the payload (like a cytotoxic drug), is a critical component influencing the overall efficacy, safety, and pharmacokinetic profile of the conjugate. This guide focuses on the role of a specific linker component: the short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer within the context of trans-cyclooctene (B1233481) (TCO) linkers used in bioorthogonal chemistry.

Introduction to TCO Linkers and the Need for Spacers

Trans-cyclooctene (TCO) linkers are key players in the field of bioorthogonal chemistry, prized for their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine partners.[1][2] This "click chemistry" reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[1] This makes the TCO-tetrazine ligation an ideal tool for conjugating molecules in complex biological systems, including in live cells.[1]

However, the direct attachment of a reactive TCO group to a large biomolecule like an antibody can lead to several challenges. Hydrophobic interactions can cause the TCO group to "bury" itself within the protein structure, rendering it inaccessible for reaction.[3] Furthermore, the inherent hydrophobicity of many cytotoxic payloads can lead to aggregation, reduced solubility, and rapid clearance of the final conjugate.[4][5][6]

To overcome these issues, hydrophilic spacers are incorporated between the TCO moiety and the point of attachment. Polyethylene glycol (PEG) is a well-established polymer in drug development used to improve the pharmacological properties of therapeutics.[4] Short, uniform PEG chains, such as PEG3, offer a precise way to modulate the properties of the TCO linker and the resulting conjugate.

Core Functions of the PEG3 Spacer in TCO Linkers

The incorporation of a PEG3 spacer into a TCO linker architecture serves several critical functions that enhance the performance of the final bioconjugate. These functions can be categorized into improving physicochemical properties, pharmacokinetics, and reaction efficiency.

2.1. Enhancing Physicochemical Properties

  • Increased Hydrophilicity and Solubility: The primary role of the PEG3 spacer is to increase the hydrophilicity of the linker-payload complex.[7][8][9] Many potent cytotoxic drugs are hydrophobic, and their conjugation to an antibody can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[4][10] The PEG3 spacer, with its repeating ether units, forms hydrogen bonds with water, creating a protective hydration shell that improves aqueous solubility and reduces aggregation.[9] This is crucial for maintaining the stability of the ADC during formulation and in circulation.[6][11] Even short PEG spacers have been shown to significantly improve solubility.[1][10]

  • Reduction of Steric Hindrance: The PEG3 spacer provides optimal spatial separation between the TCO group and the biomolecule to which it is attached.[1] This separation reduces steric hindrance, ensuring that the TCO moiety remains accessible for efficient ligation with its tetrazine partner.[1][8]

2.2. Modulating Pharmacokinetics (PK)

  • Improved PK Profile: By increasing the overall hydrophilicity of the conjugate, PEG spacers can lead to an improved pharmacokinetic profile.[4][10][11] This includes a longer plasma half-life due to reduced renal clearance and decreased non-specific uptake by organs like the liver.[4][9][10] While longer PEG chains (e.g., PEG12, PEG18) are often associated with more significant increases in circulation time, even short spacers like PEG3 contribute to a more favorable PK profile compared to linkers with no spacer.[4][10]

  • Reduced Immunogenicity: The flexible PEG chain can shield the linker and payload from the immune system, potentially reducing the immunogenicity of the conjugate.[4]

2.3. Impact on Reaction Efficiency

  • Enhanced TCO Reactivity: Studies have shown that hydrophobic TCO moieties can lose reactivity due to non-specific interactions with the antibody surface.[7] The inclusion of a hydrophilic PEG spacer minimizes these interactions, preventing the TCO from becoming inaccessible.[3] One study demonstrated a more than four-fold increase in TCO reactivity after incorporating a four-unit PEG chain, which improved the percentage of active TCO linkers on the antibody from approximately 11% to 47%.[3]

The diagram below illustrates the conceptual benefits imparted by the PEG3 spacer.

PEG3_Function cluster_0 TCO Linker without Spacer cluster_1 TCO Linker with PEG3 Spacer TCO_NoSpacer TCO Antibody_NoSpacer Antibody Surface TCO_NoSpacer->Antibody_NoSpacer Hydrophobic Interaction Aggregation Aggregation TCO_NoSpacer->Aggregation TCO_WithSpacer TCO PEG3 PEG3 Spacer TCO_WithSpacer->PEG3 Antibody_WithSpacer Antibody Surface PEG3->Antibody_WithSpacer Solubility Improved Solubility PEG3->Solubility

Caption: Role of PEG3 spacer in mitigating hydrophobicity and aggregation.

Quantitative Data and Comparative Analysis

The choice of spacer length is a critical optimization parameter in ADC design.[5] While longer PEG chains can offer greater PK benefits, they can also introduce trade-offs, such as decreased in vitro potency or altered binding affinity.[4][5] Short PEG spacers like PEG3 often provide a crucial balance of improved physicochemical properties without significantly altering the fundamental characteristics of the conjugate.

The table below summarizes the general trends observed when incorporating PEG spacers of varying lengths into ADC linkers.

PropertyNo Spacer / Hydrophobic LinkerShort PEG Spacer (e.g., PEG3)Long PEG Spacer (e.g., PEG12+)
Solubility Low, prone to aggregationImproved [10]High
Aggregation High risk, especially at high DARReduced [4]Significantly Reduced[10]
Steric Hindrance High, may reduce reaction efficiencyReduced [1][8]Minimal
Plasma Half-Life ShorterModerately Increased [9]Significantly Increased[4]
Off-Target Uptake Can be high due to hydrophobicityReduced Significantly Reduced[10]
TCO Reactivity Can be compromised[3]Enhanced [3]Enhanced
In Vitro Potency VariableGenerally MaintainedMay be slightly reduced[4]

DAR: Drug-to-Antibody Ratio

Experimental Protocols

A common method for introducing a TCO-PEG3 moiety onto a biomolecule, such as an antibody, involves the use of an N-hydroxysuccinimide (NHS) ester derivative. The NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on the protein surface under mild conditions.

Protocol: Antibody Labeling with TCO-PEG3-NHS Ester

This protocol is a generalized procedure adapted from standard antibody labeling methods.[12][13]

Materials:

  • Antibody solution (e.g., 2-5 mg/mL in amine-free buffer like PBS, pH 7.4-8.5).

  • TCO-PEG3-NHS ester (e.g., stored at -20°C under inert gas).[14]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) for purification.

Procedure:

  • Antibody Preparation: If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer at a concentration of 2-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, allow the TCO-PEG3-NHS ester vial to warm to room temperature for ~20 minutes to prevent moisture condensation.[13] Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO.[12][13]

  • Conjugation Reaction: Add a calculated molar excess (e.g., 10- to 20-fold) of the dissolved TCO-PEG3-NHS ester to the antibody solution while gently mixing.[12] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.[12][13]

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[12]

  • Purification: Remove unreacted TCO-PEG3-NHS ester and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[12]

  • Characterization: Determine the degree of labeling (DOL), representing the average number of TCO molecules per antibody. This can be achieved using various methods, including UV-Vis spectroscopy or mass spectrometry.

The following diagram illustrates the experimental workflow.

Experimental_Workflow Ab_Prep 1. Antibody Preparation (Buffer Exchange) Conjugation 3. Conjugation Reaction (Antibody + NHS Ester) Ab_Prep->Conjugation NHS_Prep 2. TCO-PEG3-NHS Ester Preparation (in DMSO) NHS_Prep->Conjugation Incubation 4. Incubation (1-2h, RT, Dark) Conjugation->Incubation Purification 5. Purification (Desalting Column) Incubation->Purification Characterization 6. Characterization (DOL, Purity) Purification->Characterization Final_Product TCO-Modified Antibody Characterization->Final_Product

Caption: Workflow for antibody conjugation with TCO-PEG3-NHS ester.

Signaling Pathways and Downstream Applications

TCO-PEG3 linkers are integral to constructing ADCs that target specific cell surface receptors. Once the TCO-modified antibody is prepared, it can be conjugated to a tetrazine-modified payload. The resulting ADC circulates and binds to its target antigen on a cancer cell.

The subsequent signaling pathway is typically that of receptor-mediated endocytosis, followed by lysosomal trafficking. Inside the lysosome, proteases cleave the linker (if it is a cleavable design), releasing the cytotoxic payload to induce apoptosis.

The diagram below outlines this general mechanism of action for an ADC.

ADC_MoA ADC ADC (TCO-PEG3 Linker) Receptor Target Antigen on Cancer Cell ADC->Receptor Targeting Binding 1. Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 3. Lysosomal Trafficking Endosome->Lysosome Release 4. Payload Release (Linker Cleavage) Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis 5. Apoptosis Payload->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The PEG3 spacer, though a small component, plays a multifaceted and critical role in the design of TCO-based bioconjugates. It acts as a "hydrophilicity reservoir," enhancing solubility, reducing aggregation, and improving the pharmacokinetic profile of the conjugate.[6][11] By mitigating steric hindrance and preventing hydrophobic interactions, the PEG3 spacer ensures the TCO moiety remains accessible and highly reactive for efficient bioorthogonal ligation.[1][3] The rational inclusion of short PEG spacers like PEG3 represents a key strategy in the optimization of next-generation ADCs, enabling the development of more stable, effective, and safer therapeutics. Careful consideration and empirical testing of linker components are paramount to achieving the desired therapeutic index.[5]

References

An In-Depth Technical Guide to TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: December 2025

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has emerged as a cornerstone of bioorthogonal chemistry.[1][2] Characterized by exceptionally fast reaction kinetics, high specificity, and biocompatibility, this ligation is a powerful tool for researchers, scientists, and drug development professionals.[1][2][3] Its ability to form covalent bonds rapidly and selectively in complex biological media without the need for a catalyst makes it ideal for applications ranging from live-cell imaging and antibody-drug conjugate (ADC) development to pre-targeted cancer therapy and diagnostics.[2][4][5]

Core Reaction: Mechanism and Kinetics

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds via a two-step mechanism.[1] The first, rate-determining step is a [4+2] inverse-electron-demand Diels-Alder cycloaddition.[1][2] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1][2] This cycloaddition forms an unstable tricyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible elimination of dinitrogen (N₂) gas, a key driving force for the reaction, resulting in a stable dihydropyridazine (B8628806) product that can subsequently oxidize to a pyridazine.[1][2][6]

G TCO trans-Cyclooctene (TCO) (Strained Dienophile) plus + Tetrazine Tetrazine (Tz) (Electron-Deficient Diene) Step1 [4+2] IEDDA Cycloaddition (Rate-Determining Step) Dihydropyridazine Stable Dihydropyridazine (Conjugate) N2 + Nitrogen Gas (N₂) Step2 Retro-Diels-Alder (Irreversible N₂ Elimination) Step1->Step2

Caption: The TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Reaction Kinetics

The speed of the TCO-tetrazine ligation is one of its most significant advantages, with second-order rate constants (k₂) among the highest of any bioorthogonal reaction, reaching up to 10⁶ M⁻¹s⁻¹.[3][7] The kinetics are highly dependent on the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction by lowering the energy gap between the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO) and the TCO's Highest Occupied Molecular Orbital (HOMO).[2]

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3-phenyl-6-methyl-1,2,4,5-tetrazine(E)-cyclooct-4-enol~3,000
3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazine(E)-cyclooct-4-enol~13,000
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine(E)-cyclooct-4-enol~2,000
6-methyl-3-aryl tetrazine (MeTet)trans-cyclooctenes (TCO)up to 1,000
VariousTCO1 - 1x10⁶
VariousTCOup to 3.3 x 10⁶

Note: Rate constants are approximate and can vary based on solvent, temperature, and specific molecular structure.

Applications in Research and Drug Development

The unique characteristics of the TCO-tetrazine ligation have propelled its use in a multitude of applications, particularly in the development of next-generation biologics and diagnostic tools.

1. Pre-targeting for In Vivo Imaging and Radiotherapy

Pre-targeting is a powerful strategy used to enhance the contrast of imaging agents and reduce the systemic toxicity of radiotherapies.[2][5] This two-step approach decouples the targeting vehicle from the payload.[8]

  • Step 1 (Targeting): A biomolecule, typically a monoclonal antibody (mAb) modified with a TCO group, is administered.[8] The mAb-TCO conjugate is given time (e.g., 24-72 hours) to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from systemic circulation.[2][9]

  • Step 2 (Ligation): A small, rapidly clearing molecule carrying a tetrazine-modified payload (e.g., a PET imaging isotope or a potent radionuclide) is administered.[5][8] This small molecule quickly travels throughout the body, and upon encountering the TCO-tagged antibody at the target site, undergoes rapid ligation, effectively concentrating the payload where it is needed.[10] This increases the target-to-background signal ratio and minimizes radiation exposure to healthy tissues.[2][5]

G cluster_step1 Step 1: Targeting Phase (24-72h) cluster_step2 Step 2: Ligation Phase (<3h) Admin_mAb Administer Antibody-TCO Accumulate mAb-TCO Binds to Target (e.g., Tumor) Admin_mAb->Accumulate Clearance Unbound mAb-TCO Clears from Blood Accumulate->Clearance Admin_Tz Administer Tetrazine- Payload (e.g., ¹⁸F) Clearance->Admin_Tz Ligation Rapid In Vivo Ligation at Target Site Admin_Tz->Ligation Imaging Imaging / Therapy (High Target:Background) Ligation->Imaging

Caption: A logical workflow for a pre-targeting strategy using TCO-tetrazine ligation.

2. Antibody-Drug Conjugates (ADCs)

In ADC development, the TCO-tetrazine ligation provides a reliable method for attaching potent cytotoxic drugs to antibodies. This bioorthogonal approach allows for the precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and effective therapeutic agents.[4]

3. Live-Cell Imaging and Biomolecule Labeling

The reaction's biocompatibility—proceeding smoothly in aqueous media at physiological pH and temperature without toxic catalysts—makes it ideal for labeling proteins, glycans, and other biomolecules on the surface of or inside living cells.[4] Some tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched until they react with a TCO, providing a powerful method for tracking biological processes with a high signal-to-noise ratio.[11]

Detailed Experimental Protocol: Protein-Protein Conjugation

This protocol provides a general methodology for conjugating two proteins (Protein A and Protein B) using TCO-tetrazine ligation. The first step involves functionalizing each protein with either a TCO or tetrazine moiety, typically via reaction with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein A and Protein B (in amine-free buffer like PBS, pH 7.4)

  • TCO-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF)[12]

  • Tetrazine-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF)

  • 1M Sodium Bicarbonate (NaHCO₃)[12]

  • Spin desalting columns for purification[12]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-8.0

Workflow Visualization

G cluster_prep 1. Protein Functionalization cluster_react 2. Bioorthogonal Ligation cluster_final 3. Final Product PrepA Activate Protein A with TCO-NHS Ester PurifyA Purify Protein A-TCO PrepA->PurifyA PrepB Activate Protein B with Tetrazine-NHS Ester PurifyB Purify Protein B-Tz PrepB->PurifyB Mix Mix Protein A-TCO and Protein B-Tz (1:1 ratio) PurifyA->Mix PurifyB->Mix Incubate Incubate 1-2h at RT Mix->Incubate Monitor Monitor Reaction (Loss of Tetrazine color at ~520 nm) Incubate->Monitor PurifyFinal Purify Final Conjugate (e.g., SEC) Monitor->PurifyFinal Final Protein A-B Conjugate PurifyFinal->Final

Caption: General experimental workflow for protein-protein conjugation via TCO-tetrazine ligation.

Step-by-Step Methodology:

1. Functionalization of Protein A with TCO-NHS Ester a. Prepare Protein A at a concentration of 1-5 mg/mL in PBS buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it for PBS.[12] b. Add 1 M NaHCO₃ to the protein solution to achieve a final concentration of 50-100 mM.[12] c. Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.[6] d. Add a 10-20 molar excess of the TCO-PEG-NHS ester solution to the protein solution.[7] e. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[7][12] f. Purify the resulting Protein A-TCO conjugate by removing unreacted TCO reagent using a spin desalting column equilibrated with PBS.[12]

2. Functionalization of Protein B with Tetrazine-NHS Ester a. Repeat the process described in Step 1, but use Protein B and the Tetrazine-PEG-NHS ester.

3. TCO-Tetrazine Ligation a. Combine the purified Protein A-TCO and Protein B-Tetrazine in a reaction vessel at a 1:1 molar ratio.[12] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[12] b. Incubate the mixture for 1-2 hours at room temperature with gentle rotation.[12] The reaction can also be performed at 4°C, which may require a longer incubation time.[12] c. Monitoring: The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color or by spectrophotometry, following the decrease in absorbance at the tetrazine's visible absorbance maximum (typically 510-540 nm).[1][7]

4. Purification and Storage a. Once the reaction is complete (indicated by the loss of color), the final Protein A-B conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[12] b. Store the purified conjugate at 4°C or as appropriate for the specific proteins involved.[12]

References

An In-Depth Technical Guide to TCO-PEG3-CH2-aldehyde for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG3-CH2-aldehyde, a valuable tool for bioconjugation beginners. We will delve into its core properties, reaction kinetics, and provide detailed protocols for its application, particularly in the burgeoning field of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a versatile molecule designed for the covalent linking of two different molecular entities. Its structure comprises three key components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions. This "click chemistry" reaction is known for its exceptional speed and bioorthogonality, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.

  • Polyethylene (B3416737) Glycol (PEG3) Spacer: A three-unit polyethylene glycol chain that enhances the solubility of the linker and the resulting conjugate in aqueous buffers. The PEG spacer also reduces steric hindrance, providing better access to the reactive ends of the linker.

  • Aldehyde (CH2-aldehyde): A carbonyl functional group that readily reacts with nucleophiles such as hydrazines and alkoxyamines to form hydrazone and oxime linkages, respectively. This reaction is particularly useful for conjugating molecules containing these functionalities.

The dual reactivity of this compound allows for a two-step sequential or one-pot orthogonal conjugation strategy, making it a powerful tool in the construction of complex biomolecules like ADCs, imaging agents, and targeted drug delivery systems.[1]

Core Properties and Handling

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₅H₃₆N₂O₇
Molecular Weight 476.56 g/mol
Physical Form Colorless oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Store at -20°C, protected from light

Handling and Storage: this compound should be handled in a well-ventilated area, avoiding contact with skin and eyes.[2] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere to prevent degradation of the TCO group.[2]

Reaction Kinetics and Stability: A Quantitative Overview

The utility of this compound in bioconjugation is underpinned by the kinetics and stability of the linkages it forms. The following tables summarize representative quantitative data for the two key reactions.

Disclaimer: The following data are representative values for TCO-tetrazine and aldehyde-hydrazine/oxime reactions and may not be specific to this compound. Actual rates and stability will depend on the specific reactants and reaction conditions.

Table 1: TCO-Tetrazine Reaction Kinetics

The iEDDA reaction between TCO and tetrazine is exceptionally fast. The second-order rate constants are influenced by the substituents on both the TCO and the tetrazine.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,000
s-TCO (strained)3,6-di-(2-pyridyl)-s-tetrazine~3,300,000
d-TCO3,6-dipyridyl-s-tetrazine~366,000

Table 2: Stability of Aldehyde-Derived Linkages

The stability of the hydrazone and oxime bonds formed from the aldehyde group is pH-dependent. Oxime linkages are generally more stable than hydrazone linkages, especially at neutral and acidic pH.

Linkage TypepHApproximate Half-life (t₁/₂)
Hydrazone5.0Hours
Hydrazone7.4Days
Oxime5.0Weeks
Oxime7.4Months

Experimental Protocols

This section provides a detailed, beginner-friendly protocol for the generation of an antibody-drug conjugate (ADC) using this compound. This protocol involves a two-step process: first, the conjugation of a hydrazine-modified drug to the aldehyde group of the linker, followed by the reaction of the TCO group with a tetrazine-modified antibody.

4.1. Materials

  • This compound

  • Hydrazine-modified cytotoxic drug

  • Tetrazine-modified monoclonal antibody (e.g., anti-HER2)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system and column (e.g., Superdex 200)

  • Reaction tubes

  • Pipettes and tips

4.2. Protocol for ADC Generation

Step 1: Conjugation of Hydrazine-Drug to this compound

  • Dissolve Reagents: Dissolve this compound and the hydrazine-modified drug in a minimal amount of anhydrous DMF.

  • Reaction Incubation: Mix the two solutions in a 1:1.1 molar ratio (TCO-linker:drug) and incubate at room temperature for 2-4 hours with gentle stirring.

  • Monitor Reaction: The formation of the TCO-PEG3-CH2-hydrazone-drug conjugate can be monitored by LC-MS.

  • Purification (Optional): If necessary, the product can be purified by reverse-phase HPLC to remove any unreacted drug.

Step 2: Conjugation of TCO-Drug to Tetrazine-Antibody

  • Prepare Antibody: Buffer exchange the tetrazine-modified antibody into PBS, pH 7.4, to a concentration of 5-10 mg/mL.

  • Reaction Incubation: Add the TCO-PEG3-CH2-hydrazone-drug conjugate from Step 1 to the antibody solution at a 5-10 fold molar excess. Incubate the reaction at 37°C for 1-2 hours.

  • Purification of ADC: Purify the resulting ADC from unreacted TCO-drug conjugate and other small molecules using size-exclusion chromatography (SEC). The ADC will elute in the high molecular weight fractions.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Visualizing the Chemistry and Workflows

5.1. Reaction Mechanisms

The following diagrams illustrate the two key bioconjugation reactions of this compound.

G TCO-Tetrazine iEDDA Reaction TCO This compound Transition Diels-Alder Transition State TCO->Transition + Tetrazine Tetrazine-modified Biomolecule Tetrazine->Transition Dihydropyridazine Dihydropyridazine Adduct Transition->Dihydropyridazine [4+2] Cycloaddition N2 N₂ Dihydropyridazine->N2 Final_Product Stable Conjugate Dihydropyridazine->Final_Product - N₂ (Retro-Diels-Alder)

Caption: Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction.

G Aldehyde-Hydrazine Reaction Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Hydrazine Hydrazine-modified Drug Hydrazine->Carbinolamine Hydrazone Hydrazone Conjugate Carbinolamine->Hydrazone - H₂O Water H₂O Carbinolamine->Water

Caption: Mechanism of hydrazone formation from an aldehyde and a hydrazine.

5.2. Experimental Workflow

The following diagram outlines the general workflow for creating an antibody-drug conjugate using this compound.

G ADC Synthesis Workflow cluster_drug_mod Drug Modification cluster_adc_formation ADC Formation cluster_purification Purification & Analysis Drug_Hydrazine Hydrazine-modified Drug Reaction1 React in DMF Drug_Hydrazine->Reaction1 TCO_Linker This compound TCO_Linker->Reaction1 TCO_Drug TCO-Drug Conjugate Reaction1->TCO_Drug Tetrazine_Ab Tetrazine-modified Antibody Reaction2 React in PBS TCO_Drug->Reaction2 Tetrazine_Ab->Reaction2 Crude_ADC Crude ADC Reaction2->Crude_ADC SEC Size-Exclusion Chromatography Crude_ADC->SEC Pure_ADC Purified ADC SEC->Pure_ADC Analysis Characterization (DAR) Pure_ADC->Analysis

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.

5.3. Signaling Pathway Example: HER2-Targeted ADC

ADCs created with this compound can be designed to target specific cancer cells. For example, an ADC with an anti-HER2 antibody will target breast cancer cells that overexpress the HER2 receptor. The following diagram illustrates the mechanism of action.[3][4][5]

G HER2-Targeted ADC Mechanism cluster_cell HER2+ Cancer Cell HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Apoptosis Apoptosis (Cell Death) Drug_Release->Apoptosis ADC Anti-HER2 ADC ADC->HER2 Binding

Caption: Mechanism of a HER2-targeted antibody-drug conjugate.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers a straightforward entry point for researchers new to bioconjugation. Its bioorthogonal TCO group and reactive aldehyde moiety, combined with the benefits of a PEG spacer, enable the efficient and specific creation of complex bioconjugates. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals looking to harness the potential of this innovative chemical tool.

References

An In-Depth Technical Guide to Bioorthogonal Chemistry with TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between trans-cyclooctene (B1233481) (TCO) and tetrazine stands out for its exceptional speed and specificity. This guide provides a comprehensive overview of TCO linkers, their mechanism of action, and their applications in research and drug development, complete with quantitative data and detailed experimental protocols.

Core Principles of TCO-Tetrazine Ligation

The foundation of this powerful bioorthogonal tool lies in the [4+2] cycloaddition reaction between an electron-deficient tetrazine (diene) and a strained, electron-rich trans-cyclooctene (dienophile).[1][2] This reaction is exceptionally fast and proceeds without the need for a cytotoxic catalyst, such as copper, making it ideal for use in living systems.[3][4][5] The ligation is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct, irreversibly driving the reaction forward to form a stable dihydropyridazine (B8628806) conjugate.[1][4]

The remarkable reactivity of TCO is attributed to the significant ring strain of the trans-cyclooctene moiety.[6] This inherent strain is released upon cycloaddition with a tetrazine, providing a large thermodynamic driving force for the reaction. The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants reaching up to 106 M-1s-1.[1][3][4] This allows for efficient labeling and conjugation at the low concentrations typically found in biological systems.[5]

Applications in Research and Drug Development

The unique characteristics of TCO-tetrazine chemistry have led to its widespread adoption in various fields, including chemical biology, molecular imaging, and drug delivery.

Antibody-Drug Conjugates (ADCs): TCO linkers are instrumental in the development of next-generation ADCs.[7][8][9] By functionalizing an antibody with a TCO group and a cytotoxic drug with a tetrazine, the two components can be rapidly and specifically conjugated.[10] This "click" approach allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and potent ADCs. Furthermore, cleavable TCO linkers have been designed that release the therapeutic payload upon reaction with a tetrazine trigger, offering a novel mechanism for targeted drug activation.[8][11][12]

PROTACs and Targeted Protein Degradation: In the realm of targeted protein degradation, TCO linkers can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][13] These molecules consist of two ligands connected by a linker, one binding to a target protein and the other to an E3 ubiquitin ligase, leading to the degradation of the target protein.[7] Bioorthogonal ligation with TCO linkers facilitates the modular construction of complex PROTACs.

Molecular Imaging and Diagnostics: The rapid kinetics of the TCO-tetrazine reaction are highly advantageous for in vivo imaging applications.[3][14] Pre-targeting strategies, where a TCO-modified antibody is first administered and allowed to accumulate at a target site before the injection of a tetrazine-labeled imaging agent, have shown great promise.[2][6][15] This approach improves imaging contrast and reduces the radiation dose to non-target tissues.[15]

Bioconjugation and Cell Labeling: TCO linkers are widely used for the specific labeling of proteins, nucleic acids, and other biomolecules in complex biological mixtures and on the surface of living cells.[3][16][17] The bioorthogonality of the reaction ensures that only the intended molecules are modified, without interference from endogenous functional groups.[3]

Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes representative second-order rate constants for various TCO-tetrazine pairs.

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2000[18][19]
TCO derivativesMethyl-substituted tetrazinesAqueous MediaN/A~1000[18]
TCO derivativesHydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[18][20]
TCOvarious tetrazine scaffolds1,4-dioxane251.4 - 230[18]
TCO-PEG₄various tetrazine scaffoldsDPBS371100 - 73,000[18]
General TCO-TetrazineN/AN/AN/Aup to 1 x 10⁶[1][3][4]
TCO-tagged antibodyTetrazine probeN/AN/A2.7 x 10⁵[21]

Stability of TCO Linkers

While highly reactive, the stability of TCO linkers in biological environments is a critical consideration. TCO can isomerize to the unreactive cis-cyclooctene isomer, particularly in the presence of copper-containing proteins.[21][22] However, the stability of TCO linkers can be significantly improved by increasing steric hindrance around the trans-double bond.[21] Studies have shown that TCO-conjugated antibodies can retain a significant portion of their reactivity in vivo over 24 hours.[6] For long-term storage, TCO reagents can be stabilized by forming complexes with silver(I) or by the addition of radical inhibitors.[22]

Experimental Protocols

Protocol 1: General Protein Labeling with a TCO-NHS Ester

This protocol outlines the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester-functionalized TCO linker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.[23]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[23]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[23] Incubate for 1 hour at room temperature.[23]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[23]

  • Purification: Remove excess, unreacted TCO-NHS ester by using a desalting column or by dialysis against a suitable buffer.[23]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.[18]

  • Conjugation: Mix the TCO-labeled protein and the tetrazine-labeled protein in the desired molar ratio (typically 1:1 or a slight excess of the tetrazine-labeled protein).[18]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[18]

  • Purification (Optional): If necessary, purify the resulting protein-protein conjugate from unreacted starting materials using size-exclusion chromatography.[18]

  • Storage: Store the final conjugate at 4°C until use.[18]

Visualizing the Chemistry: Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate the core mechanism and a typical experimental workflow.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products TCO Trans-cyclooctene (TCO) (Dienophile) Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine (Diene) Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Antibody_Drug_Conjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Modification cluster_step3 Step 3: Bioorthogonal Ligation Antibody Monoclonal Antibody TCO_Antibody TCO-functionalized Antibody Antibody->TCO_Antibody + TCO_Linker TCO-NHS Ester TCO_Linker->TCO_Antibody ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC + Tetrazine-Drug TCO_Antibody->ADC Drug Cytotoxic Drug Tetrazine_Drug Tetrazine-functionalized Drug Drug->Tetrazine_Drug + Tetrazine_Linker Tetrazine-Linker Tetrazine_Linker->Tetrazine_Drug Tetrazine_Drug->ADC

References

In-Depth Technical Guide: TCO-PEG3-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, properties, and applications of TCO-PEG3-CH2-aldehyde, a heterobifunctional linker crucial for advanced bioconjugation techniques.

Physicochemical Properties and Specifications

This compound is a versatile molecule used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2] It features a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click" chemistry and an aldehyde group for covalent bonding with amine-containing molecules.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3][4]

Quantitative data from typical certificates of analysis are summarized below. Note that slight variations in molecular weight and formula may be reported by different suppliers.

Table 1: Physicochemical Properties

ParameterRepresentative ValueSource
Chemical Formula C₂₅H₃₆N₂O₇[3]
C₁₇H₂₉NO₆[1]
Molecular Weight 476.56 g/mol [3][5]
343.42 g/mol [1][4]
Physical Form Colorless oil / Viscous liquid[3][6]
Solubility Soluble in DCM, THF, acetonitrile (B52724), DMF, and DMSO[3]

Table 2: Quality Control Specifications

ParameterSpecificationTypical Analytical Method
Purity ≥95% (or >90%)HPLC, LCMS
Identity Consistent with structure¹H NMR, LCMS
Storage -20°C, avoid lightN/A

Key Functional Groups and Reactivity

TCO Group for Bioorthogonal Ligation

The TCO moiety reacts with tetrazine-functionalized molecules via an inverse electron demand Diels-Alder cycloaddition (iEDDA).[1][3] This reaction is exceptionally fast and selective, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst, making it ideal for use in complex biological systems.[3]

Aldehyde Group for Amine Conjugation

The aldehyde group serves as a reactive handle for conjugation to molecules containing primary amines, such as the lysine (B10760008) residues on proteins or antibodies. The reaction between an aldehyde and a primary amine forms an imine derivative, also known as a Schiff base.[7][8] This reaction is reversible and acid-catalyzed.[7][8] For stable linkage, the resulting imine can be reduced to a secondary amine. Alternatively, the aldehyde can react with other amine derivatives like hydrazines or hydroxylamines to form stable hydrazones or oximes, respectively.[7]

Experimental Protocols

The following are representative protocols for the quality control analysis of this compound.

Identity and Purity by Liquid Chromatography-Mass Spectrometry (LCMS)
  • Objective: To confirm the molecular weight and assess the purity of the compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • Method:

    • Sample Preparation: A stock solution of the compound is prepared in acetonitrile or a similar suitable solvent at a concentration of approximately 1 mg/mL. A dilution to ~50 µg/mL is made in the mobile phase.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

      • Detection: UV at 214 nm and 254 nm.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Range: m/z 100-1000.

    • Data Analysis: The retention time of the main peak is recorded. The mass spectrum of the main peak is analyzed to confirm the presence of the expected molecular ion ([M+H]⁺). Purity is calculated based on the area of the main peak relative to the total peak area in the UV chromatogram.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)
  • Objective: To confirm the chemical structure of the compound by analyzing the chemical shifts and integrations of its protons.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Method:

    • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Acquisition:

      • A standard proton NMR spectrum is acquired.

      • Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Data Analysis: The resulting spectrum is processed (Fourier transform, phase correction, baseline correction). The chemical shifts (ppm), splitting patterns, and integrations of the observed peaks are compared to the expected signals for the this compound structure. The spectrum should be consistent with the proposed structure.[6]

Visualizations

TCO-Tetrazine Ligation Pathway

The following diagram illustrates the bioorthogonal reaction between the TCO group of the linker and a tetrazine-functionalized molecule.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product TCO This compound reaction iEDDA Click Reaction TCO->reaction Tetrazine Tetrazine-Molecule Tetrazine->reaction Conjugate Stable Dihydropyridazine Conjugate reaction->Conjugate Fast Kinetics

Caption: Bioorthogonal iEDDA reaction pathway.

Quality Control Experimental Workflow

This diagram outlines the typical workflow for the analysis and certification of a batch of this compound.

G cluster_input Input cluster_analysis Analytical Testing cluster_decision Decision cluster_output Output raw_material Raw Material Batch lcms LCMS Analysis (Purity, Identity) raw_material->lcms nmr ¹H NMR Analysis (Structure) raw_material->nmr appearance Visual Inspection (Appearance) raw_material->appearance spec_check Compare to Specifications lcms->spec_check nmr->spec_check appearance->spec_check pass Release Batch spec_check->pass Pass fail Reject Batch spec_check->fail Fail coa Generate Certificate of Analysis pass->coa

Caption: Quality control workflow for this compound.

Aldehyde-Amine Conjugation Logic

This diagram shows the logical relationship in the reaction between the aldehyde moiety and a primary amine to form a Schiff base.

G Aldehyde Aldehyde Group (R-CHO) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Amine Primary Amine (R'-NH₂) Amine->Intermediate + Product Imine (Schiff Base) (R-CH=N-R') Intermediate->Product - H₂O Water Water (H₂O)

Caption: Logical flow of Schiff base formation.

References

Navigating Aqueous Environments: A Technical Guide to the Solubility of TCO-PEG3-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, TCO-PEG3-CH2-aldehyde, is a critical tool in the field of bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced imaging probes. A thorough understanding of its solubility in aqueous buffers is paramount for the successful design and execution of conjugation experiments, ensuring optimal reaction kinetics and minimizing aggregation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by a detailed experimental protocol for its determination.

Understanding the Molecular Determinants of Solubility

The solubility of this compound in aqueous media is governed by a balance of hydrophobic and hydrophilic properties inherent in its molecular structure. The trans-cyclooctene (B1233481) (TCO) group, a strained alkene essential for bioorthogonal click chemistry reactions with tetrazines, is inherently hydrophobic. Conversely, the polyethylene (B3416737) glycol (PEG) spacer, in this case, a three-unit chain (PEG3), is hydrophilic and serves to enhance the overall aqueous solubility of the molecule. The terminal aldehyde group, reactive towards amines, has a modest contribution to its hydrophilicity.

Several factors can influence the solubility of this compound in a given aqueous buffer:

  • pH: The pH of the buffer can influence the stability of the aldehyde group, which could indirectly affect solubility.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact solubility through effects such as "salting in" or "salting out."

  • Temperature: Solubility is generally temperature-dependent, although the effect may be modest for this type of molecule within typical experimental ranges.

  • Presence of Co-solvents: The addition of organic co-solvents, such as DMSO or DMF, can significantly increase the solubility of this compound.

The interplay of these factors is crucial for achieving the desired concentration of the linker in a reaction mixture without precipitation.

Factors Influencing this compound Solubility cluster_molecule This compound cluster_environment Aqueous Environment TCO Trans-cyclooctene (TCO) (Hydrophobic) Solubility Overall Aqueous Solubility TCO->Solubility - PEG3 PEG3 Spacer (Hydrophilic) PEG3->Solubility + Aldehyde Aldehyde Group (Moderately Hydrophilic) Aldehyde->Solubility +/- pH Buffer pH pH->Solubility IonicStrength Ionic Strength IonicStrength->Solubility Temperature Temperature Temperature->Solubility Cosolvents Organic Co-solvents Cosolvents->Solubility ++

Molecular and environmental factors affecting solubility.

Qualitative Solubility and Key Properties Summary

PropertyDescriptionSource(s)
Molecular Formula C₁₇H₂₉NO₆[4]
Molecular Weight 343.42 g/mol [4]
Physical Form Colorless oil[1]
Organic Solvent Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile, chloroform.[1][5]
Aqueous Solubility Enhanced by the hydrophilic PEG3 spacer, but quantitative data is not specified. Generally requires an organic co-solvent for initial stock solution preparation.[1][2]
Key Functional Groups - Trans-cyclooctene (TCO) for reaction with tetrazines. - Aldehyde for reaction with amines.[2]
Primary Application Heterobifunctional linker for bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[6]

Experimental Protocol for Determining Aqueous Solubility

To empower researchers with the ability to ascertain the solubility of this compound under their specific experimental conditions, the following detailed protocol for a shake-flask method is provided. This method is considered a reliable approach for determining thermodynamic solubility.[7]

Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Water-miscible organic solvent (e.g., DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: a. Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent (e.g., DMSO) to prepare a concentrated stock solution of known concentration (e.g., 10 mg/mL). b. Perform a series of dilutions of the stock solution with the aqueous buffer to create a set of standard solutions with known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation (Shake-Flask Method): a. Add an excess amount of this compound to a microcentrifuge tube. The exact amount should be more than what is expected to dissolve. b. Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the tube. c. Securely cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Equilibration: a. Place the tube in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C or 37°C). b. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The shaking should be continuous but gentle enough to prevent aerosol formation.

  • Phase Separation: a. After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound. b. Carefully collect a known volume of the supernatant without disturbing the pellet. This supernatant represents the saturated solution.

  • Quantification by HPLC: a. Dilute the collected supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve. b. Analyze the standard solutions and the diluted supernatant sample by HPLC. A reverse-phase C18 column is often suitable. The mobile phase composition and detection wavelength should be optimized for this compound. c. Integrate the peak area corresponding to this compound for all injections.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area versus the known concentration of the standard solutions. b. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted supernatant sample. c. Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the saturation solubility of this compound in the tested aqueous buffer under the specified conditions.

Experimental Workflow for Solubility Determination A Prepare Standard Solutions (Known Concentrations) G Generate Calibration Curve A->G B Add Excess this compound to Aqueous Buffer C Equilibrate with Shaking (24-48 hours) B->C D Centrifuge to Pellet Undissolved Compound C->D E Collect Supernatant (Saturated Solution) D->E F Analyze Standards and Supernatant by HPLC E->F H Calculate Solubility from Calibration Curve F->H G->H

Workflow for determining aqueous solubility.

Conclusion

While specific quantitative data for the solubility of this compound in aqueous buffers remains proprietary or unpublished, its molecular design incorporating a PEG3 spacer indicates an enhancement of its hydrophilic character to facilitate its use in bioconjugation. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining the empirical solubility of this versatile linker in their specific buffer systems. This knowledge is critical for the reliable and reproducible synthesis of advanced bioconjugates, ultimately contributing to the development of novel therapeutics and diagnostic agents.

References

TCO-PEG3-CH2-aldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of TCO-PEG3-CH2-aldehyde, a heterobifunctional linker crucial for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). This document outlines its molecular characteristics, detailed experimental protocols for its use in two-step bioconjugation, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a versatile chemical tool employed in bioconjugation. It features a Trans-Cyclooctene (TCO) group for exceptionally fast and selective bioorthogonal "click" chemistry reactions with tetrazine-modified molecules.[1][2] Additionally, it possesses an aldehyde group that enables covalent modification of biomolecules through the formation of stable oxime or hydrazone linkages with aminooxy or hydrazide-containing molecules, respectively. The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance during conjugation.[3][4]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Weight 343.42 g/mol [1][2][5]
Molecular Formula C₁₇H₂₉NO₆[1][2]

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. This approach is particularly useful for linking two different molecules, such as a targeting antibody and a therapeutic payload. The following protocols are generalized procedures and may require optimization for specific applications.

Step 1: Oxime/Hydrazone Ligation via the Aldehyde Group

This initial step involves the reaction of the aldehyde moiety of this compound with an aminooxy- or hydrazide-functionalized molecule (e.g., a drug, toxin, or fluorescent probe). This forms a stable oxime or hydrazone bond.

Materials:

  • This compound

  • Aminooxy- or hydrazide-modified molecule of interest

  • Reaction Buffer: Phosphate Buffered Saline (PBS) or similar, pH 6.5-7.5. For oxime ligation, a slightly acidic pH (around 4.5) can accelerate the reaction, though catalysis at neutral pH is also effective.

  • Aniline (B41778) or m-phenylenediamine (B132917) (optional, as catalyst for oxime formation at neutral pH)

  • Anhydrous DMSO or DMF for preparing stock solutions

  • Spin desalting columns or Size-Exclusion Chromatography (SEC) for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Dissolve the aminooxy- or hydrazide-modified molecule in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 10-20 molar excess of the this compound stock solution to the solution of the aminooxy/hydrazide-modified molecule.

    • If using a catalyst for oxime ligation at neutral pH, add aniline to a final concentration of approximately 100 mM.

    • Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants and pH.

  • Purification:

    • Remove the excess, unreacted this compound and catalyst using a spin desalting column (for molecules >5 kDa) or through SEC for higher purity.

    • The resulting product is the TCO-activated molecule of interest, ready for the subsequent click chemistry step.

Step 2: TCO-Tetrazine Ligation (Click Chemistry)

The second step is the bioorthogonal reaction between the TCO group on the newly formed conjugate and a tetrazine-functionalized biomolecule, such as an antibody. This reaction is known for its extremely fast kinetics and high specificity.[6]

Materials:

  • TCO-activated molecule from Step 1

  • Tetrazine-functionalized biomolecule (e.g., antibody)

  • Reaction Buffer: PBS, pH 7.4

  • Spin desalting columns or SEC for final purification

Procedure:

  • Reagent Preparation:

    • Ensure the tetrazine-functionalized biomolecule is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the TCO-activated molecule to the solution of the tetrazine-functionalized biomolecule. A 1.5 to 5 molar excess of the TCO-activated molecule is typically used.

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (pink/red) and its absorbance peak between 510 and 550 nm.[6]

  • Final Purification:

    • Purify the final bioconjugate from any unreacted starting materials using SEC or a spin desalting column, depending on the scale and required purity of the final product.

    • The purified conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays.

Experimental Workflow Visualization

The following diagram illustrates the two-step conjugation process using this compound.

G Two-Step Bioconjugation Workflow with this compound cluster_step1 Step 1: Oxime/Hydrazone Ligation cluster_step2 Step 2: TCO-Tetrazine Ligation A Aminooxy/Hydrazide -modified Molecule C Reaction Mixture (pH 6.5-7.5, RT, 2-16h) A->C B This compound B->C D Purification (SEC / Desalting) C->D E TCO-activated Molecule D->E G Reaction Mixture (PBS pH 7.4, RT, 30-60 min) E->G F Tetrazine-functionalized Biomolecule (e.g., Antibody) F->G H Final Purification (SEC / Desalting) G->H I Final Bioconjugate (e.g., ADC) H->I

Two-Step Bioconjugation Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using TCO-PEG3-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. TCO-PEG3-CH2-aldehyde is a heterobifunctional linker designed for advanced ADC development, leveraging bioorthogonal click chemistry for precise and efficient conjugation.

This linker features three key components:

  • Trans-cyclooctene (TCO): A strained alkene that reacts with exceptional speed and selectivity with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological mixtures without interfering with native biochemical processes.[1][2]

  • PEG3 Spacer: A three-unit polyethylene (B3416737) glycol chain that enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.[3]

  • Aldehyde Group (-CH2-CHO): A carbonyl functional group that serves as a reactive handle for the conjugation of a cytotoxic payload. It readily reacts with aminooxy or hydrazide-functionalized payloads to form stable oxime or hydrazone linkages, respectively.[4][5]

The strategic two-step conjugation approach enabled by this linker allows for the separate preparation of a modified antibody and a linker-payload conjugate, followed by a highly efficient and site-specific final ligation. This methodology provides excellent control over the final ADC's stoichiometry, leading to a more homogeneous product with a defined Drug-to-Antibody Ratio (DAR).

Experimental Overview & Logical Workflow

The synthesis of an ADC using this compound is a multi-stage process. The overall workflow is designed to be modular, allowing for the characterization of intermediates at each key step.

ADC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Linker-Payload Conjugation cluster_2 Final ADC Synthesis & Purification cluster_3 Characterization payload Cytotoxic Payload (with -NH2 or -OH) payload_mod Aminooxy/Hydrazide Functionalized Payload payload->payload_mod Functionalization linker_payload TCO-Linker-Payload Conjugate payload_mod->linker_payload Oxime/Hydrazone Ligation antibody Monoclonal Antibody (mAb) antibody_mod Tetrazine-Modified Antibody (mAb-Tz) antibody->antibody_mod Tetrazine-NHS Ester Reaction adc_conjugation iEDDA Click Reaction antibody_mod->adc_conjugation linker This compound linker->linker_payload linker_payload->adc_conjugation raw_adc Crude ADC adc_conjugation->raw_adc purified_adc Purified ADC raw_adc->purified_adc Purification (SEC/HIC) characterization DAR Analysis, etc. purified_adc->characterization QC Analysis

References

Application Notes and Protocols for Fluorescent Probe Conjugation using TCO-PEG3-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of TCO-PEG3-CH2-aldehyde, a heterobifunctional linker, for the covalent conjugation of fluorescent probes to biomolecules. This system leverages a two-step strategy involving an initial aldehyde-reactive conjugation followed by a highly efficient and bioorthogonal TCO-tetrazine ligation. This approach is particularly advantageous for creating well-defined bioconjugates for a variety of applications, including cellular imaging, flow cytometry, and targeted drug delivery.

The this compound linker contains two key functional groups: an aldehyde group for reaction with hydrazide or aminooxy-functionalized molecules to form a stable hydrazone or oxime bond, respectively, and a trans-cyclooctene (B1233481) (TCO) group. The TCO moiety is a key component of bioorthogonal "click chemistry," reacting with exceptional speed and specificity with a tetrazine-functionalized probe in a catalyst-free manner. The polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces steric hindrance.

Principle of the Two-Step Conjugation Strategy

The core of this methodology is a sequential, two-step ligation process:

  • Biomolecule Modification: The target biomolecule (e.g., antibody, protein, or peptide) is first functionalized with the this compound linker. This is typically achieved by introducing an aldehyde-reactive group (e.g., a primary amine that can be targeted by an NHS ester version of the linker, or by modifying the biomolecule to present a group reactive towards the aldehyde). A more direct approach involves the introduction of a hydrazide or aminooxy group on the biomolecule, which then reacts with the aldehyde of the linker.

  • Bioorthogonal Labeling: The TCO-modified biomolecule is then reacted with a tetrazine-functionalized fluorescent probe. This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction is extremely fast and proceeds efficiently under physiological conditions, forming a stable covalent bond.

This two-step approach offers excellent control over the labeling process and allows for the use of a wide variety of commercially available or custom-synthesized tetrazine-functionalized probes.

Quantitative Data

The following tables summarize key quantitative data for the chemistries involved in this protocol.

Table 1: TCO-Tetrazine Ligation Kinetics

ReactantsRate Constant (k) (M⁻¹s⁻¹)Reaction ConditionsReference
TCO and Tetrazine (general)1 - 1 x 10⁶PBS buffer, pH 6-9, room temperature[1]
TCO and Dipyridal Tetrazine2000 (±400)Not specified
TCO and Methyl-substituted Tetrazines~1000Not specified
TCO and Hydrogen-substituted Tetrazinesup to 30,000Not specified

Table 2: Stability of Aldehyde-Reactive Linkages

Linkage TypeRelative Hydrolytic StabilityKey CharacteristicsReference
Oxime HighSignificantly more stable than hydrazones, especially at physiological pH. Favored for long-term stability.
Hydrazone ModerateStability is pH-dependent and generally lower than oximes. Can be susceptible to hydrolysis.

Experimental Protocols

This section provides detailed protocols for the conjugation of a fluorescent probe to an antibody using this compound.

Protocol 1: Two-Step Labeling of an Antibody

This protocol describes the modification of an antibody with this compound via a hydrazide group introduced onto the antibody, followed by conjugation to a tetrazine-labeled fluorescent probe.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Hydrazide-modification reagent for the antibody (e.g., a short PEG linker with a hydrazide and an NHS ester)

  • Tetrazine-functionalized fluorescent probe (e.g., Tetrazine-Cy5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Part A: Introduction of a Hydrazide Handle onto the Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Hydrazide Reagent Preparation: Immediately before use, dissolve the hydrazide-NHS ester reagent in anhydrous DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10-20 fold molar excess of the hydrazide-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted hydrazide-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4.

Part B: Reaction of Hydrazide-Modified Antibody with this compound

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the purified hydrazide-modified antibody.

  • Incubation: Incubate the reaction for 2 hours at room temperature. The optimal pH for hydrazone formation is typically slightly acidic (pH 5-6), however, the reaction can proceed at neutral pH. For sensitive proteins, maintaining pH 7.4 is recommended.

  • Purification: Remove the excess linker using a spin desalting column equilibrated with PBS, pH 7.4. The TCO-labeled antibody is now ready for conjugation with a tetrazine probe.

Part C: TCO-Tetrazine Ligation with a Fluorescent Probe

  • Probe Preparation: Prepare a 1-10 mM stock solution of the tetrazine-functionalized fluorescent probe in anhydrous DMSO.

  • Ligation Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-probe stock solution to the TCO-labeled antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Remove the unreacted fluorescent probe using a spin desalting column.

  • Characterization: The final conjugate can be characterized by UV-Vis spectroscopy to determine the degree of labeling (DOL) and by SDS-PAGE to confirm conjugation.

Protocol 2: Cellular Imaging with the Fluorescently Labeled Antibody

This protocol provides a general guideline for using the fluorescently labeled antibody for imaging cell surface targets.

Materials:

  • Cells expressing the target antigen

  • Complete cell culture medium

  • Fluorescently labeled antibody conjugate from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (optional, e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere overnight.

  • Antibody Incubation: Dilute the fluorescently labeled antibody to the desired concentration (typically 1-10 µg/mL) in complete cell culture medium. Remove the old medium from the cells and add the antibody solution.

  • Incubation: Incubate the cells with the antibody for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with PBS to remove unbound antibody.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If imaging intracellular targets, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

Experimental Workflow

experimental_workflow cluster_modification Part A & B: Antibody Modification cluster_ligation Part C: TCO-Tetrazine Ligation cluster_application Application Antibody Antibody Hydrazide-Ab Hydrazide-Modified Antibody Antibody->Hydrazide-Ab + Hydrazide-NHS Hydrazide-NHS Hydrazide-NHS ester TCO_Ab TCO-Labeled Antibody Hydrazide-Ab->TCO_Ab + TCO Linker TCO_Linker This compound Final_Conjugate Fluorescently Labeled Antibody TCO_Ab->Final_Conjugate + Tetrazine-Fluorophore Tetrazine_Probe Tetrazine-Fluorophore Cell_Imaging Cellular Imaging Final_Conjugate->Cell_Imaging

Caption: Overall workflow for fluorescent labeling of an antibody.

Chemical Reactions

chemical_reactions cluster_hydrazone Hydrazone Formation cluster_tco_tetrazine TCO-Tetrazine Ligation R1_CHO Antibody-NH-NH₂ Hydrazone_Product Antibody-NH-N=CH-CH₂-PEG₃-TCO R1_CHO->Hydrazone_Product + TCO_Aldehyde TCO-PEG₃-CH₂-CHO TCO_Aldehyde->Hydrazone_Product TCO_Biomolecule Antibody-...-TCO Final_Product Antibody-...-Fluorophore TCO_Biomolecule->Final_Product + Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Final_Product EGFR_signaling EGFR_mono EGFR (monomer) EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization P Autophosphorylation EGFR_dimer->P Grb2 Grb2 P->Grb2 Recruits PLCg PLCγ P->PLCg PI3K PI3K P->PI3K STAT STAT P->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to

References

Step-by-Step Guide to TCO-Tetrazine Reaction: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – December 6, 2025 – In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the trans-cyclooctene (B1233481) (TCO)-tetrazine ligation stands out for its exceptional speed, specificity, and biocompatibility. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this powerful click chemistry reaction.

The TCO-tetrazine reaction is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems.[1] Its applications are extensive, ranging from in vivo imaging and antibody-drug conjugates (ADCs) to targeted drug delivery and the development of theranostics.[1][2][3] This reaction's utility stems from its inverse-electron-demand Diels-Alder (IEDDA) cycloaddition mechanism, which proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[2][4]

Core Reaction Mechanism

The TCO-tetrazine ligation is a two-step process:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1][5] This initial step forms an unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1][5] This release of nitrogen gas is a significant driving force for the reaction's irreversibility.[1] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[1]

G cluster_reactants Reactants cluster_reaction Reaction Pathway TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate IEDDA Cycloaddition Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

Figure 1: TCO-Tetrazine Reaction Mechanism.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the highest reported for bioorthogonal reactions, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1][4] This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for in vivo applications.[1][2] The reaction rate is influenced by the substituents on both the TCO and tetrazine, as well as the solvent conditions.

ReactantsRate Constant (k₂) M⁻¹s⁻¹ConditionsReference
General TCO-Tetrazine> 800Aqueous Media[2][6]
Dipyridyl Tetrazine and TCO2000 (±400)Not Specified[7]
Hydrogen-substituted Tetrazines with TCOup to 30,000Not Specified[8]
Methyl-substituted Tetrazines with TCO~1000Not Specified[8]
ATTO-tetrazines with TCOup to 1000Not Specified[8]

Note: The table provides approximate values. Actual rates will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol details the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester

  • Tetrazine-PEG-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • DMSO or DMF

  • Spin desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in PBS at a concentration of 1-5 mg/mL.[6]

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.[8]

  • Activation of Protein A with TCO:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[6]

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[4]

    • Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[6]

    • Incubate the reaction mixture for 60 minutes at room temperature.[4]

  • Activation of Protein B with Tetrazine:

    • Immediately before use, prepare a 10 mM stock solution of Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[4]

    • Add a 20-fold molar excess of the methyl-tetrazine-PEG-NHS ester solution to the protein solution.[4]

    • Incubate the reaction mixture for 60 minutes at room temperature.[4]

  • Quenching and Purification:

    • Stop the labeling reactions by adding Quench Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[6]

    • Remove excess, unreacted TCO and tetrazine reagents from their respective protein solutions using spin desalting columns.[4][6]

  • Conjugation of TCO-Protein A and Tetrazine-Protein B:

    • Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio.[4] For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[6]

    • Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[4][6] The reaction can also be performed at 4°C, which may require a longer incubation time.[8]

  • Analysis and Storage:

    • The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color and the decrease in its absorbance peak between 510 and 550 nm.[4]

    • The final conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography.[6]

    • Store the final conjugate at 4°C until further use.[6]

G cluster_workflow Protein-Protein Conjugation Workflow P1 Prepare Protein A (1-5 mg/mL in PBS) A1 Activate Protein A with TCO-NHS ester P1->A1 P2 Prepare Protein B (1-5 mg/mL in PBS) A2 Activate Protein B with Tetrazine-NHS ester P2->A2 Q1 Quench and Purify TCO-Protein A A1->Q1 Q2 Quench and Purify Tetrazine-Protein B A2->Q2 C Conjugate TCO-Protein A and Tetrazine-Protein B Q1->C Q2->C A Analyze and Purify Final Conjugate C->A

Figure 2: Workflow for Protein-Protein Conjugation.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol allows for the determination of the reaction rate by observing the decrease in absorbance of the tetrazine.

Materials:

  • Tetrazine-functionalized molecule

  • TCO-functionalized molecule

  • Reaction buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Cuvette

  • DMSO or DMF for stock solutions

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent like DMSO or DMF.[9]

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[4][9]

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and begin recording data.

    • To initiate the reaction, add the tetrazine solution to the cuvette and mix rapidly and thoroughly.[9]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[9]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[9]

Troubleshooting and Optimization

IssuePossible Cause(s)Recommended Solution(s)
Low Product Yield Degradation of Reactants Verify the integrity of tetrazine and TCO reagents. Use freshly prepared solutions and store reagents appropriately (desiccated, protected from light).[9]
Steric Hindrance If conjugating bulky molecules, introduce a flexible spacer (e.g., PEG) to improve accessibility.[9]
Incorrect Stoichiometry While a 1:1 ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[9]
Side Reactions Ensure reactants are pure. For oxygen-sensitive molecules, degas the reaction buffer to prevent oxidation.[9]
Precipitation Enhance aqueous solubility by using PEGylated linkers. A small amount of an organic co-solvent (e.g., DMSO) can be added, but its compatibility with the biological system must be verified.[9]
Slow Reaction Rate Suboptimal pH While generally pH-insensitive in the physiological range, extreme pH values can affect biomolecule stability. For "click-to-release" applications, a lower pH may be beneficial.[7][9]
Solvent Choice Ensure adequate solubility of reactants in aqueous solutions. Aprotic polar solvents like DMSO or DMF are often used for stock solutions.[9]

This comprehensive guide provides a solid foundation for the successful implementation of the TCO-tetrazine reaction in a variety of research and development applications. Its unparalleled kinetics and biocompatibility continue to drive innovation in chemical biology and targeted medicine.

References

Application Notes and Protocols for TCO-PEG3-CH2-aldehyde in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-CH2-aldehyde is a versatile, heterobifunctional linker that serves as a powerful tool for the targeted labeling and visualization of biomolecules in living systems. This reagent leverages two distinct and highly selective bioorthogonal chemistries: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition and hydrazone/oxime ligation.

The molecule features three key components:

  • A trans-cyclooctene (TCO) group: This strained alkene reacts with exceptional speed and specificity with tetrazine-functionalized molecules. This "click chemistry" is one of the fastest bioorthogonal reactions known, enabling rapid labeling even at low concentrations.

  • An aldehyde (CHO) group: This moiety provides a reactive handle for covalent modification of biomolecules containing hydrazide or aminooxy functional groups, forming stable hydrazone or oxime bonds, respectively.

  • A polyethylene glycol (PEG3) spacer: This hydrophilic linker enhances the solubility of the reagent in aqueous buffers, minimizes steric hindrance, and reduces non-specific binding.

This dual functionality allows for a powerful two-step labeling strategy. First, a biomolecule of interest can be tagged with a hydrazide or aminooxy group, which then reacts with the aldehyde of this compound. This introduces the TCO moiety onto the target. In the second step, a tetrazine-conjugated imaging probe (e.g., a fluorophore) is introduced, which rapidly and specifically "clicks" onto the TCO handle, enabling visualization. This approach is particularly valuable for studying dynamic cellular processes, such as protein trafficking and receptor-mediated endocytosis, with high specificity and minimal perturbation to the biological system.

Principle of the Method: Two-Step Bioorthogonal Labeling

The core of this technique is a sequential, two-step labeling process that allows for the precise attachment of an imaging probe to a target biomolecule in a live cell environment.

  • Primary Labeling (Hydrazone/Oxime Ligation): A biomolecule of interest (e.g., a cell surface receptor) is first functionalized with a hydrazide or aminooxy group. This can be achieved through various methods, such as metabolic labeling with unnatural sugars bearing these functionalities or by direct chemical modification of the protein. The aldehyde group of this compound then reacts with this functional group to form a stable covalent bond, effectively "tagging" the biomolecule with a TCO group.

  • Secondary Labeling (IEDDA Click Chemistry): A tetrazine-conjugated probe (e.g., a fluorescent dye) is introduced to the system. The tetrazine rapidly and specifically reacts with the TCO tag via an IEDDA cycloaddition. This reaction is extremely fast and bioorthogonal, meaning it does not interfere with native cellular processes. The result is a fluorescently labeled biomolecule of interest, ready for visualization by microscopy.

Application: Tracking Epidermal Growth Factor Receptor (EGFR) Endocytosis and Trafficking

A key application of this technology is in the study of cell surface receptor dynamics. The Epidermal Growth Factor Receptor (EGFR) is a well-characterized receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Upon binding to its ligand, EGF, the receptor is internalized via endocytosis and trafficked through various endosomal compartments. This process is critical for the regulation of EGFR signaling and is often dysregulated in cancer.

Using this compound, researchers can specifically label and track the EGFR population on the cell surface and follow its journey into the cell in real-time. This allows for the detailed investigation of endocytic pathways, recycling versus degradation decisions, and the effects of potential therapeutic agents on these processes.

Signaling Pathway: EGFR Endocytosis and Trafficking

EGFR_Trafficking cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Activated_EGFR Activated EGFR Dimer EGFR->Activated_EGFR Dimerization & Phosphorylation Early_Endosome Early Endosome Activated_EGFR->Early_Endosome Clathrin-Mediated Endocytosis Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling Pathway Late_Endosome Late Endosome Early_Endosome->Late_Endosome Sorting for Degradation Recycling_Endosome->EGFR Return to Plasma Membrane Lysosome Lysosome (Degradation) Late_Endosome->Lysosome

EGFR endocytosis and trafficking pathway.

Data Presentation

The success of the TCO-tetrazine ligation is highly dependent on the reaction kinetics. The table below summarizes the second-order rate constants (k₂) for the reaction of various tetrazine derivatives with TCO. Higher k₂ values indicate a faster reaction, allowing for more rapid labeling at lower concentrations.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazineTCO3,300,000[1]
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO30,000[2]
3,6-diphenyl-s-tetrazineTCO2,000[2]
3-(p-benzylaminocarbonyl)phenyl-6-methyl-1,2,4,5-tetrazineTCO210[3]

Experimental Protocols

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation & Primary Labeling cluster_imaging Secondary Labeling & Imaging Cell_Culture Culture cells expressing hydrazide-modified EGFR TCO_Labeling Incubate with This compound Cell_Culture->TCO_Labeling Wash1 Wash to remove excess TCO reagent TCO_Labeling->Wash1 Tetrazine_Labeling Add tetrazine-fluorophore conjugate Wash1->Tetrazine_Labeling Incubate Incubate for click reaction Tetrazine_Labeling->Incubate Wash2 Wash to remove unbound fluorophore Incubate->Wash2 Imaging Live-cell imaging (confocal microscopy) Wash2->Imaging

Workflow for two-step labeling and imaging.
Protocol 1: Labeling of Cell Surface Glycoproteins with this compound

This protocol describes the generation of aldehyde groups on cell surface glycoproteins via mild periodate (B1199274) oxidation, followed by reaction with a hydrazide linker and subsequent TCO labeling.

Materials:

  • Cells of interest cultured in appropriate medium

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Sodium meta-periodate (NaIO₄)

  • Biotin-PEG3-Hydrazide (or other suitable hydrazide linker)

  • This compound (10 mM stock in DMSO)

  • Aniline (B41778) (freshly prepared 100 mM stock in DMSO)

  • Quenching solution (e.g., 1 mM glycerol (B35011) in DPBS)

  • Labeling Buffer (e.g., 100 mM sodium acetate, pH 5.5)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency on glass-bottom imaging dishes.

    • Wash the cells twice with ice-cold DPBS.

  • Generation of Aldehyde Groups:

    • Treat the cells with 1 mM sodium meta-periodate in DPBS for 15 minutes on ice in the dark. This mild oxidation specifically targets sialic acid residues on glycoproteins.

    • Wash the cells three times with DPBS to remove excess periodate.

  • Introduction of Hydrazide Moiety:

    • Incubate the cells with 100 µM of a hydrazide-functionalized linker (e.g., Biotin-PEG3-Hydrazide) in Labeling Buffer for 1 hour at room temperature.

  • TCO Labeling:

    • Prepare a labeling solution containing 50 µM this compound and 10 mM aniline (as a catalyst) in Labeling Buffer.

    • Wash the cells twice with Labeling Buffer.

    • Incubate the cells with the TCO labeling solution for 1-2 hours at room temperature.

    • Wash the cells three times with DPBS. The cells are now ready for the secondary labeling step with a tetrazine-fluorophore.

Protocol 2: Live-Cell Imaging of TCO-Labeled Proteins

This protocol details the second step of the labeling procedure: the "click" reaction with a tetrazine-fluorophore and subsequent imaging.

Materials:

  • TCO-labeled cells (from Protocol 1)

  • Tetrazine-fluorophore conjugate (e.g., SiR-Tetrazine, 1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and 25 mM HEPES)

  • Confocal microscope equipped for live-cell imaging with appropriate laser lines and filters.

Procedure:

  • Secondary Labeling:

    • Replace the DPBS on the TCO-labeled cells with pre-warmed live-cell imaging medium.

    • Add the tetrazine-fluorophore to the medium at a final concentration of 1-10 µM.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes. The reaction is typically very fast.

  • Preparation for Imaging:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound tetrazine-fluorophore.

    • Add fresh live-cell imaging medium to the dish.

  • Live-Cell Imaging:

    • Mount the imaging dish on the stage of the confocal microscope. Use an environmental chamber to maintain the cells at 37°C and 5% CO₂.

    • Locate the cells and acquire images using the appropriate laser excitation and emission filters for the chosen fluorophore.

    • To study dynamic processes like endocytosis, time-lapse imaging can be performed. For example, to induce EGFR endocytosis, add EGF to the medium and acquire images every 1-5 minutes.

Mandatory Visualization: Chemical Reactions

Chemical_Reactions cluster_step1 Step 1: Hydrazone Ligation cluster_step2 Step 2: IEDDA Cycloaddition Protein_Hydrazide Protein-NH-NH₂ TCO_Protein Protein-N=CH-CH₂-PEG₃-TCO Protein_Hydrazide->TCO_Protein + TCO_Aldehyde TCO-PEG₃-CH₂-CHO TCO_Aldehyde->TCO_Protein Aniline catalyst pH ~5.5-7.4 H2O + H₂O TCO_Protein2 Protein-N=CH-CH₂-PEG₃-TCO Labeled_Protein Labeled Protein TCO_Protein2->Labeled_Protein + Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Labeled_Protein Click Reaction (fast, bioorthogonal) N2 + N₂

Chemical reactions for the two-step labeling.

Troubleshooting and Considerations

  • Low Labeling Efficiency in Step 1: The hydrazone formation is pH-dependent and can be slow at neutral pH. The use of aniline as a nucleophilic catalyst can significantly increase the reaction rate at physiological pH.[4] Ensure the aniline solution is freshly prepared.

  • High Background Fluorescence: Ensure thorough washing after incubation with the tetrazine-fluorophore to remove any unbound probe. Some fluorogenic tetrazine probes are available that only become highly fluorescent upon reaction with TCO, which can help to reduce background.

  • Cell Viability: All steps should be performed under conditions that maintain cell health. Use appropriate buffers and media, and minimize the incubation times and concentrations of the labeling reagents where possible.

  • Stability of TCO: TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[5] Store this compound at -20°C and protected from light.

Conclusion

This compound is a powerful and versatile tool for live-cell imaging, enabling a two-step bioorthogonal labeling strategy with high specificity and efficiency. By combining the selectivity of hydrazone/oxime ligation with the rapid kinetics of TCO-tetrazine click chemistry, researchers can precisely label and visualize a wide range of biomolecules and their dynamic processes in living cells. The application to studying EGFR trafficking highlights the potential of this reagent to provide valuable insights into complex biological systems, with implications for both basic research and drug development.

References

Application Notes and Protocols for TCO-PEG3-CH2-aldehyde in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of TCO-PEG3-CH2-aldehyde as a heterobifunctional linker in advanced drug delivery systems. This linker is designed for two-step bioconjugation strategies, enabling the precise assembly of complex therapeutic constructs.[1][2][3]

The this compound linker incorporates three key functional elements:

  • A trans-cyclooctene (TCO) group for bioorthogonal "click chemistry" via the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) moiety. This reaction is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for a catalyst.[4][5][6]

  • A short, hydrophilic polyethylene glycol (PEG3) spacer which enhances the solubility and reduces steric hindrance of the conjugate, potentially improving its pharmacokinetic properties.[7][8][][10][11]

  • An aldehyde (CHO) group for covalent conjugation to amine-containing biomolecules, such as the lysine (B10760008) residues or N-terminus of proteins and antibodies, through reductive amination or formation of an oxime/hydrazone bond.[12][13]

Application 1: Construction of Antibody-Drug Conjugates (ADCs)

This compound can be employed in a modular approach for the synthesis of antibody-drug conjugates (ADCs).[14][15] This strategy involves first conjugating a payload (e.g., a cytotoxic drug) to the linker, followed by the attachment of the linker-drug construct to a targeting antibody. This method offers flexibility in the choice of payload and antibody.

Experimental Workflow: ADC Synthesis

ADC_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: Bioorthogonal Ligation Drug Amine-containing Payload (Drug-NH2) ReductiveAmination Reductive Amination Drug->ReductiveAmination Linker This compound Linker->ReductiveAmination DrugLinker TCO-PEG3-CH2-Drug Conjugate ReductiveAmination->DrugLinker IEDDA IEDDA Reaction (Click Chemistry) DrugLinker->IEDDA Antibody Targeting Antibody TetrazineNHS Tetrazine-NHS Ester Antibody->TetrazineNHS Amine Coupling TzAntibody Tetrazine-modified Antibody (Ab-Tz) TetrazineNHS->TzAntibody TzAntibody->IEDDA FinalADC Antibody-Drug Conjugate (Ab-Tz-Linker-Drug) IEDDA->FinalADC

Caption: Workflow for ADC synthesis using this compound.

Protocol 1: Conjugation of an Amine-Containing Payload to this compound via Reductive Amination

This protocol describes the conjugation of a drug containing a primary amine to the aldehyde group of the linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve this compound and the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.

  • Add the payload solution to the this compound solution at a defined molar ratio (e.g., 1:1.2).

  • Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/Schiff base.

  • Add a freshly prepared solution of sodium cyanoborohydride in reaction buffer to the reaction mixture (final concentration typically 20-50 mM).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the TCO-PEG3-CH2-Payload conjugate using RP-HPLC.

  • Characterize the final product by LC-MS to confirm its identity and purity.

Application 2: Pre-targeted Drug Delivery

Pre-targeted drug delivery is a two-step strategy designed to improve the therapeutic index of potent drugs. First, a modified targeting vector (e.g., an antibody) is administered, which localizes to the target site and clears from circulation. In the second step, a small, fast-clearing drug-linker conjugate is administered, which rapidly reacts with the pre-localized targeting vector at the target site.[16] The TCO-tetrazine ligation is ideal for this application due to its extremely fast reaction kinetics.[4][17][18]

Pre-targeting Experimental Workflow

Pretargeting_Workflow cluster_step1 Step 1: Administration of Targeting Vector cluster_step2 Step 2: Administration of Drug Conjugate cluster_step3 Step 3: In Vivo Ligation and Drug Activation Tz_Antibody Tetrazine-modified Antibody (Ab-Tz) Injection1 Systemic Administration Tz_Antibody->Injection1 Localization Antibody localizes to target tissue (e.g., tumor) Injection1->Localization Clearance Unbound antibody clears from circulation Localization->Clearance InVivo_Ligation In Vivo IEDDA Reaction at Target Site Clearance->InVivo_Ligation TCO_Drug TCO-Linker-Drug Injection2 Systemic Administration TCO_Drug->Injection2 Injection2->InVivo_Ligation Drug_Activation Drug is concentrated at target site InVivo_Ligation->Drug_Activation Therapeutic_Effect Localized Therapeutic Effect Drug_Activation->Therapeutic_Effect

Caption: Pre-targeting workflow using TCO-tetrazine ligation.

Protocol 2: TCO-Tetrazine Ligation for Bioconjugation

This protocol outlines the general steps for conjugating a TCO-containing molecule (such as the TCO-PEG3-CH2-Payload) to a tetrazine-modified protein.

Materials:

  • TCO-PEG3-CH2-Payload conjugate

  • Tetrazine-modified protein (e.g., antibody)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the TCO-PEG3-CH2-Payload conjugate and the tetrazine-modified protein in the reaction buffer.

  • Mix the two components at a desired molar ratio (e.g., 5-10 fold molar excess of the TCO-construct to the tetrazine-protein).

  • Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast and can be complete within 30-60 minutes.[1][19]

  • The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance peak (around 520-540 nm).[6][20]

  • Purify the final conjugate to remove excess, unreacted TCO-payload using size-exclusion chromatography.

  • Analyze the final conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

Quantitative Data

The efficiency of the TCO-tetrazine ligation is a critical aspect of its utility in drug delivery. The reaction kinetics are typically described by second-order rate constants.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazineTCO~2000[21]
Hydrogen substituted tetrazinesTCO~30,000[22]
General RangeTCOup to 10⁶[4][5][6]
VariousPeptoBrush-TCO13,000 to 750,000[17]

Note: Reaction rates are dependent on the specific structures of the TCO and tetrazine, as well as solvent and temperature.[20]

Signaling Pathways and Mechanism of Action

The this compound linker itself does not have a signaling function. Its role is to facilitate the delivery of a therapeutic payload to a specific target. The mechanism of action is therefore determined by the conjugated payload and the targeting moiety. For instance, in an ADC targeting a cancer cell, the antibody would bind to a tumor-associated antigen, leading to internalization of the ADC. Once inside the cell, the payload is released (if a cleavable linker is used as part of the payload design) and exerts its cytotoxic effect, for example, by inhibiting microtubule assembly or causing DNA damage.

Generalized ADC Internalization and Payload Release Pathway

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cell Surface ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (e.g., via linker cleavage) Lysosome->Payload_Release Payload Active Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding/Inhibition Cell_Death Apoptosis / Cell Death Target->Cell_Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for TCO-PEG3-CH2-aldehyde and Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The TCO-PEG3-CH2-aldehyde is a heterobifunctional linker designed for advanced bioconjugation applications. This linker possesses two distinct reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and an aldehyde group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The TCO group facilitates rapid and highly specific bioorthogonal conjugation with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction. The aldehyde group enables chemoselective ligation with molecules containing an aminooxy functional group to form a stable oxime bond.[1]

This dual functionality allows for the sequential or orthogonal labeling of biomolecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), fluorescent imaging probes, and other complex bioconjugates. The PEG3 spacer enhances the solubility and reduces the steric hindrance of the linker, improving the properties of the final conjugate.

The focus of these application notes is the oxime ligation reaction involving the aldehyde group of this compound. Oxime ligation is a robust and bioorthogonal reaction that proceeds under mild conditions, forming a highly stable covalent bond.[2] This makes it particularly well-suited for the conjugation of sensitive biological molecules.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the conjugation of this compound to an aminooxy-containing molecule.

Reaction_Pathway TCO_Aldehyde This compound TCO PEG3 Aldehyde Plus + TCO_Aldehyde->Plus Aminooxy_Molecule Aminooxy-Molecule R Aminooxy Oxime_Product TCO-PEG3-CH2-Oxime-Molecule TCO PEG3 Oxime Linkage R Aminooxy_Molecule->Oxime_Product Oxime Ligation (pH 4.5-7.5) Plus->Aminooxy_Molecule

Figure 1: Chemical reaction pathway for oxime ligation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Reagent_Prep Prepare Reactants (TCO-Linker, Aminooxy-Molecule) Mix_Reactants Mix TCO-Linker and Aminooxy-Molecule in Buffer Reagent_Prep->Mix_Reactants Buffer_Prep Prepare Reaction Buffer (e.g., Acetate or PBS) Buffer_Prep->Mix_Reactants Incubate Incubate at Controlled Temperature (e.g., 37°C) Mix_Reactants->Incubate Purification Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purification Analysis Characterize Conjugate (e.g., SDS-PAGE, MS, HPLC) Purification->Analysis

Figure 2: General experimental workflow for bioconjugation.

Quantitative Data Summary

The following tables provide a summary of the properties of the this compound linker and kinetic data for a representative oxime ligation reaction.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₃₆N₂O₇[1]
Molecular Weight 476.56 g/mol [1]
Purity >90%[1]
Physical Form Colorless oil[1]
Solubility DCM, THF, Acetonitrile, DMF, DMSO[1]
Storage Conditions -20°C, protect from light[1]

Table 2: Kinetic Data for Oxime Ligation of an Aldehyde-Functionalized Protein

This data is for the reaction of an aldehyde-functionalized Green Fluorescent Protein (GFP) with an aminooxy-dansyl probe and serves as a useful reference for understanding the kinetics of oxime ligation.

Catalyst (Concentration)Observed Rate Constant (k_obs, s⁻¹)Relative Rate vs. UncatalyzedReference
None Very slow1x[3]
Aniline (B41778) (100 mM) ~0.001Significant increase[4]
m-Phenylenediamine (B132917) (100 mM) ~0.002~2x faster than aniline[4]
m-Phenylenediamine (750 mM) ~0.07~70x faster than aniline (100 mM)[3]

Note: Reaction conditions were 10 µM aldehyde-functionalized GFP and 50 µM aminooxy-dansyl in phosphate (B84403) buffer (100 mM, pH 7.0) at room temperature.[4]

Table 3: Stability of Oxime Linkage

ConditionStabilityReference
Physiological pH (7.4) Highly stable, significantly more stable than hydrazone and imine bonds.[2]
Acidic pH (e.g., < 5) Hydrolysis rate increases as the reaction is acid-catalyzed.[5]
Compared to Hydrazone The first-order rate constant for hydrolysis of an oxime can be up to 600-fold lower than a comparable hydrazone at pD 7.0.[6]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for conjugating this compound to a protein or other molecule containing an aminooxy group.

Materials:

  • This compound

  • Aminooxy-functionalized molecule (e.g., protein, peptide, fluorophore)

  • Reaction Buffer:

    • For uncatalyzed reactions: 0.1 M Sodium Acetate, pH 4.5-5.5

    • For catalyzed reactions: 0.1 M Phosphate Buffer or PBS, pH 6.5-7.5

  • Catalyst (optional): Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO or aqueous buffer)

  • Quenching Reagent (optional): Aminooxy-containing small molecule (e.g., hydroxylamine)

  • Purification supplies (e.g., size exclusion chromatography column, dialysis tubing)

Procedure:

  • Reagent Preparation:

    • Dissolve the aminooxy-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the aminooxy-containing molecule. A 10- to 20-fold molar excess of the linker is typically recommended.

    • If using a catalyst, add the aniline or mPDA stock solution to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Quenching (Optional):

    • To quench any unreacted aldehyde groups, a small molecule containing an aminooxy group can be added in excess.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules by size exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling and confirm the integrity of the molecule using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy).

Protocol 2: Fluorescent Labeling of an Antibody

This protocol provides a more specific example of labeling an antibody with an aminooxy-functionalized fluorescent dye using this compound. This is a two-step process where the antibody is first modified with the linker, followed by the attachment of a tetrazine-dye. This example focuses on the initial oxime ligation step.

Materials:

  • Antibody with an accessible aldehyde group (e.g., generated by site-specific oxidation of a glycan or incorporation of a formylglycine residue)

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0

  • Catalyst: m-phenylenediamine (mPDA)

  • Purification: Desalting column (e.g., PD-10)

Procedure:

  • Antibody Preparation:

    • If necessary, generate aldehyde groups on the antibody using established methods (e.g., periodate (B1199274) oxidation of glycans).

    • Buffer exchange the antibody into the reaction buffer to a concentration of 5-10 mg/mL.

  • Ligation Reaction:

    • Prepare a 50 mM solution of this compound in DMSO.

    • Add a 20-fold molar excess of the this compound solution to the antibody solution.

    • Add mPDA to the reaction mixture to a final concentration of 50 mM.

    • Incubate the reaction at 25°C for 4 hours with gentle mixing.

  • Purification:

    • Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Further Conjugation:

    • The resulting TCO-functionalized antibody is now ready for reaction with a tetrazine-modified fluorescent dye via the iEDDA reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield - Suboptimal pH- Low reactant concentrations- Inefficient or no catalyst- Steric hindrance- Optimize pH (4.5-5.5 for uncatalyzed, 6.5-7.5 for catalyzed)- Increase the concentration of one or both reactants- Add a catalyst (e.g., mPDA)- Consider a longer PEG spacer if steric hindrance is suspected
Precipitation of Protein - High concentration of organic solvent from linker stock- Protein instability in the reaction buffer- Minimize the amount of organic co-solvent- Screen different buffer conditions or add stabilizing agents (e.g., glycerol)
Non-specific Binding - Hydrophobic interactions- Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to the reaction and purification buffers
Instability of Linker - Degradation of the aminooxy or aldehyde group- Ensure the purity and proper storage of reagents- Use freshly prepared solutions

References

Application Notes and Protocols: TCO-PEG3-CH2-aldehyde and Hydrazone Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TCO-PEG3-CH2-aldehyde in hydrazone ligation reactions. This heterobifunctional linker is a valuable tool in bioconjugation and drug development, enabling the chemoselective coupling of molecules.

Introduction

This compound is a versatile linker molecule featuring a trans-cyclooctene (B1233481) (TCO) group and an aldehyde moiety, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO group participates in rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. The aldehyde group, on the other hand, reacts with hydrazide-containing molecules to form a stable hydrazone bond. The PEG spacer enhances aqueous solubility and reduces steric hindrance during conjugation.

Hydrazone ligation is a well-established bioconjugation technique that relies on the reaction between an aldehyde or ketone and a hydrazide to form a C=N-N bond. This reaction is particularly useful in drug delivery and bioconjugation due to the pH-sensitive nature of the resulting hydrazone bond, which can be engineered to be stable at physiological pH and labile under the acidic conditions found in endosomes and lysosomes.

Reaction Mechanism and Workflow

The reaction between this compound and a hydrazide-modified molecule proceeds through a nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form the hydrazone. This process can be accelerated by acid catalysis.

reaction_workflow cluster_reactants Reactants cluster_reaction Hydrazone Ligation cluster_product Product TCO_PEG_Aldehyde This compound Reaction_Step Reaction Conditions (pH 5-7, optional catalyst) TCO_PEG_Aldehyde->Reaction_Step Hydrazide_Molecule Hydrazide-Modified Molecule (e.g., Drug, Protein) Hydrazide_Molecule->Reaction_Step Conjugate TCO-PEG3-CH2-Hydrazone Conjugate Reaction_Step->Conjugate protocol_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_hydrazide Dissolve Hydrazide-Molecule in Reaction Buffer mix Mix Reactants (5-20x excess of TCO-linker) prep_hydrazide->mix prep_tco Dissolve TCO-PEG-Aldehyde in Buffer prep_tco->mix add_catalyst Add Aniline (optional) mix->add_catalyst incubate Incubate at RT for 2-4h add_catalyst->incubate purify Purify Conjugate (SEC, Dialysis, or HPLC) incubate->purify characterize Characterize Product (MS, NMR, etc.) purify->characterize adc_application cluster_linker_drug Step 1: Drug-Linker Conjugation cluster_adc_formation Step 2: Antibody Conjugation TCO_Aldehyde This compound Hydrazone_Ligation Hydrazone Ligation TCO_Aldehyde->Hydrazone_Ligation Hydrazide_Drug Hydrazide-Drug Hydrazide_Drug->Hydrazone_Ligation TCO_Drug TCO-Linker-Drug Hydrazone_Ligation->TCO_Drug iEDDA iEDDA Reaction TCO_Drug->iEDDA Tetrazine_Ab Tetrazine-Antibody Tetrazine_Ab->iEDDA ADC Antibody-Drug Conjugate (ADC) iEDDA->ADC

Application Notes and Protocols: Surface Functionalization Using TCO-PEG3-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG3-CH2-aldehyde is a heterobifunctional linker molecule designed for the versatile functionalization of surfaces. This molecule incorporates two key reactive groups: a trans-cyclooctene (B1233481) (TCO) moiety and an aldehyde group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. The aldehyde group allows for the covalent immobilization of the linker onto primary amine-functionalized surfaces through reductive amination. Subsequently, the exposed TCO group enables the rapid and specific attachment of tetrazine-modified molecules via an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a form of "click chemistry."[1] This bioorthogonal reaction is known for its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1]

These application notes provide detailed protocols for the functionalization of common laboratory surfaces (glass and gold) with this compound and the subsequent conjugation of a tetrazine-labeled molecule of interest. This powerful tool can be utilized in a wide array of applications, including the development of biosensors, targeted drug delivery systems, and platforms for studying cell-surface interactions.

Key Features

  • Bioorthogonal Conjugation: The TCO-tetrazine reaction is highly specific and does not interfere with biological functional groups.[1]

  • Rapid Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.[1]

  • Versatile Surface Chemistry: The aldehyde group can be readily coupled to amine-functionalized surfaces.

  • Hydrophilic Spacer: The PEG3 spacer enhances solubility and minimizes non-specific binding.

Experimental Protocols

Part 1: Preparation of Amine-Functionalized Surfaces

Two common substrates, glass and gold, are presented here.

Protocol 1A: Amine Functionalization of Glass Surfaces using (3-Aminopropyl)triethoxysilane (APTES)

This protocol describes the silanization of glass slides to introduce primary amine groups on the surface.[2][3]

Materials:

  • Glass slides or coverslips

  • 2% (v/v) Mucasol or similar laboratory detergent

  • Deionized (DI) water

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous acetone (B3395972) (optional, for older methods)

  • Oven

  • Beakers and slide holders

Procedure:

  • Cleaning the Glass Surface:

    • Sonicate the glass slides in a 2% Mucasol solution for 30 minutes at 45°C.[3]

    • Rinse the slides thoroughly with DI water.

    • Dry the slides in an oven at 110°C for at least 30 minutes.[3]

  • APTES Solution Preparation:

    • Work in a fume hood and wear appropriate personal protective equipment (PPE), as APTES is toxic.

    • Prepare a 2% (v/v) APTES solution in DI water immediately before use. For example, add 2.5 mL of APTES to 122.5 mL of DI water for a final volume of 125 mL.[2]

    • Gently swirl the solution to mix.

  • Silanization:

    • Immerse the cleaned, dry slides in the 2% APTES solution for 15-30 minutes at room temperature.[2]

    • Rinse the slides by swirling them in two separate beakers of DI water for 1 minute each.[2]

    • Dry the slides with a stream of nitrogen or argon and then cure them in an oven at 110°C for 15-30 minutes.

    • Store the amine-functionalized slides in a desiccator until use.

Protocol 1B: Amine Functionalization of Gold Surfaces using Cysteamine (B1669678)

This protocol details the formation of a self-assembled monolayer (SAM) of cysteamine on a gold surface to present primary amine groups.[4][5]

Materials:

  • Gold-coated substrates

  • Ethanol (B145695)

  • Cysteamine hydrochloride

  • DI water

  • Nitrogen or argon gas

Procedure:

  • Cleaning the Gold Surface:

    • Thoroughly rinse the gold substrate with ethanol and then DI water.

    • Dry the substrate under a stream of nitrogen or argon gas.

  • Cysteamine Solution Preparation:

    • Prepare a 1-10 mM solution of cysteamine in ethanol or DI water.

  • SAM Formation:

    • Immerse the cleaned gold substrate in the cysteamine solution for 2-18 hours at room temperature in the dark to form a self-assembled monolayer.

    • After incubation, rinse the substrate thoroughly with ethanol, followed by DI water to remove any non-covalently bound cysteamine.

    • Dry the surface under a stream of nitrogen or argon.

    • The amine-functionalized gold surface is now ready for use.

Part 2: Immobilization of this compound via Reductive Amination

This protocol describes the covalent attachment of the this compound linker to the prepared amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (from Part 1)

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Sodium cyanoborohydride (NaBH3CN)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Prepare TCO-Linker Solution:

    • Dissolve this compound in the anhydrous solvent to a final concentration of 1-5 mg/mL.

  • Immobilization Reaction:

    • Immerse the amine-functionalized substrate in the TCO-linker solution.

    • Add sodium cyanoborohydride to a final concentration of approximately 20 mM.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate thoroughly with the reaction solvent (e.g., DMF or DCM), followed by ethanol and then DI water.

    • Dry the TCO-functionalized surface under a stream of nitrogen or argon.

    • The surface is now ready for conjugation with a tetrazine-modified molecule.

Part 3: Conjugation of a Tetrazine-Modified Molecule to the TCO-Functionalized Surface

This protocol outlines the final "click" reaction to attach a tetrazine-labeled molecule of interest (e.g., protein, peptide, or small molecule) to the TCO-derivatized surface.

Materials:

  • TCO-functionalized substrate (from Part 2)

  • Tetrazine-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Tetrazine-Molecule Solution:

    • Dissolve the tetrazine-modified molecule in the reaction buffer to a desired concentration (typically in the low micromolar to millimolar range).

  • Click Reaction:

    • Incubate the TCO-functionalized substrate with the tetrazine-molecule solution for 30-60 minutes at room temperature.[1]

  • Washing:

    • Remove the substrate from the solution.

    • Wash the surface extensively with the reaction buffer to remove any non-conjugated tetrazine-modified molecules.

    • The surface is now functionalized with the molecule of interest and is ready for the intended application.

Data Presentation

The following tables provide representative data for the characterization of the functionalized surfaces. The exact values will vary depending on the specific substrate, molecule, and reaction conditions.

Table 1: Surface Characterization of Amine-Functionalized Surfaces

Surface TypeFunctionalization MethodAmine Surface Density (amines/cm²)Water Contact Angle
GlassAPTES1 x 10¹⁴ - 5 x 10¹⁴40-60°
GoldCysteamine SAM2 x 10¹⁴ - 8 x 10¹⁴30-50°

Table 2: TCO-Linker Immobilization and Tetrazine Conjugation Efficiency

Surface TypeTCO-Linker Surface Density (molecules/cm²)Tetrazine-Protein Conjugation Efficiency (%)
TCO-Glass0.5 x 10¹⁴ - 2.5 x 10¹⁴> 90%
TCO-Gold1 x 10¹⁴ - 4 x 10¹⁴> 95%

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Linker Immobilization cluster_2 Bioorthogonal Conjugation A Clean Substrate (Glass or Gold) B Amine Functionalization (APTES or Cysteamine) A->B C Incubate with This compound B->C D Reductive Amination (with NaBH3CN) C->D E Introduce Tetrazine- Modified Molecule D->E F iEDDA Click Reaction E->F G G F->G Final Functionalized Surface

Caption: Workflow for surface functionalization.

Chemical Reactions

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: iEDDA Click Reaction AmineSurface Amine-Surface (-NH2) Imine Schiff Base Intermediate AmineSurface->Imine + TCO_Aldehyde This compound TCO_Aldehyde->Imine TCO_Surface TCO-Functionalized Surface Imine->TCO_Surface [NaBH3CN] FinalProduct Final Conjugate TCO_Surface->FinalProduct + TetrazineMolecule Tetrazine-Molecule TetrazineMolecule->FinalProduct

Caption: Key chemical reaction steps.

Example Application: Studying Cell Adhesion Signaling

G cluster_surface Functionalized Surface cluster_cell Cell Membrane Surface Substrate TCO_Linker TCO-PEG3-Linker Surface->TCO_Linker RGD Tetrazine-RGD TCO_Linker->RGD Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Actin Actin Cytoskeleton (Cell Spreading) Src->Actin Downstream Signaling

References

Revolutionizing PET and SPECT Imaging: Application of TCO-PEG3-CH2-aldehyde for Pre-targeted Radioimmunodetection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted radioimmunotherapy and imaging represent a paradigm shift in nuclear medicine, offering the potential for improved image contrast and reduced radiation dose to non-target tissues. This is achieved by separating the targeting of a long-circulating vector, such as a monoclonal antibody (mAb), from the administration of a short-lived radionuclide. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of this strategy, prized for its exceptionally fast kinetics and bioorthogonality.

TCO-PEG3-CH2-aldehyde is a heterobifunctional linker designed to facilitate this pre-targeting approach. It features a TCO moiety for the rapid "click" reaction with a radiolabeled tetrazine and an aldehyde group for covalent conjugation to a targeting molecule. The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance, making it an ideal tool for the development of next-generation imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This document provides detailed application notes and protocols for the use of this compound in pre-targeted PET and SPECT imaging.

Principle of Pre-targeted Imaging

The pre-targeted imaging strategy unfolds in two key steps. First, a targeting molecule (e.g., an antibody) modified with this compound is administered. This TCO-modified antibody is allowed to circulate, accumulate at the target site (e.g., a tumor), and clear from non-target tissues. In the second step, a small, rapidly clearing tetrazine molecule, radiolabeled with a PET or SPECT isotope, is administered. This radiolabeled tetrazine then rapidly and specifically reacts with the TCO-modified antibody at the target site via the IEDDA click reaction, enabling high-contrast imaging.

Quantitative Data Summary

The following tables summarize key quantitative data from pre-clinical studies utilizing the TCO-tetrazine pre-targeting strategy. While specific data for this compound is limited, the presented data from studies using other TCO derivatives provide a strong indication of the expected performance.

Table 1: PET Imaging Data with 18F-labeled Tetrazine in a Pre-targeted Mouse Model of Pancreatic Cancer [1]

ParameterValue
Targeting VectorTCO-modified anti-CA19.9 mAb (5B1)
RadiotracerAl[18F]NOTA-labeled tetrazine
Tumor ModelBxPC3 pancreatic cancer xenografts
Tumor Uptake (4h p.i.)Up to 6.4 %ID/g

Table 2: SPECT Imaging Biodistribution Data of a 99mTc-labeled Tetrazine in a Pre-targeted Bone Imaging Model [2][3]

Organ%ID/g (Mean ± SEM) at 6h post-injection
Blood1.7 ± 0.3
Knees10.0 ± 1.5 (indicative of high uptake in areas of bone metabolism)
Shoulders8.0 ± 1.0 (indicative of high uptake in areas of bone metabolism)
Muscle0.5 ± 0.1
Liver1.5 ± 0.2
Kidneys2.0 ± 0.3

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the introduction of hydrazide or aminooxy groups onto an antibody, enabling its conjugation with this compound.

Materials:

  • Targeting antibody (e.g., IgG)

  • This compound

  • Sodium periodate (B1199274) (NaIO₄)

  • Anhydrous hydrazine (B178648) or aminooxy-containing reagent

  • 0.1 M Sodium acetate (B1210297) buffer, pH 5.5

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Spectrophotometer

Procedure:

Part A: Generation of Aldehyde Groups on the Antibody (Glycan Oxidation)

  • Prepare a solution of the antibody at approximately 5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.

  • Prepare a fresh solution of 20 mM sodium periodate in the same buffer.

  • Add the sodium periodate solution to the antibody solution at a molar ratio of approximately 20:1 (periodate:antibody).

  • Incubate the reaction mixture in the dark for 30 minutes at room temperature.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5 minutes.

  • Remove excess periodate and glycerol by buffer exchange into 0.1 M sodium acetate, pH 5.5, using a size-exclusion chromatography column.

Part B: Introduction of Hydrazide or Aminooxy Groups

  • For Hydrazide Modification:

    • Prepare a 50 mM solution of anhydrous hydrazine in 0.1 M sodium acetate buffer, pH 5.5.

    • Add the hydrazine solution to the oxidized antibody solution at a molar excess (e.g., 50-fold).

    • Incubate for 2 hours at room temperature.

  • For Aminooxy Modification:

    • Prepare a 50 mM solution of an aminooxy-containing reagent (e.g., aminooxy-PEG4-amine) in 0.1 M sodium acetate buffer, pH 5.5.

    • Add the aminooxy reagent solution to the oxidized antibody solution at a molar excess (e.g., 50-fold).

    • Incubate for 2 hours at room temperature.

  • Purify the hydrazide- or aminooxy-modified antibody by size-exclusion chromatography, exchanging the buffer to PBS, pH 7.4.

Part C: Conjugation with this compound

  • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Add the this compound solution to the modified antibody solution at a 10- to 20-fold molar excess.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the TCO-conjugated antibody from excess linker using size-exclusion chromatography with PBS, pH 7.4.

  • Determine the final protein concentration and the degree of labeling (DOL) using a spectrophotometer and appropriate analytical methods (e.g., MALDI-TOF mass spectrometry).

Protocol 2: Radiolabeling of a Tetrazine Derivative

This protocol provides a general method for radiolabeling a DOTA-functionalized tetrazine with a metallic radionuclide (e.g., 68Ga, 177Lu, 111In).

Materials:

  • DOTA-tetrazine conjugate

  • Radionuclide solution (e.g., 68GaCl₃ in 0.1 N HCl)

  • 0.2 M Sodium acetate buffer, pH 4.5

  • Metal-free water and reaction vials

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a metal-free microcentrifuge tube, add the DOTA-tetrazine solution (e.g., 10-20 µg in water or buffer).

  • Add 100 µL of 0.2 M sodium acetate buffer, pH 4.5.

  • Add the radionuclide solution (e.g., 1-5 mCi of 68GaCl₃).

  • Vortex the reaction mixture gently.

  • Incubate at 95°C for 10-15 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is typically required for in vivo use.

  • If necessary, purify the radiolabeled tetrazine using a C18 Sep-Pak cartridge.

Protocol 3: In Vivo Pre-targeted PET/SPECT Imaging

This protocol outlines the general workflow for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • TCO-conjugated targeting antibody

  • Radiolabeled tetrazine

  • Saline solution for injection

  • PET or SPECT imaging system

Procedure:

  • Step 1: Administration of the TCO-Antibody Conjugate. Inject the TCO-conjugated antibody intravenously (e.g., via tail vein) into the tumor-bearing mice. The dose will depend on the antibody and target but is typically in the range of 10-100 µg per mouse.

  • Pre-targeting Interval. Allow the TCO-antibody to circulate and accumulate at the tumor site while clearing from the blood and non-target tissues. This interval is critical and needs to be optimized for each antibody, typically ranging from 24 to 72 hours.

  • Step 2: Administration of the Radiolabeled Tetrazine. After the pre-targeting interval, inject the radiolabeled tetrazine intravenously. The injected activity will depend on the radionuclide and imaging system (e.g., 100-200 µCi for PET imaging with 68Ga).

  • Imaging. Acquire PET or SPECT images at one or more time points after the injection of the radiolabeled tetrazine (e.g., 1, 4, and 24 hours post-injection). Dynamic imaging can also be performed immediately after the tetrazine injection.

  • Biodistribution Studies (Optional but Recommended). After the final imaging session, euthanize the animals and collect major organs and tissues (including the tumor) to determine the ex vivo biodistribution of radioactivity. This provides a quantitative measure of tracer uptake in different tissues.

Visualizations

Pre-targeted Imaging Workflow with this compound cluster_step1 Step 1: Targeting Molecule Administration cluster_step2 Step 2: Radiolabeled Tetrazine Administration cluster_step3 Step 3: In Vivo Click Reaction and Imaging TCO_mAb This compound conjugated Antibody Injection1 Intravenous Injection TCO_mAb->Injection1 Circulation Circulation and Tumor Accumulation Injection1->Circulation Clearance Clearance from Non-Target Tissues Circulation->Clearance Click_Reaction IEDDA Click Reaction at Tumor Site Clearance->Click_Reaction Radio_Tz Radiolabeled Tetrazine Injection2 Intravenous Injection Radio_Tz->Injection2 Injection2->Click_Reaction Imaging PET/SPECT Imaging Click_Reaction->Imaging Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution

Caption: Workflow of pre-targeted imaging.

Conjugation of this compound to an Antibody Antibody Antibody (IgG) with Glycans Oxidation Periodate Oxidation Antibody->Oxidation Aldehyde_Ab Antibody with Aldehyde Groups Oxidation->Aldehyde_Ab Hydrazide_Mod Hydrazide/ Aminooxy Modification Aldehyde_Ab->Hydrazide_Mod Modified_Ab Hydrazide/Aminooxy Modified Antibody Hydrazide_Mod->Modified_Ab Conjugation Oxime/Hydrazone Ligation Modified_Ab->Conjugation TCO_Linker This compound TCO_Linker->Conjugation Final_Product TCO-conjugated Antibody Conjugation->Final_Product

Caption: Antibody conjugation workflow.

Inverse Electron Demand Diels-Alder (IEDDA) Click Reaction TCO TCO-conjugated Antibody (at tumor site) Product Stable Dihydropyridazine Linkage (PET/SPECT Signal) TCO->Product + Tetrazine Radiolabeled Tetrazine Tetrazine->Product

Caption: IEDDA click reaction.

References

Purifying TCO-PEG3-CH2-aldehyde Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of biomolecules conjugated with the TCO-PEG3-CH2-aldehyde linker. This linker system is instrumental in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The trans-cyclooctene (B1233481) (TCO) moiety allows for a highly efficient and bioorthogonal inverse electron demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized molecule. The aldehyde group provides a versatile handle for the attachment of various payloads.

Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unconjugated starting materials, and potential side products is typically obtained. Therefore, a robust purification strategy is critical to ensure the homogeneity, safety, and efficacy of the final product. The following sections detail the common chromatographic techniques and provide step-by-step protocols for the purification of this compound conjugates.

Purification Strategies for this compound Conjugates

The choice of purification method largely depends on the nature of the biomolecule (e.g., antibody, peptide, small molecule) and the physicochemical properties of the conjugate. The most common and effective techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity.[1] It is particularly useful for the purification of smaller conjugates like peptides and for analytical assessment of purity.[2][3]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] It is an effective method for removing small molecule impurities, such as unreacted linker and payload, from large biomolecule conjugates like antibodies.[5] It is also used for buffer exchange.[6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[] It is a powerful technique for purifying antibody-drug conjugates (ADCs) and can resolve species with different drug-to-antibody ratios (DARs).[6][7]

Data Presentation: Purification Outcomes

Effective purification should result in a significant increase in the purity of the this compound conjugate, with a concurrent reduction in impurities. The following tables provide representative data for the purification of a model antibody-TCO-PEG3-CH2-aldehyde conjugate.

Table 1: Purification of a Model Antibody-TCO-PEG3-CH2-aldehyde Conjugate using a Multi-Step Chromatographic Approach.

ParameterCrude ConjugateAfter SECAfter HIC
Purity (%) 7590>98
Yield (%) 1009585
Unconjugated Antibody (%) 155<1
Free Linker/Payload (%) 10<1<0.1
Average DAR 3.83.94.0

Table 2: Analytical RP-HPLC Purity Analysis.

SampleRetention Time (min)Peak Area (%)
Crude Conjugate 15.2 (Conjugate)75.4
12.1 (Unconjugated Antibody)14.8
8.5 (Free Linker)9.8
Purified Conjugate 15.2 (Conjugate)99.2
Others<0.8

Experimental Protocols

The following are detailed protocols for the purification of a generic protein conjugated with this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Purification of a this compound Conjugated Protein by Size Exclusion Chromatography (SEC)

This protocol is designed to remove unconjugated small molecules from the protein conjugate.

Workflow for SEC Purification

SEC_Workflow Crude Crude Conjugate Mixture Load Load Sample Crude->Load Equilibrate Equilibrate SEC Column Equilibrate->Load Elute Isocratic Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV 280nm) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purified Purified Conjugate Pool->Purified

Caption: Workflow for SEC purification of TCO-conjugates.

Materials:

  • SEC column (e.g., Superdex 200 or equivalent)

  • HPLC or FPLC system

  • SEC Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Crude conjugate solution

  • Fraction collection tubes

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes (CVs) of the SEC Mobile Phase at a flow rate appropriate for the column.

  • Sample Preparation: Filter the crude conjugate solution through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Perform an isocratic elution with the SEC Mobile Phase for at least 1.5 CVs.

  • Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The protein conjugate will elute first in the void volume, followed by smaller, unconjugated species.

  • Analysis: Analyze the collected fractions by SDS-PAGE or analytical RP-HPLC to determine which fractions contain the purified conjugate.

  • Pooling: Pool the fractions containing the pure conjugate.

Protocol 2: Purification of a this compound Conjugated Antibody by Hydrophobic Interaction Chromatography (HIC)

This protocol is suitable for separating antibody-drug conjugates based on their drug-to-antibody ratio (DAR).[6]

Workflow for HIC Purification

HIC_Workflow SEC_Purified SEC-Purified Conjugate Load Load Sample in High Salt Buffer SEC_Purified->Load Equilibrate Equilibrate HIC Column Equilibrate->Load Wash Wash with High Salt Buffer Load->Wash Elute Gradient Elution (Decreasing Salt) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (HIC-HPLC, RP-HPLC) Collect->Analyze Pool Pool Fractions with Desired DAR Analyze->Pool Purified Purified ADC Pool->Purified

Caption: Workflow for HIC purification of ADCs.

Materials:

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • HPLC or FPLC system

  • Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0

  • SEC-purified conjugate solution

  • Fraction collection tubes

Procedure:

  • System Preparation: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Adjust the salt concentration of the SEC-purified conjugate solution to match that of Mobile Phase A.

  • Injection: Load the sample onto the equilibrated column.

  • Wash: Wash the column with several CVs of Mobile Phase A to remove any unbound species.

  • Elution: Elute the bound conjugates using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-20 CVs. Species will elute in order of increasing hydrophobicity (and typically, increasing DAR).

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions using analytical HIC or RP-HPLC to determine the DAR of each fraction.

  • Pooling: Pool the fractions that contain the conjugate with the desired DAR.

  • Buffer Exchange: Perform a final buffer exchange into a suitable formulation buffer using SEC or dialysis.

Protocol 3: Analytical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol is for the analysis of the purity of the final conjugate.[2]

Logical Flow for RP-HPLC Analysis

RPHPLC_Analysis cluster_prep Preparation cluster_run HPLC Run cluster_analysis Data Analysis Sample Purified Conjugate Sample Inject Inject Sample Sample->Inject Mobile_A Mobile Phase A (e.g., 0.1% TFA in Water) Equilibrate Equilibrate C18 Column Mobile_A->Equilibrate Mobile_B Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) Mobile_B->Equilibrate Equilibrate->Inject Gradient Apply Gradient (Increasing %B) Inject->Gradient Detect UV Detection (e.g., 220 nm & 280 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Logical flow for RP-HPLC purity analysis.

Materials:

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Purified conjugate sample

Procedure:

  • System Preparation: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

  • Sample Preparation: Dilute the purified conjugate to a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Injection: Inject 10-20 µL of the sample.

  • Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm (for peptide bonds) and 280 nm (for aromatic amino acids), and at the specific absorbance wavelength of the conjugated payload if applicable.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the percentage purity of the conjugate.

Conclusion

The purification of this compound conjugates is a critical step in the development of targeted therapeutics. A multi-step purification strategy, often combining SEC and HIC, is typically required to achieve the high purity necessary for preclinical and clinical applications. RP-HPLC serves as an indispensable tool for the analytical assessment of purity throughout the purification process. The protocols provided here offer a solid foundation for developing a robust and reproducible purification workflow. It is essential to optimize these methods for each specific conjugate to ensure the highest quality product.

References

Troubleshooting & Optimization

Troubleshooting low yield in TCO-tetrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low yields in TCO-tetrazine reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the underlying mechanism of the TCO-tetrazine reaction?

The TCO-tetrazine reaction, a cornerstone of bioorthogonal chemistry, proceeds via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich trans-cyclooctene (B1233481) (TCO) serves as the dienophile.[1] This initial cycloaddition is the rate-determining step and results in a highly unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a stable dihydropyridazine (B8628806) product.[1] This reaction is known for its exceptionally fast kinetics and the absence of a need for a catalyst, making it ideal for biological applications.[2][3]

Q2: What are the typical second-order rate constants for TCO-tetrazine reactions?

The second-order rate constants (k₂) for TCO-tetrazine ligations are among the highest for any bioorthogonal reaction, generally falling within the range of 10³ to 10⁶ M⁻¹s⁻¹.[1] This allows for efficient conjugation even at low micromolar or nanomolar concentrations.[1][3] The specific rate is influenced by the substituents on both the TCO and tetrazine, as well as the solvent used.[1][4]

Troubleshooting Low Yield

Q3: I am observing a low yield in my TCO-tetrazine reaction. What are the common causes?

Low product yield in TCO-tetrazine reactions can stem from several factors:

  • Degradation of Reactants: Tetrazines, particularly those with electron-withdrawing groups, and TCOs can be susceptible to degradation.[4] TCOs can isomerize to their unreactive cis-isomer in the presence of thiols or certain metals.[5]

  • Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[2]

  • Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically impede the reaction.[4]

  • Side Reactions: Impurities in the reactants or the presence of oxygen can lead to competing side reactions.[4]

  • Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate in the chosen solvent system can cause them to precipitate out of solution, halting the reaction.[4]

  • Incomplete Disulfide Bond Reduction (for specific applications): In protocols involving the re-bridging of disulfide bonds, incomplete initial reduction will result in fewer available reaction sites.[6]

Q4: How can I troubleshoot a slow or incomplete reaction?

If your reaction is proceeding slowly or appears incomplete, consider the following troubleshooting steps:

  • Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[2]

  • Increase Reactant Concentration: If possible, increasing the concentration of the reactants can lead to a faster reaction rate.

  • Elevate the Temperature: The reaction can be accelerated by incubating at 37°C or 40°C.[2]

  • Extend Reaction Time: For less reactive partners, extending the incubation time up to 2 hours at room temperature or even overnight at 4°C can improve the yield.[2]

  • Check for Steric Hindrance: If you suspect steric hindrance is an issue, consider synthesizing reagents with longer, more flexible spacers (e.g., PEG) between the reactive moiety and the molecule of interest.[4][7]

Q5: My product yield is low. How can I determine the source of the problem?

To diagnose the cause of low yield, a systematic approach is recommended. The following flowchart illustrates a logical troubleshooting workflow:

Troubleshooting_Low_Yield start Low Product Yield check_reagents Verify Reactant Integrity (Freshness, Storage) start->check_reagents check_stoichiometry Confirm Stoichiometry (Accurate Concentrations) start->check_stoichiometry check_conditions Review Reaction Conditions (pH, Temp, Time, Solvent) start->check_conditions check_solubility Assess Solubility (Precipitation Observed?) start->check_solubility degraded Degraded Reagents check_reagents->degraded Yes incorrect_ratio Incorrect Molar Ratio check_stoichiometry->incorrect_ratio Yes suboptimal_cond Suboptimal Conditions check_conditions->suboptimal_cond Yes poor_solubility Poor Solubility check_solubility->poor_solubility Yes solution_reagents Use Fresh Reagents Store Properly degraded->solution_reagents solution_stoichiometry Optimize Molar Ratio (e.g., 1.5-2x excess) incorrect_ratio->solution_stoichiometry solution_conditions Optimize Temp & Time Adjust pH/Solvent suboptimal_cond->solution_conditions solution_solubility Use PEGylated Linkers Add Co-solvent (e.g., DMSO) poor_solubility->solution_solubility

Caption: Troubleshooting logic for low TCO-tetrazine reaction yield.

Reagent Stability and Handling

Q6: How should I store my TCO and tetrazine reagents?

Proper storage is critical to maintain the reactivity of your reagents.

  • TCO Derivatives: Many TCO derivatives, especially conformationally strained ones, are best stored as solids in a freezer at -20°C, where they can be stable for over a year.[8] Some may require storage in solution at freezer temperatures.[8] It is advisable to protect them from light.[4]

  • Tetrazine Derivatives: Tetrazines should also be stored desiccated and protected from light.[4] Given their susceptibility to degradation in aqueous media, it is recommended to prepare fresh solutions before use.[4]

Q7: Can I use TCO reagents in the presence of thiols?

TCOs can isomerize to their unreactive cis-isomers in the presence of high concentrations of thiols.[5] The stability of TCOs in the presence of thiols varies depending on the specific TCO derivative.[9] If your protocol requires the presence of a reducing agent like DTT or TCEP, it is crucial to remove the excess reducing agent before adding the tetrazine-containing reagent.[6] The radical inhibitor Trolox has been shown to suppress TCO isomerization in the presence of high thiol concentrations.[5]

Reaction Conditions

Q8: What is the optimal pH for the TCO-tetrazine reaction?

The TCO-tetrazine ligation is robust and proceeds efficiently across a wide pH range, typically between 6 and 9.[2] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is important to use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[1][7]

Q9: What are the recommended reaction buffers?

Phosphate-buffered saline (PBS) is a commonly used buffer for TCO-tetrazine reactions.[2] Other suitable non-amine-containing buffers include HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[10] Buffers containing primary amines, such as Tris or glycine, should be avoided when using NHS esters for labeling, as they will compete with the desired reaction.[7][10]

Q10: What is the ideal reaction temperature and duration?

The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[2] For less reactive partners or in dilute solutions, the incubation time can be extended to 2 hours or even overnight at 4°C.[2] In some cases, incubating at 37°C or 40°C can be used to accelerate the reaction.[2]

Data Presentation

Table 1: Influence of Reaction Parameters on TCO-Tetrazine Ligation

ParameterRecommendationRationale
Stoichiometry 1.05 to 1.5-fold molar excess of one reactantDrives the reaction to completion.[2]
pH 6.0 - 9.0The reaction is generally pH-insensitive within this range.[2]
Temperature Room Temperature (20-25°C)Sufficient for most reactions; can be increased to 37-40°C to accelerate.[2]
Duration 30 - 60 minutesTypically sufficient for completion; can be extended for less reactive partners.[2]
Solvent Aqueous buffers (e.g., PBS); Aprotic polar solvents for stock solutions (e.g., DMSO, DMF)The reaction is efficient in aqueous media. Organic solvents are used for dissolving reagents.[4]

Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Pairs

TCO DerivativeTetrazine DerivativeRate Constant (k₂) M⁻¹s⁻¹Solvent
s-TCO3,6-diphenyl-s-tetrazine3,100Methanol
d-TCO3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water
TCO-PEG₄2-Pyridyl-tetrazine69,400DPBS
TCO3-pyridyl-tetrazine~2001,4-Dioxane
TCO4-pyridyl-tetrazine~1501,4-Dioxane

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[8][11]

Experimental Protocols

Protocol 1: General Protein Labeling with a TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[1] If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column or dialysis.[1]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][7]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]

  • Incubation: Incubate the reaction for 1 hour at room temperature.[7]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[7]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[2] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.

  • Preparation of Labeled Proteins: Prepare the TCO-labeled and tetrazine-labeled proteins in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]

  • Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[2]

  • Conjugation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[2]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[2]

  • Storage: Store the final conjugate at 4°C until further use.[2]

Visualizations

Protein_Conjugation_Workflow start Start prep_tco_protein Prepare TCO-labeled Protein start->prep_tco_protein prep_tz_protein Prepare Tetrazine-labeled Protein start->prep_tz_protein mix_reactants Mix Labeled Proteins (Optimize Molar Ratio) prep_tco_protein->mix_reactants prep_tz_protein->mix_reactants incubate Incubate (RT, 60 min) mix_reactants->incubate purify Purify Conjugate (e.g., SEC) incubate->purify store Store Conjugate (4°C) purify->store If necessary end End purify->end If not store->end

Caption: Workflow for TCO-tetrazine protein-protein conjugation.

References

Technical Support Center: Optimizing TCO-PEG3-CH2-aldehyde Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG3-CH2-aldehyde. The focus is on optimizing the conjugation efficiency of the aldehyde functional group to form stable hydrazone or oxime linkages.

Frequently Asked Questions (FAQs)

Q1: What type of reaction does the aldehyde group on this compound undergo?

The aldehyde group facilitates a chemoselective ligation with molecules containing a hydrazine (B178648) or an aminooxy functional group, forming a stable hydrazone or oxime bond, respectively.[1] This reaction is a form of condensation where a molecule of water is eliminated.[2]

Q2: What is the primary application of this aldehyde conjugation?

This conjugation method is widely used in bioconjugation to link the TCO-PEG3 moiety to biomolecules like proteins, peptides, or other molecules that have been functionalized with a hydrazine or aminooxy group.[1][3] The TCO group remains available for a subsequent, rapid bioorthogonal "click" reaction with a tetrazine-labeled molecule.[4][5]

Q3: What is the optimal pH for aldehyde conjugation?

The optimal pH is highly dependent on the use of a catalyst.

  • Uncatalyzed Reactions: A slightly acidic pH of 4.0-5.0 is generally optimal.[6] The reaction is significantly slower at neutral pH.[7]

  • Catalyzed Reactions: With a nucleophilic catalyst like aniline (B41778), the reaction can be performed efficiently at or near neutral pH (6.5-7.5).[6][7]

Q4: How stable is the this compound linker?

The linker has two key stability considerations:

  • Aldehyde Group: Aldehydes can be susceptible to oxidation. It is recommended to store the reagent at -20°C, protected from light and moisture.[8]

  • TCO Group: The trans-cyclooctene (B1233481) (TCO) ring is highly strained and reactive. It can isomerize to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or over long-term storage.[9][10] For long-term storage, keeping the compound as a solid at -20°C is recommended.[11]

Q5: Should I use a hydrazine or an aminooxy-functionalized molecule to react with the aldehyde?

Both can be used effectively. However, oxime linkages (from aminooxy groups) are generally more stable than hydrazone linkages (from hydrazine groups), particularly at acidic pH.[3][7] The kinetics of the reaction will also depend on the specific structures of the reactants.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the aldehyde conjugation step.

Problem 1: Low or No Conjugate Yield

Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust the pH to 4.0-5.0 using a non-amine-based buffer like acetate (B1210297) or MES. For reactions at neutral pH, the addition of a catalyst is crucial.[6][7]
Absence of Catalyst (at neutral pH) If you must work at pH 6.5-7.5, add a nucleophilic catalyst. Aniline is commonly used, and its derivatives like p-phenylenediamine (B122844) can be even more effective, increasing reaction rates significantly.[7][12]
Low Reactant Concentration The reaction kinetics are concentration-dependent.[6] If possible, increase the concentration of one or both reactants. A molar excess (e.g., 5-20 fold) of the smaller molecule can help drive the reaction to completion.
Degraded Reagents The aminooxy or hydrazine group on your binding partner may have degraded. Ensure the purity and stability of your starting materials.[6] Similarly, ensure the this compound has been stored correctly and has not oxidized.
Steric Hindrance If the aldehyde or the nucleophilic group is sterically hindered, the reaction will be slower.[6] Consider using a linker with a longer PEG chain if steric hindrance on the TCO-aldehyde side is suspected.
Reaction Time Too Short Especially at low concentrations or neutral pH without a catalyst, the reaction can take several hours to reach completion.[13] Monitor the reaction over time (e.g., by HPLC or mass spectrometry) to determine the optimal duration.

Problem 2: Precipitate Forms During the Reaction

Potential Cause Recommended Solution
High Protein Concentration Very high concentrations of protein can lead to aggregation and precipitation, especially if the buffer conditions are suboptimal.[14] Try reducing the protein concentration.
Suboptimal Buffer The buffer composition or pH may be affecting the stability of your protein.[14] Ensure the pH is appropriate for your biomolecule's stability and consider screening different buffer systems.
Low Solubility of Reactants If one of the reactants has poor aqueous solubility, it may precipitate. The PEG3 spacer on the TCO-aldehyde linker is designed to improve solubility, but issues can still arise.[5][8] Consider adding a small percentage of an organic co-solvent like DMSO or DMF, if compatible with your biomolecules.[3]

Problem 3: Multiple Products or Side Reactions Detected

Potential Cause Recommended Solution
Reactive Impurities Impurities in solvents or reagents can lead to unwanted side reactions.[6] Use high-purity reagents and solvents (e.g., HPLC grade). Trace impurities like acetone (B3395972) can react with aminooxy or hydrazine groups.[6]
Non-specific Binding If conjugating to a complex biomolecule like a protein, ensure that the aldehyde is not reacting non-specifically with other residues. The reaction with hydrazines and aminooxy groups is highly chemoselective.[3] This is an unlikely cause but should be considered.
Isomerization of TCO If the reaction is performed under harsh conditions or in the presence of thiols (e.g., DTT, β-mercaptoethanol), the TCO group can isomerize, which could appear as a separate species in analysis. Avoid these reagents during the aldehyde conjugation step.[9]

Quantitative Data Summary

The following tables provide key parameters for optimizing your conjugation reaction.

Table 1: Recommended Reaction pH

ConditionRecommended pH RangeNotes
Uncatalyzed Reaction4.0 - 5.0Optimal for hydrazone/oxime formation without a catalyst.[6][7]
Catalyzed Reaction6.5 - 7.5Requires a nucleophilic catalyst (e.g., aniline) for efficient reaction.[7][12]

Table 2: Typical Catalyst Concentrations

CatalystTypical ConcentrationNotes
Aniline10 - 100 mMCan increase reaction rates up to 400-fold.[7]
p-Phenylenediamine2 - 10 mMCan be more effective than aniline at neutral pH.[12]

Experimental Protocols

Protocol 1: General Aldehyde Conjugation to a Hydrazine/Aminooxy-Protein

This protocol describes a general method for labeling a protein functionalized with hydrazine or aminooxy groups with this compound at a slightly acidic pH.

  • Protein Preparation: Buffer exchange the protein into a suitable reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.7). The final protein concentration should ideally be 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent (e.g., DMSO) to prepare a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-aldehyde stock solution to the protein solution. Mix gently and thoroughly.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours. For particularly challenging conjugations, this can be extended overnight at 4°C.

  • Purification: Remove the excess, unreacted TCO-aldehyde linker using size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry (to observe the mass shift) or by reacting the newly installed TCO group with a tetrazine-fluorophore and measuring the fluorescence.

Protocol 2: Aniline-Catalyzed Conjugation at Neutral pH

This protocol is adapted for biomolecules that are sensitive to acidic conditions.

  • Protein Preparation: Buffer exchange the protein into a neutral reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

  • Catalyst Preparation: Prepare a fresh 1 M stock solution of aniline in a suitable buffer or water.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: In the protein solution, add the aniline stock solution to a final concentration of 10-100 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-aldehyde stock solution to the protein/aniline mixture.

  • Incubation & Purification: Follow steps 4 and 5 from Protocol 1. The reaction at neutral pH with a catalyst is often faster.[7] Monitor reaction progress to determine the optimal time.

Visual Guides

Reagents TCO-PEG-Aldehyde + R-NH-NH2 (Hydrazine) or R-O-NH2 (Aminooxy) Intermediate Hemiaminal Intermediate Reagents->Intermediate Nucleophilic Attack Product TCO-PEG-Hydrazone/Oxime + H2O Intermediate->Product Dehydration (Rate-limiting, acid/catalyst accelerated)

Caption: Reaction mechanism for hydrazone/oxime formation.

P1 Prepare Biomolecule in Reaction Buffer P4 Add TCO-Aldehyde to Biomolecule P1->P4 P2 Prepare TCO-Aldehyde Stock Solution P2->P4 P3 Add Catalyst (if at neutral pH) P3->P4 Optional P5 Incubate (RT, 2-4h) P4->P5 P6 Purify Conjugate (e.g., SEC) P5->P6 P7 Analyze & Characterize (e.g., Mass Spec) P6->P7

Caption: General experimental workflow for aldehyde conjugation.

Start Low Conjugation Yield? Check_pH Is pH optimal? (Acidic or Catalyzed Neutral) Start->Check_pH Check_Conc Are reactant concentrations high enough? Check_pH->Check_Conc Yes Sol_pH Adjust pH to 4-5 OR Add Aniline Catalyst at pH 7 Check_pH->Sol_pH No Check_Time Is reaction time sufficient? Check_Conc->Check_Time Yes Sol_Conc Increase concentration or molar excess of linker Check_Conc->Sol_Conc No Check_Reagents Are reagents pure and non-degraded? Check_Time->Check_Reagents Yes Sol_Time Increase incubation time; monitor reaction progress Check_Time->Sol_Time No Sol_Reagents Use fresh, high-purity reagents and solvents Check_Reagents->Sol_Reagents No

Caption: Troubleshooting decision tree for low conjugation yield.

References

TCO-PEG3-CH2-aldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of TCO-PEG3-CH2-aldehyde. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule.[1][2] It contains two reactive groups: a trans-cyclooctene (B1233481) (TCO) group and an aldehyde group, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The TCO group reacts with tetrazine-modified molecules via a rapid and highly specific bioorthogonal "click chemistry" reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1] The aldehyde group is used for conjugation to molecules containing hydrazide or aminooxy functional groups to form stable hydrazone or oxime bonds, respectively.[1][2] This dual functionality makes it a versatile tool for creating antibody-drug conjugates (ADCs), fluorescent imaging probes, and other bioconjugates.[1][3]

Q2: What are the recommended storage conditions for this compound?

To ensure optimal stability and prevent degradation, this compound should be stored at -20°C and protected from light.[1] It is important to handle the compound in a dry environment as the aldehyde group can be sensitive to moisture.

Q3: What solvents can I use to dissolve this compound?

This compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.[1]

Q4: How stable is the TCO group on this linker?

The TCO group is generally stable in aqueous buffers. For instance, a TCO-PEG3-modified antibody showed only a 10.5% loss of reactivity towards tetrazines after four weeks of storage at 4°C, and a 7% loss when stored at -20°C. However, the TCO group is sensitive to thiols (e.g., DTT) and certain metals, which can promote its isomerization to the unreactive cis-cyclooctene (CCO) form. Therefore, it is crucial to avoid these substances in your reaction buffers.

Q5: How stable is the aldehyde functional group?

Aldehydes are generally less stable than ketones and can be susceptible to oxidation to a carboxylic acid, especially in the presence of air.[4] In aqueous solutions, aldehydes can also exist in equilibrium with their hydrated form (a gem-diol), which is typically unstable but can be more prevalent in the absence of strong electron-withdrawing groups.[5][6] For optimal stability, it is recommended to prepare solutions of this compound fresh and to perform reactions under an inert atmosphere if oxidation is a concern.[4]

Stability Data

The following table summarizes the stability of the TCO functional group on a modified antibody, which provides an indication of the stability of the TCO moiety in this compound.

Storage ConditionDurationReactivity Loss
4°C in aqueous buffer (pH 7.5)4 weeks~10.5%
-20°C in aqueous buffer (pH 7.5)4 weeks~7%

Experimental Protocols

Below are detailed protocols for the conjugation of this compound to molecules containing a hydrazide or an aminooxy group.

Protocol 1: Conjugation to a Hydrazide-Modified Molecule

This protocol describes the formation of a stable hydrazone bond between this compound and a hydrazide-containing biomolecule.

Materials:

  • This compound

  • Hydrazide-modified molecule (e.g., protein, peptide)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 6.0-7.0

  • Aniline (B41778) stock solution (optional catalyst): 1 M in anhydrous DMSO or DMF

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Dissolve the hydrazide-modified molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the hydrazide-modified molecule.

    • (Optional) For catalysis, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM. Aniline can significantly increase the rate of hydrazone formation.[7]

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS.

  • Purification:

    • Remove excess, unreacted this compound and aniline (if used) by a suitable purification method, such as size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling and confirm the integrity of the biomolecule.

Protocol 2: Conjugation to an Aminooxy-Modified Molecule

This protocol outlines the formation of a highly stable oxime bond between this compound and an aminooxy-containing biomolecule.

Materials:

  • This compound

  • Aminooxy-modified molecule (e.g., protein, peptide)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 6.5-7.5

  • Aniline stock solution (optional catalyst): 1 M in anhydrous DMSO or DMF

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Dissolve the aminooxy-modified molecule in the Reaction Buffer to a desired concentration.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the aminooxy-modified molecule.

    • (Optional) For catalysis, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. Oxime ligation is generally efficient, and the reaction progress can be monitored by analytical techniques.

  • Purification:

    • Purify the conjugate using a method appropriate for your biomolecule (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.

  • Characterization:

    • Analyze the purified conjugate to confirm successful labeling and assess the purity and integrity of the final product.

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

Possible CauseRecommended Solution
Suboptimal pH The optimal pH for hydrazone formation is typically 6.0-7.0, while for oxime ligation it is 6.5-7.5.[7][8] Ensure your reaction buffer is within the correct pH range.
Inactive Reagents The aldehyde group on this compound may have oxidized. Use a fresh vial of the reagent and prepare solutions immediately before use. Ensure your hydrazide or aminooxy-modified molecule is also active and has been stored correctly.
Steric Hindrance The conjugation site on your biomolecule may be sterically hindered. Try increasing the reaction time or temperature (e.g., to 37°C), or increase the molar excess of this compound.
Slow Reaction Kinetics Consider adding aniline as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.[7]
Presence of Interfering Substances Ensure your buffers are free of primary amines (e.g., Tris, glycine) which can compete with the desired reaction.

Issue 2: Precipitation of Reagents or Conjugate

Possible CauseRecommended Solution
Low Solubility The this compound or your biomolecule may have limited solubility in the reaction buffer. Try adding a co-solvent such as DMSO or DMF (up to 10-20% v/v). Ensure the final concentration of all reagents is below their solubility limit.
Aggregation of the Biomolecule High concentrations of the biomolecule or the addition of organic co-solvents can sometimes lead to aggregation. Optimize the protein concentration and the percentage of co-solvent. The PEG3 spacer on the linker is designed to enhance solubility and reduce aggregation.[2]

Issue 3: Inconsistent Reaction Results

Possible CauseRecommended Solution
Variability in Reagent Quality Use high-purity reagents and ensure consistent handling and storage procedures. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Moisture Contamination This compound is moisture-sensitive. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation. Use anhydrous solvents for preparing stock solutions.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis reagent This compound mix Combine Reagents & Incubate (2-4h, RT) reagent->mix biomolecule Hydrazide/Aminooxy -Modified Biomolecule biomolecule->mix buffer Reaction Buffer (pH 6.0-7.5) buffer->mix catalyst Aniline Catalyst (Optional) catalyst->mix purify Remove Excess Reagents (e.g., SEC, Dialysis) mix->purify analyze Characterize Conjugate (e.g., HPLC, LC-MS) purify->analyze logical_relationship cluster_tco TCO Reactivity cluster_aldehyde Aldehyde Reactivity tco_aldehyde This compound iedda iEDDA Reaction (Bioorthogonal) tco_aldehyde->iedda hydrazone_ligation Hydrazone Ligation tco_aldehyde->hydrazone_ligation oxime_ligation Oxime Ligation tco_aldehyde->oxime_ligation tetrazine Tetrazine-modified molecule tetrazine->iedda tco_product Stable Dihydropyridazine Linkage iedda->tco_product hydrazide Hydrazide-modified molecule hydrazide->hydrazone_ligation aminooxy Aminooxy-modified molecule aminooxy->oxime_ligation aldehyde_product Stable Hydrazone/Oxime Linkage hydrazone_ligation->aldehyde_product oxime_ligation->aldehyde_product

References

Side reactions of TCO-PEG3-CH2-aldehyde and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG3-CH2-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this heterobifunctional linker, with a focus on troubleshooting and avoiding potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical linker molecule with two distinct reactive groups: a trans-cyclooctene (B1233481) (TCO) group and an aldehyde group, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5][6] The TCO group reacts with tetrazine-modified molecules via a rapid and highly specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] The aldehyde group can react with molecules containing hydrazine (B178648) or aminooxy functionalities to form hydrazone or oxime linkages, respectively.[2][3][6] This dual functionality makes it a versatile tool for applications in bioconjugation, drug delivery, and molecular imaging.[3][4]

Q2: What are the main advantages of using the TCO-tetrazine ligation?

A2: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions currently available, with exceptional kinetics that allow for efficient conjugation even at low concentrations.[2] This reaction is highly selective, proceeding rapidly in complex biological media without the need for a catalyst, which minimizes cellular toxicity.[2] The resulting dihydropyridazine (B8628806) linkage is stable under physiological conditions.

Q3: What are the key differences in stability between hydrazone and oxime bonds formed with the aldehyde group?

A3: Both hydrazone and oxime bonds are formed by the reaction of the aldehyde with a hydrazine or an aminooxy group, respectively. However, their stability differs significantly. Oxime bonds are generally more stable towards hydrolysis, especially under acidic conditions, compared to hydrazone bonds.[7][8][9][10] For applications requiring long-term stability in a physiological environment, forming an oxime linkage is often preferred.

Q4: How should I store this compound to ensure its stability?

A4: this compound should be stored at -20°C or lower, protected from light.[3] The TCO group is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form, a process that can be accelerated by exposure to light, thiols, and certain metals.[11][12] The aldehyde group can be prone to oxidation over time. For optimal performance, it is recommended to use the reagent shortly after reconstitution.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no reactivity of the TCO group. Isomerization of TCO to CCO: The trans-cyclooctene (TCO) may have isomerized to the less reactive cis-cyclooctene (CCO) due to improper storage or exposure to certain reagents.[11][12]- Ensure proper storage of the this compound at -20°C or below, protected from light. - Avoid buffers containing thiols (e.g., DTT) or certain metals.[11] - If possible, verify the integrity of the TCO group using analytical methods like NMR before use.
Steric Hindrance: The PEG linker, while designed to reduce steric hindrance, may not be sufficient in all molecular contexts.[13]- Consider using a linker with a longer PEG chain to increase the distance between the TCO group and the biomolecule.
Low yield of the aldehyde conjugation (hydrazone/oxime formation). Hydrolysis of Hydrazone Bond: Hydrazone linkages are susceptible to hydrolysis, especially at acidic pH.[7][8][9][10][14]- If stability is an issue, use an aminooxy-functionalized molecule to form a more stable oxime bond.[7][8] - Perform the reaction and subsequent experiments at a neutral or slightly basic pH to minimize hydrolysis.
Slow Reaction Kinetics: Aldehyde-hydrazine/aminooxy reactions can be slow at neutral pH.[14]- The reaction can be accelerated by using a mildly acidic pH (around 5-6), but be mindful of the stability of your biomolecule and the hydrazone bond.[15] - Aniline can be used as a catalyst for hydrazone formation, but its potential toxicity in cellular applications should be considered.[15]
Reaction with Primary Amines: The aldehyde group can react with primary amines (e.g., lysine (B10760008) residues on proteins) to form unstable Schiff bases, reducing the availability of the aldehyde for the desired reaction.[16][17][18][19]- Perform the reaction at a pH that favors the reaction with the hydrazine/aminooxy group over primary amines (typically mildly acidic). - Use a sufficient excess of the hydrazine/aminooxy reagent to drive the desired reaction to completion.
Unspecific background signal or cross-reactivity. Aldehyde Reactivity: Aldehydes can be reactive towards various nucleophiles present in a biological sample, leading to non-specific binding.[20]- Block non-specific binding sites on your biomolecules or surfaces before introducing the this compound conjugate. - Include quenching steps in your protocol to cap any unreacted aldehyde groups after the desired conjugation.
TCO Off-Target Reactions: While highly specific for tetrazines, there is a small possibility of the strained TCO ring reacting with other molecules, especially under harsh conditions.- Ensure that the reaction conditions are mild and within the recommended pH and temperature ranges. - Use highly pure reagents to avoid contaminants that might react with the TCO group.
Difficulty in purifying the final conjugate. Aggregation: The hydrophobicity of the TCO group can sometimes lead to aggregation of the labeled biomolecule.[21]- The PEG linker is intended to mitigate this, but if aggregation is observed, consider using a linker with a longer, more hydrophilic PEG chain. - Optimize purification conditions, such as using detergents or adjusting the ionic strength of the buffers.[22][23]
Incomplete Removal of Excess Reagent: Unreacted this compound or other reagents can interfere with downstream applications.- Use size-exclusion chromatography or dialysis with an appropriate molecular weight cutoff to effectively separate the conjugate from smaller molecules.[22]

Experimental Protocols

Protocol 1: General Two-Step Labeling of a Protein with a Tetrazine-Dye

This protocol describes the labeling of a protein first with this compound via an aminooxy group (to form a stable oxime bond) and then reacting the TCO-labeled protein with a tetrazine-functionalized fluorescent dye.

Materials:

  • Protein with an accessible aldehyde group (can be introduced via periodate (B1199274) oxidation of glycans or enzymatic methods)

  • This compound

  • Aminooxy-functionalized molecule (if the protein does not already have a reactive carbonyl)

  • Tetrazine-functionalized fluorescent dye

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Buffer: 100 mM glycine (B1666218) in PBS, pH 7.4

  • Desalting columns

Procedure:

  • Protein Preparation: If necessary, introduce an aldehyde group onto your protein of interest using established methods. Purify the aldehyde-modified protein using a desalting column equilibrated with Reaction Buffer.

  • Reaction with this compound: a. Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. b. Add a 20-fold molar excess of the this compound solution to the aldehyde-modified protein. c. Incubate the reaction for 2-4 hours at room temperature.

  • Purification of TCO-labeled Protein: a. Remove excess this compound using a desalting column equilibrated with Conjugation Buffer.

  • Reaction with Tetrazine-Dye: a. Prepare a 1 mM stock solution of the tetrazine-dye in DMSO. b. Add a 5-fold molar excess of the tetrazine-dye to the TCO-labeled protein. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Quenching and Final Purification: a. (Optional) Add Quenching Buffer to cap any unreacted tetrazine. Incubate for 15 minutes. b. Purify the final dye-labeled protein conjugate using a desalting column equilibrated with your desired storage buffer.

Visualizations

experimental_workflow Experimental Workflow for Two-Step Protein Labeling cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Ligation protein Aldehyde-Modified Protein tco_reaction Incubate at RT (2-4 hours) protein->tco_reaction tco_reagent This compound tco_reagent->tco_reaction tco_protein TCO-Labeled Protein tco_reaction->tco_protein purification1 Purification (Desalting Column) tco_protein->purification1 tz_reaction Incubate at RT (30-60 mins) purification1->tz_reaction tz_dye Tetrazine-Dye tz_dye->tz_reaction labeled_protein Final Labeled Protein Conjugate tz_reaction->labeled_protein purification2 Purification (Desalting Column) labeled_protein->purification2 side_reactions Potential Side Reactions and Instability of this compound cluster_tco TCO Group Instability cluster_aldehyde Aldehyde Side Reactions tco_linker This compound tco_isomerization Isomerization to CCO (less reactive) tco_linker->tco_isomerization prone to schiff_base Schiff Base Formation (with primary amines) tco_linker->schiff_base can react via aldehyde group oxidation Oxidation to Carboxylic Acid tco_linker->oxidation aldehyde can undergo hydrazone_hydrolysis Hydrazone Hydrolysis (unstable linkage) tco_linker->hydrazone_hydrolysis hydrazone product is susceptible to thiols Thiols (e.g., DTT) thiols->tco_isomerization catalyzed by metals Metals metals->tco_isomerization catalyzed by light Light light->tco_isomerization promoted by acidic_ph Acidic pH acidic_ph->hydrazone_hydrolysis accelerated by

References

Impact of pH on TCO-PEG3-CH2-aldehyde reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG3-CH2-aldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and answers to frequently asked questions regarding the use of this heterobifunctional linker.

The this compound linker possesses two distinct reactive moieties, enabling a dual-reaction strategy in bioconjugation. The impact of pH on reaction kinetics is critically different for each of these reactive ends.

  • trans-cyclooctene (TCO) Group : Reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and generally pH-insensitive within the typical biological range.

  • Aldehyde Group : Reacts with aminooxy- or hydrazide-containing molecules to form stable oxime or hydrazone bonds, respectively. This reaction is highly pH-dependent and is significantly accelerated under acidic conditions.

Below is a diagram illustrating the dual reactivity of the this compound linker.

cluster_main This compound Linker cluster_tco Pathway 1: TCO Ligation cluster_aldehyde Pathway 2: Aldehyde Ligation Linker This compound Tetrazine Tetrazine (e.g., on an antibody) Linker->Tetrazine Aminooxy Aminooxy Moiety (e.g., on a drug) Linker->Aminooxy TCO_Product Stable Dihydropyridazine (Covalent Bond) Tetrazine->TCO_Product IEDDA Reaction TCO_Kinetics Kinetics: - Very Fast (k > 1000 M⁻¹s⁻¹) - pH insensitive (pH 6-9) TCO_Product->TCO_Kinetics Aldehyde_Product Stable Oxime Bond (Covalent Bond) Aminooxy->Aldehyde_Product Oxime Ligation Aldehyde_Kinetics Kinetics: - Moderate to Slow - Highly pH-dependent - Optimal at pH 4-5 Aldehyde_Product->Aldehyde_Kinetics

Dual reaction pathways of the this compound linker.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reaction kinetics and conditions for using this compound.

FAQs: Aldehyde-Aminooxy (Oxime) Ligation

Q1: What is the optimal pH for the reaction between the aldehyde group and an aminooxy-functionalized molecule?

A1: The formation of an oxime bond is an acid-catalyzed reaction. The optimal pH range is typically between 4.0 and 5.0.[1] Within this range, the reaction strikes a balance between the protonation of the hemiaminal intermediate, which is necessary for dehydration, and maintaining the nucleophilicity of the aminooxy group.[1]

Q2: My reaction is very slow at a neutral pH (pH 7.0-7.4). Is this expected?

A2: Yes, this is expected. The rate of oxime ligation is significantly slower at neutral pH compared to acidic pH.[1][2] The rate-limiting step at neutral pH is the dehydration of the intermediate, which is catalyzed by acid.[3] If your biomolecules are sensitive to acidic conditions and you must work at neutral pH, you should consider using a nucleophilic catalyst.

Q3: How can I accelerate the aldehyde-aminooxy reaction at neutral pH?

A3: Aniline (B41778) and its derivatives are effective nucleophilic catalysts for oxime ligation at neutral pH.[1][4] The addition of aniline can increase the reaction rate by up to 40-fold at pH 7.0.[1][2] The catalyst works by forming a more reactive protonated Schiff base intermediate, which accelerates the rate of transamination to form the oxime product.[5]

Q4: What concentration of aniline catalyst should I use?

A4: Aniline is typically used at concentrations ranging from 10 mM to 100 mM.[1] However, it's important to note that aniline can be cytotoxic, which may limit its use in applications involving live cells.[2] For cell-based experiments, alternative strategies or catalyst systems should be considered.

FAQs: TCO-Tetrazine Ligation

Q1: What is the optimal pH for the TCO-tetrazine reaction?

A1: The TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction is remarkably robust and proceeds efficiently across a broad pH range, typically between 6 and 9.[6] For most applications with standard tetrazines, the reaction is considered pH-independent within this range.[7]

Q2: Are there any situations where pH affects the TCO-tetrazine reaction?

A2: While the core cycloaddition is largely pH-insensitive, the stability of your specific TCO or tetrazine linker, or the biomolecules they are attached to, can be affected by extreme pH values.[8] Additionally, for certain "click-to-release" applications that use specialized tetrazines, the rate of the subsequent elimination reaction can be pH-dependent.[7]

Q3: Is a catalyst required for the TCO-tetrazine reaction?

A3: No, a catalyst is not required. The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds with exceptionally high second-order rate constants (often >1000 M⁻¹s⁻¹) without the need for a copper or other metallic catalyst.[6][9] This catalyst-free nature makes it ideal for use in sensitive biological systems.

Data Presentation: Reaction Kinetics

The following tables summarize key quantitative data related to the kinetics of the two distinct reactions.

Table 1: Impact of pH and Catalyst on Aldehyde-Aminooxy (Oxime) Ligation

ConditionpHCatalystRelative Reaction RateSecond-Order Rate Constant (k₂)
Optimal4.5NoneFast~1 M⁻¹s⁻¹
Physiological (Uncatalyzed)7.4NoneVery Slow< 0.01 M⁻¹s⁻¹[1]
Physiological (Catalyzed)7.0100 mM Aniline~40x faster than uncatalyzed[1]~0.1 - 0.4 M⁻¹s⁻¹

Table 2: Kinetics of TCO-Tetrazine Ligation

TCO VariantTetrazine VariantpH RangeSecond-Order Rate Constant (k₂)
Standard TCO3,6-di-(2-pyridyl)-s-tetrazine6.0 - 9.0~2000 M⁻¹s⁻¹[9]
Strained TCO (sTCO)Hydrogen-substituted tetrazine6.0 - 9.0Up to 3.3 x 10⁵ M⁻¹s⁻¹[8]

Troubleshooting Guides

Use these guides to diagnose and resolve common issues encountered during your experiments.

Troubleshooting: Low Yield in Aldehyde-Aminooxy Ligation

Start Low or No Product (Oxime Ligation) pH_Check Is the reaction pH between 4.0 and 5.0? Start->pH_Check Catalyst_Check Are you using an aniline catalyst at pH > 6? pH_Check->Catalyst_Check No Reagent_Check Are reagents fresh and quantified correctly? pH_Check->Reagent_Check Yes Catalyst_Check->Reagent_Check Yes Add_Catalyst Solution: Add 10-100 mM aniline to the reaction mixture. Catalyst_Check->Add_Catalyst No Prep_Reagents Solution: Use fresh aldehyde. Quantify aminooxy partner accurately. Reagent_Check->Prep_Reagents No Adjust_pH Solution: Adjust pH to 4.5 using a non-nucleophilic buffer. Success Problem Resolved Adjust_pH->Success Add_Catalyst->Success Prep_Reagents->Success

Troubleshooting logic for low yield in oxime ligation reactions.
Troubleshooting: Low Yield in TCO-Tetrazine Ligation

IssuePossible CauseRecommended Solution
Slow or Incomplete Reaction Steric Hindrance: Bulky molecules near the TCO or tetrazine moiety can impede the reaction.Incorporate a longer PEG spacer to increase the accessibility of the reactive groups.[8]
Incorrect Stoichiometry: An inaccurate molar ratio of reactants can lead to an incomplete reaction.Accurately quantify your TCO and tetrazine stock solutions using UV-Vis spectroscopy. Optimize the molar ratio; a 1.5 to 2-fold excess of one component can help drive the reaction to completion.[8]
Reagent Degradation: The TCO group can be susceptible to oxidation or isomerization, and tetrazines can degrade.Use freshly prepared solutions. Store stock solutions appropriately (desiccated, protected from light, under inert gas if necessary).[8]
Precipitation of Reactants Poor Aqueous Solubility: One or both of the conjugation partners may have limited solubility in the reaction buffer.The PEG3 spacer on the linker enhances solubility. If issues persist, a small amount of a biocompatible organic co-solvent like DMSO can be added.[8]

Experimental Protocols

This section provides a generalized protocol for monitoring reaction kinetics.

Protocol: Monitoring Reaction Kinetics by LC-MS

This protocol allows for the quantitative analysis of reactant consumption and product formation over time.

cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Time-Point Analysis cluster_analysis 4. Data Acquisition & Analysis Prep_TCO Prepare TCO-linker stock in DMSO Reaction_Setup Mix reactants in a vial at a defined temperature and concentration Prep_TCO->Reaction_Setup Prep_Partner Prepare Tetrazine or Aminooxy partner in reaction buffer Prep_Partner->Reaction_Setup Prep_Buffer Prepare reaction buffer (e.g., PBS at desired pH) Prep_Buffer->Reaction_Setup Time_Point Withdraw aliquot at t=0, 5, 15, 30, 60 min, etc. Reaction_Setup->Time_Point Quench Immediately quench reaction (e.g., with rapid dilution in mobile phase) Time_Point->Quench LCMS Analyze quenched samples by LC-MS Quench->LCMS Integrate Integrate peak areas for reactants and product LCMS->Integrate Calculate Calculate concentrations and plot vs. time to determine rate Integrate->Calculate

Experimental workflow for kinetic analysis of bioconjugation reactions.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the this compound linker in an appropriate organic solvent (e.g., DMSO).

    • Prepare a stock solution of the binding partner (tetrazine or aminooxy-functionalized molecule) in the desired aqueous reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4 for TCO ligation; Sodium Acetate buffer, pH 4.5 for aldehyde ligation).

    • Accurately determine the concentration of both stock solutions.

  • Reaction Initiation:

    • Equilibrate the reaction buffer to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small volume of the TCO-linker stock solution to the binding partner solution to achieve the desired final concentrations. Ensure rapid and thorough mixing.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 1, 5, 10, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a large volume of a suitable solvent (e.g., the initial LC-MS mobile phase) to stop the reaction by significantly lowering the concentration of reactants.

  • LC-MS Analysis:

    • Analyze the quenched samples using a suitable Liquid Chromatography-Mass Spectrometry (LC-MS) method capable of separating and detecting the starting materials and the final conjugate.

    • Record the peak areas corresponding to each species at each time point.

  • Data Analysis:

    • Convert peak areas to concentrations using a standard curve or by relative integration.

    • Plot the concentration of the product versus time or the concentration of a reactant versus time.

    • Fit the data to the appropriate rate law (e.g., second-order) to determine the reaction rate constant (k₂).

References

How to prevent aggregation in TCO-PEG3-CH2-aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during bioconjugation reactions involving TCO-PEG3-CH2-aldehyde.

Troubleshooting Guide: Preventing Aggregation

Aggregation is a common issue in bioconjugation that can lead to loss of protein function, reduced yields, and immunogenicity. The following table outlines common problems encountered during this compound reactions, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Immediate precipitation or turbidity upon adding this compound. High local concentration of the aldehyde linker: Rapid, uncontrolled reactions at the point of addition can lead to precipitation. Poor solubility of the TCO-linker: The linker may not be fully dissolved before addition to the aqueous protein solution.Slowly add the this compound solution to the protein solution with gentle but continuous mixing. Ensure the this compound is fully dissolved in a compatible, anhydrous organic solvent (e.g., DMSO or DMF) at a high concentration before adding it to the aqueous reaction buffer.[1]
Aggregation observed during or after the conjugation reaction. Suboptimal pH: The pH of the reaction buffer can affect both the stability of the protein and the rate of the ligation reaction. Oxime and hydrazone ligations are often performed at acidic pH, which can be close to the isoelectric point (pI) of the protein, leading to reduced solubility and aggregation. High protein concentration: Increased intermolecular interactions at high protein concentrations can promote aggregation.[2][3] Inherent properties of the protein: Some proteins are intrinsically prone to aggregation. Hydrophobicity of the final conjugate: The addition of the TCO-linker may increase the overall hydrophobicity of the protein.Optimize the reaction pH. While oxime/hydrazone formation is often faster at acidic pH (around 4.5), conducting the reaction at a near-neutral pH (6.0-7.5) may be necessary for pH-sensitive proteins.[4][5] Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1][6] Add stabilizing excipients to the reaction buffer, such as L-arginine (50-100 mM) or glycerol (B35011) (5-20%).[1] L-arginine is known to suppress protein aggregation.[7][8][9][10] The hydrophilic PEG3 spacer in the this compound linker is designed to improve water solubility and reduce aggregation.[6][11] Consider using a linker with a longer PEG chain if hydrophobicity is a concern.[12][13]
Low conjugation efficiency and presence of aggregates. Instability of the TCO group: The trans-cyclooctene (B1233481) (TCO) group can isomerize to its unreactive cis-isomer, especially in the presence of thiols or certain metal ions.[14][15][16] Slow reaction kinetics: The reaction between the aldehyde and the nucleophile (e.g., hydrazide or aminooxy group) may be too slow, allowing for competing aggregation processes to occur.Avoid thiol-containing reducing agents like DTT. If a reduction step is necessary, use a non-thiol-based reducing agent like TCEP and perform it as a separate step before introducing the TCO-linker.[15] Use a catalyst to increase the reaction rate. Aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are effective catalysts for oxime and hydrazone ligations.[4][5][17][18][19][20][21][22] L-arginine can also act as a catalyst.[7] Optimize reactant concentrations. A slight molar excess of the nucleophile-containing molecule may be beneficial.
Formation of high molecular weight species observed by SEC or DLS. Intermolecular cross-linking: If the target protein has multiple reactive sites, the bifunctional this compound could potentially cross-link multiple protein molecules. Aldehyde-induced aggregation: Aldehydes themselves can sometimes induce protein aggregation through the formation of Schiff bases with amine groups on the protein surface.Control the stoichiometry of the reactants to minimize over-labeling. Add a quenching reagent (e.g., an excess of a small molecule amine like Tris) after the desired reaction time to cap any unreacted aldehyde groups. Optimize the reaction conditions (lower temperature, shorter reaction time) to favor intramolecular conjugation over intermolecular cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound reactions?

A1: The optimal pH is a balance between reaction efficiency and protein stability. Oxime and hydrazone ligations are generally faster at a slightly acidic pH of around 4.5-6.0.[4][5] However, many proteins are less stable and prone to aggregation at acidic pH. Therefore, it is often recommended to start with a buffer in the pH range of 6.0-7.5 and optimize from there. For pH-sensitive proteins, a pH closer to physiological conditions (pH 7.4) is advisable, although the reaction may be slower.[1]

Q2: How can I accelerate the reaction to minimize the time my protein is under potentially destabilizing conditions?

A2: The use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives, such as p-phenylenediamine (B122844), have been shown to significantly increase the rate of oxime and hydrazone formation, even at neutral pH.[4][5][17][18][19][20][21][22] This allows for efficient conjugation at lower reactant concentrations and under milder conditions, reducing the risk of aggregation.

Q3: What is the role of the PEG3 linker in preventing aggregation?

A3: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and flexible. It increases the overall water solubility of the TCO-aldehyde linker and the resulting protein conjugate.[6][11] The PEG chain creates a hydration shell around the protein, which can mask hydrophobic patches and reduce intermolecular interactions that lead to aggregation.[22] Longer PEG chains can offer enhanced protection against aggregation.[12][13]

Q4: Can I use reducing agents in my reaction buffer?

A4: It is crucial to avoid thiol-containing reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol, as they can promote the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-form.[14][15][16] If disulfide bond reduction is necessary, use a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). It is best practice to perform the reduction as a separate step and remove the reducing agent before adding the TCO-containing reagent.

Q5: How do I choose between a hydrazone and an oxime ligation?

A5: The choice depends on the desired stability of the resulting linkage. Oxime bonds are generally more stable towards hydrolysis than hydrazone bonds, especially at acidic pH.[4] Hydrazone formation can be faster, but the reversibility of the bond might be a concern for some applications. For long-term stability, oxime ligation is often preferred.

Q6: How can I monitor aggregation during my experiment?

A6: Several techniques can be used to detect and quantify protein aggregation. Visual inspection for turbidity is a simple first step. For more quantitative analysis, Dynamic Light Scattering (DLS) can detect the presence of larger aggregates in solution.[23][24][25][26] Size-Exclusion Chromatography (SEC) is a powerful method to separate and quantify monomers, dimers, and larger aggregates.[1][27][28][29][30]

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with Aggregation Suppression

This protocol describes the conjugation of a protein containing an aminooxy group to this compound.

Materials:

  • Aminooxy-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5)

  • This compound

  • Anhydrous DMSO or DMF

  • L-arginine

  • Aniline (or p-phenylenediamine)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Prepare the aminooxy-functionalized protein at a concentration of 1-5 mg/mL in the reaction buffer.

    • Add L-arginine to the protein solution to a final concentration of 50-100 mM to help prevent aggregation.[1]

  • TCO-Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]

  • Catalyst Addition:

    • Prepare a stock solution of aniline or p-phenylenediamine in the reaction buffer. Add the catalyst to the protein solution to a final concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. Add the linker solution slowly while gently mixing.[1]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde. Incubate for 30 minutes.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column to remove excess reagents and byproducts.

Quantitative Data Summary
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase aggregation risk.[2][3]
TCO-Linker Molar Excess 5 - 20 foldHigher excess can lead to over-labeling and aggregation.
pH 6.0 - 7.5Lower pH can accelerate the reaction but may decrease protein stability.[4][5]
Temperature 4°C - 25°CLower temperatures can reduce aggregation but will slow down the reaction.[1]
L-arginine Concentration 50 - 100 mMActs as a stabilizer to prevent aggregation.[1]
Aniline Catalyst Concentration 10 - 100 mMIncreases the rate of oxime/hydrazone formation.[4][17]

Visualizations

Troubleshooting_Aggregation start Start: Aggregation Observed in TCO-Aldehyde Reaction problem_assessment Assess Stage of Aggregation start->problem_assessment immediate_precip Immediate Precipitation upon Reagent Addition problem_assessment->immediate_precip Immediate during_reaction_agg Aggregation During/ Post-Reaction problem_assessment->during_reaction_agg Gradual solution1 Reduce Local Concentration: - Slow, dropwise addition - Vigorous stirring immediate_precip->solution1 solution2 Improve Reagent Solubility: - Ensure complete dissolution in organic solvent first immediate_precip->solution2 optimize_params Optimize Reaction Parameters during_reaction_agg->optimize_params end End: Aggregation Minimized solution1->end solution2->end ph_opt Adjust pH: - Increase towards neutral (6.5-7.5) - Avoid protein pI optimize_params->ph_opt conc_opt Lower Concentrations: - Reduce protein concentration (1-5 mg/mL) - Reduce linker molar excess optimize_params->conc_opt additives_opt Add Stabilizers: - L-arginine (50-100 mM) - Glycerol (5-20%) optimize_params->additives_opt kinetics_opt Improve Kinetics: - Add catalyst (e.g., aniline) - Check TCO stability (avoid thiols) optimize_params->kinetics_opt ph_opt->end conc_opt->end additives_opt->end kinetics_opt->end

Caption: Troubleshooting workflow for aggregation in TCO-aldehyde reactions.

Oxime_Ligation_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product TCO_Aldehyde This compound Schiff_Base Schiff Base Intermediate TCO_Aldehyde->Schiff_Base + Aniline Aminooxy_Protein Aminooxy-Protein Tetrahedral_Intermediate Tetrahedral Intermediate Aminooxy_Protein->Tetrahedral_Intermediate Aniline Aniline Catalyst Aniline->Schiff_Base Schiff_Base->Tetrahedral_Intermediate + Aminooxy-Protein Oxime_Conjugate Stable Oxime Conjugate Tetrahedral_Intermediate->Oxime_Conjugate - H2O - Aniline (regenerated)

Caption: Catalyzed oxime ligation signaling pathway.

References

TCO-PEG3-CH2-aldehyde reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG3-CH2-aldehyde. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals using this heterobifunctional linker in their experiments.

Getting Started: Understanding this compound

The this compound molecule is a powerful tool in bioconjugation, designed to link two different molecules together. It is a heterobifunctional linker , meaning it has two distinct reactive ends:

  • An Aldehyde Group (-CHO): This end reacts with molecules containing hydrazide or aminooxy functional groups to form stable hydrazone or oxime bonds, respectively.

  • A TCO (trans-cyclooctene) Group: This end reacts with molecules containing a tetrazine group through an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3][4]

It is critical to understand that the TCO group does not react directly with the aldehyde group. Instead, this linker serves as a bridge, connecting a hydrazide/aminooxy-modified molecule to a tetrazine-modified molecule.

cluster_0 Step 1: Aldehyde Ligation cluster_1 Step 2: TCO Ligation A Molecule A (Hydrazide or Aminooxy) Linker_Aldehyde This compound A->Linker_Aldehyde Forms Oxime/ Hydrazone Bond Intermediate Molecule A-Linker-TCO (Intermediate Product) Linker_Aldehyde->Intermediate Intermediate_2 Molecule A-Linker-TCO (Intermediate Product) B Molecule B (Tetrazine) B->Intermediate_2 Forms Dihydropyridazine (IEDDA Reaction) Final Final Conjugate (Molecule A-Linker-Molecule B) Intermediate_2->Final

Caption: Logical workflow for using the this compound heterobifunctional linker.

Part 1: Aldehyde Ligation (Hydrazone/Oxime Formation)

This section focuses on the reaction of the aldehyde end of the linker with a hydrazide or aminooxy-functionalized molecule. This is typically the first step in a two-step conjugation process.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for aldehyde ligation? A1: Aldehyde-hydrazide/aminooxy reactions typically require slightly acidic conditions to proceed optimally. The reaction forms an intermediate (Schiff base) which then stabilizes.[5] Oxime bonds (from aminooxy groups) are generally more stable than hydrazone bonds.[6]

Q2: Why is an acidic pH necessary? A2: An acidic pH (typically 4.5-5.5) is required to catalyze the dehydration of the intermediate formed between the aldehyde and the hydrazide/aminooxy group, leading to the stable hydrazone/oxime bond.[7]

Q3: Can I perform this reaction at neutral pH? A3: While the reaction can proceed at neutral pH, it is often significantly slower.[8] For efficient conjugation, an acidic buffer is recommended. If your biomolecule is sensitive to low pH, you may need to extend the reaction time or use a catalyst like aniline.[7][9]

Q4: How long does the reaction take? A4: Reaction times can vary from 2 hours to overnight, depending on the temperature, pH, and reactivity of the specific molecules involved.[5][10] A common approach is to incubate for 2-4 hours at room temperature or overnight at 4°C.[5]

Aldehyde Ligation: Parameter Summary
ParameterRecommended ConditionNotes
pH 4.5 - 5.5Critical for efficient catalysis. Use a non-amine buffer like sodium acetate.[7][10]
Temperature 4°C to 25°C (Room Temp)Lower temperatures (4°C) can be used for sensitive biomolecules, but may require longer incubation times.[5]
Reaction Time 2 - 16 hoursMonitor reaction progress if possible. Overnight incubation at 4°C is common.[5]
Buffer 100 mM Sodium AcetateEnsure buffer is free of primary amines (like Tris or glycine) which can react with the aldehyde.[11]
Molar Ratio 10- to 20-fold excess of one reactantA molar excess of the less critical or less expensive component can help drive the reaction to completion.
Experimental Protocol: Aldehyde Ligation

Objective: To conjugate this compound to a protein modified with a hydrazide group.

Materials:

  • Hydrazide-modified protein in 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Purification column (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Prepare Protein Solution: Adjust the concentration of the hydrazide-modified protein to 1-5 mg/mL in the reaction buffer (100 mM Sodium Acetate, pH 5.5).

  • Prepare Linker Stock Solution: Dissolve this compound in a small amount of DMF or DMSO to create a 10 mM stock solution.

  • Initiate Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted linker and purify the TCO-labeled protein using an appropriate method such as SEC (desalting column) or dialysis, exchanging into the buffer required for the next step (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation using methods like Mass Spectrometry (to see the mass shift) or by proceeding to the TCO ligation step and verifying the final product.

Part 2: TCO Ligation (IEDDA Reaction with Tetrazine)

This section covers the reaction of the TCO-functionalized molecule (the product from Part 1) with a tetrazine-modified molecule. This "click chemistry" reaction is known for its exceptional speed and selectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What makes the TCO-tetrazine reaction so special? A1: The TCO-tetrazine IEDDA reaction is a bioorthogonal ligation, meaning it occurs specifically and efficiently in complex biological environments without interfering with native cellular processes.[3] It is also extremely fast, with second-order rate constants greater than 800 M⁻¹s⁻¹, allowing reactions to complete in minutes even at low concentrations.[1][2]

Q2: What are the optimal conditions for this reaction? A2: The reaction is highly efficient under a broad range of conditions. It proceeds rapidly at room temperature in standard physiological buffers (e.g., PBS, pH 7.4) and does not require any catalysts like copper.[2][3]

Q3: How can I monitor the reaction? A3: Many tetrazine reagents have a distinct color. The reaction can be monitored visually by the disappearance of this color or quantitatively by measuring the decrease in the tetrazine's absorbance (typically around 520-540 nm) using a spectrophotometer.[12]

Q4: Are there any stability concerns with TCO or tetrazine reagents? A4: Yes. TCO groups can be sensitive to thiols or prolonged exposure to UV light.[12] Tetrazines can degrade in aqueous media over time. It is recommended to use freshly prepared solutions or reagents that have been stored properly (desiccated and protected from light).[12]

TCO Ligation: Parameter Summary
ParameterRecommended ConditionNotes
pH 6.5 - 8.5Reaction is generally pH-insensitive, but optimal for most biomolecules.[12]
Temperature 4°C to 37°CReaction is very fast even at 4°C, but proceeds more rapidly at room temperature or 37°C.[13]
Reaction Time 5 - 60 minutesOften complete in under 30 minutes at micromolar concentrations.[3]
Buffer PBS or similar physiological bufferThe reaction is compatible with a wide range of aqueous buffers.
Molar Ratio 1.05 to 1.5-fold excess of tetrazineA slight excess of the tetrazine reagent can ensure complete consumption of the TCO-labeled molecule.[1][13]
Experimental Protocol: TCO Ligation

Objective: To conjugate a TCO-labeled protein with a tetrazine-labeled small molecule.

Materials:

  • TCO-labeled protein (from Part 1) in PBS, pH 7.4.

  • Tetrazine-labeled molecule.

  • Anhydrous DMSO or DMF.

  • Purification column (e.g., SEC).

Procedure:

  • Prepare Labeled Protein: Prepare the TCO-labeled protein at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Prepare Tetrazine Stock Solution: Dissolve the tetrazine-labeled molecule in DMSO to create a 10 mM stock solution.

  • Initiate Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine stock solution to the TCO-labeled protein solution.

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[13] For many tetrazine/TCO pairs, the reaction will be complete in a much shorter time.

  • Purification: Purify the final conjugate to remove any unreacted tetrazine-labeled molecule using a suitable method like SEC.[13]

  • Characterization: Analyze the final conjugate by SDS-PAGE (to observe a band shift), UV-Vis spectroscopy, and/or Mass Spectrometry to confirm successful conjugation.

General Troubleshooting

Bioconjugation experiments can face challenges such as low yield, lack of reactivity, or product aggregation.[11][][15]

Start Low Product Yield Detected Check_Reactants Are reactants active? Start->Check_Reactants Check_Conditions Are reaction conditions optimal (pH, temp)? Check_Reactants->Check_Conditions Yes Use_Fresh Use fresh reagents. Store properly. Check_Reactants->Use_Fresh No Check_Stoichiometry Is molar ratio correct? Check_Conditions->Check_Stoichiometry Yes Adjust_Conditions Adjust pH/temp. Increase reaction time. Check_Conditions->Adjust_Conditions No Check_Purification Is product lost during purification? Check_Stoichiometry->Check_Purification Yes Optimize_Ratio Empirically test different molar ratios. Check_Stoichiometry->Optimize_Ratio No Change_Purification Try alternative purification method. Check_Purification->Change_Purification Yes Success Problem Solved Check_Purification->Success No Use_Fresh->Check_Conditions Adjust_Conditions->Check_Stoichiometry Optimize_Ratio->Check_Purification Change_Purification->Success

Caption: A troubleshooting workflow for addressing low product yield in bioconjugation.

Troubleshooting Guide
IssuePossible CauseRecommended Solution(s)
Low or No Product Yield Degradation of Reagents: TCO or tetrazine may have degraded.Use fresh reagents. Store stock solutions properly (desiccated, -20°C, protected from light).[12]
Incorrect Reaction Conditions: Suboptimal pH for aldehyde ligation; incompatible buffer.For aldehyde ligation, verify pH is 4.5-5.5.[7] Ensure buffers are free of interfering substances (e.g., no primary amines for aldehyde reactions).[11]
Suboptimal Stoichiometry: Incorrect molar ratio of reactants.Empirically optimize the molar ratio. A slight excess (1.5-2 fold) of one component can improve yield.[12][13]
Product Loss During Purification: The conjugate is lost in the purification step.Try an alternative purification technique. For example, switch from dialysis to a desalting column with an appropriate molecular weight cutoff.[11]
Protein Aggregation/Precipitation Increased Hydrophobicity: The addition of linkers and labels can increase the hydrophobicity of the protein, causing it to aggregate.The PEG3 spacer in the linker is designed to improve solubility.[13] If aggregation persists, try performing the reaction at a lower protein concentration (1-5 mg/mL).[13]
Incompatible Solvent: High concentration of organic solvent (DMSO/DMF) from stock solutions.Keep the final concentration of organic co-solvent low (typically <10%).
Lack of Site-Specificity Multiple Reactive Sites: The target biomolecule has multiple potential reaction sites (e.g., multiple lysine (B10760008) residues for NHS ester chemistry).The aldehyde and TCO ligations are highly specific for their counterparts (hydrazide/aminooxy and tetrazine, respectively), minimizing this issue. Ensure your biomolecules are functionalized at a specific site.[3]
Steric Hindrance Bulky Molecules: The reactive groups on large biomolecules may be inaccessible to each other.The PEG3 spacer provides flexibility to help overcome minor steric hindrance. For very large molecules, consider linkers with longer PEG chains.[12][13]

References

Technical Support Center: Post-Conjugation Cleanup of TCO-PEG3-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess TCO-PEG3-CH2-aldehyde following a bioconjugation reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biomolecules conjugated with this compound.

Problem Potential Cause Recommended Solution
Low recovery of the conjugated biomolecule after purification. Non-specific adsorption: The biomolecule may be binding to the purification media (e.g., chromatography resin, dialysis membrane).- For chromatography: Select a different stationary phase or modify buffer conditions (e.g., increase salt concentration) to reduce non-specific interactions. - For dialysis/ultrafiltration: Pre-condition the membrane according to the manufacturer's protocol to block non-specific binding sites. Consider using devices with low-binding membranes.
Presence of aggregates in the final product. Hydrophobic interactions: The TCO moiety can be hydrophobic, potentially leading to aggregation, especially with a high degree of labeling.- Purification: Size Exclusion Chromatography (SEC) is the recommended method for removing aggregates.[1][2] - Formulation: Include excipients like polysorbate 20 or sucrose (B13894) in the final buffer to improve stability and prevent aggregation.[2]
Incomplete removal of the this compound. Inefficient quenching: Unreacted aldehyde groups may still be present, interfering with downstream applications.- Implement a quenching step prior to purification using an excess of a primary amine-containing buffer (e.g., Tris) or a reducing agent (e.g., sodium borohydride).[3]
Inadequate separation: The chosen purification method may not be optimal for the scale of the reaction or the properties of the biomolecule.- Ensure the selected purification method provides sufficient resolution between the small molecule linker and the much larger biomolecule. For instance, when using dialysis or ultrafiltration, select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the biomolecule but allows for the free passage of the TCO-linker.
Conjugate instability post-purification. Suboptimal buffer conditions: The final buffer may not be suitable for long-term storage of the conjugate.- Exchange the purified conjugate into a storage buffer that is optimized for its stability (e.g., PBS at a specific pH). Aliquot the final product into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to quench the reaction before purification?

A1: Yes, quenching the reaction is a critical step. Unreacted aldehyde groups on the TCO-linker are reactive and can form Schiff bases with primary amines on other biomolecules or surfaces. Quenching neutralizes this reactivity, preventing unwanted side reactions. Reagents such as Tris buffer or glycine (B1666218) can be added in molar excess to consume any remaining aldehyde groups.[3][4][5] Alternatively, sodium borohydride (B1222165) (NaBH4) can be used to reduce the aldehyde to a non-reactive hydroxyl group.[3]

Q2: What is the most common method for removing excess this compound from a protein or antibody conjugate?

A2: Size Exclusion Chromatography (SEC), also known as gel filtration, is the most widely used and effective method.[1][6][7][8][9] This technique separates molecules based on their size. The large antibody-TCO conjugate will elute from the column first, while the much smaller, unconjugated TCO-linker is retained in the pores of the chromatography beads and elutes later.[6][10] Pre-packed desalting columns, which operate on the principle of SEC, are a convenient option for rapid cleanup.[1][11][12][]

Q3: Can I use dialysis or ultrafiltration to remove the excess linker?

A3: Yes, both dialysis and ultrafiltration are suitable methods for removing small molecules like the TCO-linker from macromolecular conjugates.[2][11][14] These techniques rely on a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[15] It is crucial to select a MWCO that is at least 10-20 times smaller than the molecular weight of your biomolecule to ensure its retention, while allowing the excess TCO-linker (MW ≈ 343-477 Da) to pass through.[1][2] Ultrafiltration offers the additional benefit of concentrating the final product.[14][16]

Q4: For a peptide-TCO conjugate, what purification method is recommended?

A4: For smaller biomolecules like peptides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice.[1][17][18] RP-HPLC provides high-resolution separation based on hydrophobicity, which can effectively separate the more hydrophobic peptide-TCO conjugate from the unreacted peptide and the excess TCO-linker.[17][19]

Q5: How can I confirm that all the excess TCO-linker has been removed?

A5: The effectiveness of the purification can be assessed using analytical techniques. Analytical SEC can show the removal of the small molecule peak. For peptide purifications, analytical RP-HPLC is ideal. Mass spectrometry can also be used to confirm the mass of the final conjugate and the absence of the free linker.

Experimental Protocols

Protocol 1: Quenching the Aldehyde Reaction
  • Reagent Preparation: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.

  • Quenching Step: Following the conjugation reaction, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.[11]

  • Incubation: Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature with gentle mixing.[3]

  • Proceed to Purification: The quenched reaction mixture is now ready for purification to remove the excess TCO-linker and quenching agent.

Protocol 2: Purification by Size Exclusion Chromatography (Desalting Column)
  • Column Equilibration: Equilibrate the desalting column (e.g., a Zeba™ Spin Desalting Column) with the desired final buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer, followed by washing with the new buffer.[12][20]

  • Sample Loading: Apply the quenched reaction mixture to the top of the equilibrated resin bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified conjugate will be in the eluate.[21]

  • Confirmation: Analyze the purified sample to confirm the removal of the small molecules and determine the concentration of the final conjugate.

Protocol 3: Purification by Ultrafiltration
  • Device Selection: Choose an ultrafiltration device (e.g., a centrifugal filter) with a MWCO that is significantly lower than the molecular weight of your biomolecule (e.g., a 30 kDa MWCO for an antibody).[16]

  • Membrane Conditioning: Pre-condition the membrane with the final buffer to remove any preservatives and block non-specific binding sites.[16]

  • Sample Loading: Add the quenched reaction mixture to the upper chamber of the device.

  • Buffer Exchange/Diafiltration: Centrifuge the device to pass the buffer and small molecules through the membrane. Re-suspend the retained conjugate in fresh buffer. Repeat this process 3-5 times to ensure complete removal of the excess linker.[22]

  • Concentration: After the final wash, the sample can be concentrated to the desired volume by a final centrifugation step.

  • Recovery: Carefully recover the concentrated, purified conjugate from the device.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the post-reaction cleanup of a this compound conjugation, guiding the user to the most appropriate purification method based on the biomolecule of interest.

G start Conjugation Reaction Complete quench Step 1: Quench Excess Aldehyde (e.g., Tris or Glycine) start->quench decision What is the nature of the biomolecule? quench->decision Proceed to Purification protein Large Biomolecule (e.g., Antibody, Protein >30 kDa) decision->protein peptide Small Biomolecule (e.g., Peptide, Oligonucleotide) decision->peptide sec Method 1: Size Exclusion Chromatography (SEC) - Desalting Columns - Gel Filtration protein->sec Recommended for speed & aggregate removal uf Method 2: Ultrafiltration / Dialysis (Select appropriate MWCO) protein->uf Good for buffer exchange & concentration hplc Method 3: Reverse-Phase HPLC (High Resolution) peptide->hplc Optimal for high purity analysis Step 3: Characterize Final Conjugate (e.g., SEC-HPLC, MS, Concentration) sec->analysis uf->analysis hplc->analysis end Purified Conjugate analysis->end

Post-conjugation cleanup workflow.

References

Technical Support Center: TCO Linker Stability and Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO (trans-cyclooctene) linker applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your experiments involving TCO linkers.

Frequently Asked Questions (FAQs)

Q1: What is a TCO linker and what is its primary application?

A1: A TCO (trans-cyclooctene) linker is a chemical tool used in bioconjugation, a process that joins two molecules together. Its primary application is in "click chemistry," specifically the inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine-modified molecule.[1] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise and stable covalent bonding of biomolecules, such as antibodies and drugs, even in complex biological environments.[2][3]

Q2: What is the main cause of TCO linker degradation?

A2: The primary cause of TCO linker degradation is the isomerization of the highly reactive trans-cyclooctene (B1233481) to its much less reactive cis-cyclooctene (CCO) form.[2][4] This structural change renders the linker unable to participate in the rapid bioorthogonal reaction with tetrazines, leading to a significant decrease in conjugation efficiency or complete reaction failure.[4][5]

Q3: What factors can lead to the degradation of my TCO linker?

A3: Several factors can promote the isomerization of TCO to CCO, including:

  • Presence of thiols: Reducing agents containing thiols, such as dithiothreitol (B142953) (DTT), are known to catalyze this isomerization.[4]

  • Exposure to serum: Components in serum, including copper-containing proteins and endogenous thiols like glutathione, can contribute to TCO deactivation.[4][6]

  • Certain metal ions: Some metal ions can promote degradation.[4]

  • Prolonged storage in solution: While generally stable in aqueous buffers for weeks at 4°C, long-term storage in solution is not recommended.[3][4] For extended storage, TCO reagents should be kept as solids or in anhydrous solvents at -20°C or below, protected from light.[2][4]

  • Linker structure: The length and structure of the linker arm connecting the TCO moiety to the biomolecule can influence its stability. Shorter linkers can increase steric hindrance, which may protect the TCO group from interaction with destabilizing molecules like serum proteins.[6]

Q4: How does pH affect the stability of TCO linkers?

A4: The TCO-tetrazine ligation reaction is robust and can be performed efficiently within a pH range of 6 to 9.[7] However, when using NHS esters to attach the TCO linker to a protein, the pH becomes a critical factor. NHS ester hydrolysis is significantly faster at higher pH. For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6.[8] Conversely, at low pH, the primary amine groups on proteins become protonated and less reactive. Therefore, an optimal pH, typically between 7 and 9, is crucial for efficient conjugation.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with TCO linkers.

Issue Possible Cause Recommended Solution
Low or No Conjugation Product Degraded TCO linker: The TCO moiety has isomerized to the inactive CCO form.- Use a fresh aliquot of the TCO linker stored under recommended conditions (-20°C, protected from light). - Avoid the presence of thiol-containing reducing agents like DTT in your reaction buffer. If reduction is necessary, perform it as a separate step and remove the reducing agent before adding the TCO linker.[4] - Consider using a more stable TCO derivative.[10]
Inactive tetrazine-modified molecule: The tetrazine partner is degraded or was not successfully incorporated.- Confirm the successful labeling of your biomolecule with tetrazine using a suitable analytical method (e.g., mass spectrometry).[2]
Suboptimal reaction conditions: Incorrect stoichiometry, pH, or incubation time.- Optimize the molar ratio of TCO to tetrazine; a slight excess of one component (e.g., 1.05 to 1.5-fold molar excess of tetrazine) is often beneficial.[3][7] - Ensure the reaction buffer is within the optimal pH range of 6-9.[7] - Increase the incubation time (e.g., from 60 minutes to 2-4 hours).[2]
Hydrolysis of NHS ester: If using an NHS-ester TCO linker for amine labeling, the ester may have hydrolyzed before reacting with the protein.- Allow the NHS-ester TCO reagent to equilibrate to room temperature before opening to prevent moisture condensation.[3] - Use high-quality, anhydrous solvents like DMSO or DMF to prepare stock solutions of the NHS-ester TCO.[3] - Optimize the pH of the reaction buffer (typically pH 7-9 for NHS ester chemistry).[9]
Formation of Aggregates or Precipitate Non-specific interactions: The conjugated product may be prone to aggregation.- Include non-ionic detergents (e.g., 0.01% Tween-20) in the reaction and purification buffers.[2] - Screen different buffer compositions and pH to find conditions that minimize aggregation.[9] - Incorporate excipients like polysorbate 20 or sucrose (B13894) in the final formulation to improve stability.[9]
Excess crosslinker: Using a large excess of a homobifunctional TCO linker (e.g., TCO-PEG-TCO) can lead to intermolecular crosslinking and aggregation.- Carefully control the molar ratio of the crosslinker to the target molecules.
Low Drug-to-Antibody Ratio (DAR) Inefficient initial conjugation: The TCO-linker-payload is not efficiently attaching to the antibody.- Optimize the molar excess of the TCO-linker-payload during the conjugation reaction, starting with a 10 to 20-fold molar excess.[9] - Confirm the purity and reactivity of your TCO-linker-payload.[9]

Quantitative Data Summary

The stability of linkers is often evaluated by their half-life under specific conditions. The following table summarizes the stability of different linker types, including those relevant to bioconjugation strategies that might compete with or be used in conjunction with TCO linkers.

Linker TypeConditionHalf-life / ReleaseCitation
NHS EsterpH 7.0, 0°C4-5 hours[8]
NHS EsterpH 8.6, 4°C10 minutes[8]
rTCO-estersIn serum87-96% degradation after 5 hours[11]
rTCO-esters (with increased steric hindrance)In 10% plasma5% free drug after 24 hours[11]
rTCO-carbonatesIn serum100% fragmentation after 5 hours[11]
Maleamic acid derivativepH 6.0 (5 hours)~70% Dox release[12]
Maleamic acid derivativepH 7.0 (5 hours)~10% Dox release[12]
Thioether ester (3-sulfanylpropionyl)pH 7.44.2 +/- 0.1 days[13]
Thioether ester (4-sulfanylbutyryl)pH 7.414.0 +/- 0.2 days[13]
TCO conjugated to CC49 mAbIn vivo75% remained reactive after 24 hours[6]
sTCO linker on antibodyIn vivoDeactivation half-life of 5.6 days[14]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester

  • Buffer Exchange: Prepare the protein in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Use a desalting column for buffer exchange.[3]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester reagent in anhydrous DMSO or DMF.[3]

  • Conjugation: Add a 10 to 20-fold molar excess of the TCO-NHS ester to the protein solution.[3][9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.[3][9]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[3]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column (e.g., Sephadex G-25) or dialysis.[3][9]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[7]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1 ratio or a slight excess of the tetrazine-labeled protein (1.05-1.5 molar equivalents) is commonly used.[3][7]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C.[3]

  • Analysis and Purification: The reaction mixture is now ready for analysis (e.g., by SDS-PAGE to visualize the formation of the higher molecular weight conjugate) and purification by size-exclusion chromatography if required.[2][7]

Protocol 3: Monitoring TCO-Tetrazine Reaction Kinetics via UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant by observing the disappearance of the tetrazine's characteristic absorbance.[15]

  • Instrument Setup: Use a stopped-flow spectrophotometer and allow the lamp to warm up.

  • Sample Preparation: Prepare solutions of the tetrazine and TCO derivatives at known concentrations in the desired solvent.

  • Data Acquisition:

    • Record the absorbance spectrum of the tetrazine solution to identify the wavelength of maximum absorbance (typically around 520 nm).

    • Mix equal volumes of the tetrazine and TCO solutions in the stopped-flow instrument.

    • Monitor the decay of absorbance at the identified wavelength over time.

  • Data Analysis:

    • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).

    • Repeat the experiment with varying concentrations of the TCO reagent.

    • Plot the observed rate constants (k_obs) against the corresponding TCO concentrations. The slope of the resulting linear plot represents the second-order rate constant (k₂).[15]

Visual Guides

TCO_Degradation_Pathway TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Unreactive) TCO->CCO Isomerization Factors Degradation Factors: - Thiols (e.g., DTT) - Serum Proteins - Metal Ions - Prolonged Storage Factors->TCO promotes

Caption: The primary degradation pathway of TCO linkers involves isomerization to the unreactive CCO form.

Troubleshooting_Workflow Start Low or No Conjugation Check_TCO Is TCO linker fresh and properly stored? Start->Check_TCO Check_Tetrazine Is tetrazine partner active? Check_TCO->Check_Tetrazine Yes Use_Fresh_TCO Use fresh TCO Check_TCO->Use_Fresh_TCO No Check_Conditions Are reaction conditions optimal? (Stoichiometry, pH, Time) Check_Tetrazine->Check_Conditions Yes Verify_Tetrazine Verify tetrazine labeling (e.g., LC-MS) Check_Tetrazine->Verify_Tetrazine No Optimize_Reaction Optimize conditions Check_Conditions->Optimize_Reaction No Problem_Solved Problem Solved Check_Conditions->Problem_Solved Yes Use_Fresh_TCO->Problem_Solved Verify_Tetrazine->Problem_Solved Optimize_Reaction->Problem_Solved

Caption: A workflow for troubleshooting low or no yield in TCO conjugation experiments.

Prevention_Strategy Start Experiment Planning Reduction_Needed Is disulfide reduction needed? Start->Reduction_Needed Sequential_Steps Perform reduction and TCO conjugation in sequential steps. Remove reducing agent before adding TCO linker. Reduction_Needed->Sequential_Steps Yes Direct_Conjugation Proceed with direct conjugation. Reduction_Needed->Direct_Conjugation No Storage_Consideration Long-term storage of conjugate? Sequential_Steps->Storage_Consideration Direct_Conjugation->Storage_Consideration Formulation Optimize formulation with stabilizers (e.g., sucrose, polysorbate 20). Storage_Consideration->Formulation Yes Fresh_Use Use freshly prepared conjugate. Storage_Consideration->Fresh_Use No

Caption: A decision tree for selecting appropriate strategies to prevent TCO linker degradation.

References

Solving solubility issues with TCO-PEG3-CH2-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG3-CH2-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent in their experiments, with a specific focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation.[1][2][3][4] It contains a trans-cyclooctene (B1233481) (TCO) group and an aldehyde group, connected by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[4][5][6] The TCO group reacts with tetrazine-modified molecules via a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][5][7][8] The aldehyde group can be used to conjugate to molecules containing hydrazide or aminooxy functionalities.[3][6] This dual functionality makes it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), fluorescent imaging, and drug delivery.[1][3][5]

Q2: What is the purpose of the PEG3 spacer in this compound?

A2: The polyethylene glycol (PEG) spacer serves several important functions. Primarily, it enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers.[2][6][9][10] Additionally, the PEG linker provides a flexible spacer arm that can reduce steric hindrance between the conjugated molecules, potentially improving reaction efficiency and preserving the biological activity of the labeled biomolecule.[3][9][11]

Q3: In which solvents is this compound soluble?

A3: this compound is generally soluble in a variety of organic solvents. While quantitative data is limited, it is reported to be soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.[1] Its solubility in aqueous buffers is expected to be enhanced by the PEG spacer, though it may still be limited.[6]

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound in my aqueous reaction buffer.

This is a common challenge with hydrophobic crosslinkers, even those containing hydrophilic spacers like PEG. The following steps provide a systematic approach to troubleshoot and resolve solubility issues.

Initial Steps & Best Practices
  • Use a High-Quality Solvent: Ensure that your organic and aqueous solvents are of high purity and free of contaminants that could affect solubility.

  • Proper Storage: Store this compound under the recommended conditions, typically at -20°C and desiccated, to prevent degradation that could impact its solubility.[1][12][13]

  • Fresh Solutions: Prepare solutions of this compound fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Workflow

G start Start: this compound insoluble in aqueous buffer prep_stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or DMF) start->prep_stock add_dropwise Add the organic stock solution dropwise to the aqueous buffer while vortexing prep_stock->add_dropwise observe Observe for precipitation add_dropwise->observe success Success: Compound is dissolved. Proceed with the experiment. observe->success No precipitation Precipitation Occurs observe->precipitation Yes troubleshoot Troubleshoot Further precipitation->troubleshoot lower_conc Lower the final concentration of the reagent in the buffer troubleshoot->lower_conc cosolvent Increase the percentage of organic co-solvent (if tolerated by the biomolecule) troubleshoot->cosolvent sonicate Briefly sonicate the solution in a water bath troubleshoot->sonicate re_observe Re-observe for precipitation lower_conc->re_observe cosolvent->re_observe sonicate->re_observe final_success Success: Compound is dissolved re_observe->final_success No final_fail Still Insoluble: Consider alternative linker with higher PEG content or different formulation re_observe->final_fail Yes

Caption: Troubleshooting workflow for dissolving this compound.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilitySource
TCO-PEG3-aldehydeDCM, THF, acetonitrile, DMF, DMSOSoluble[1]
TCO-PEG3-amineDMSO, DMF, DCM, THF, ChloroformSoluble[14]
TCO-PEG3-acidDMSO, DCM, DMFSoluble[12]
TCO-PEG3-NHS esterDMSO, DCM, DMFSoluble[13]
TCO-PEG8-NHS esterH₂O≥ 100 mg/mL[15]
TCO-PEG24-acidwater, DMFSoluble[10]

Note: The solubility of "this compound" itself in aqueous solutions is not quantitatively specified in the search results. The table includes data for structurally similar compounds to provide guidance. The enhanced water solubility of linkers with longer PEG chains (e.g., PEG8, PEG24) suggests that the PEG3 version may have more limited aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of the compound in a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 30-60 seconds to fully dissolve the compound. If necessary, briefly sonicate the solution in a water bath.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Use the stock solution immediately or store it at -20°C for short-term storage. Avoid multiple freeze-thaw cycles.

Protocol 2: General Procedure for Aqueous Dilution

Objective: To dilute the organic stock solution of this compound into an aqueous buffer for a bioconjugation reaction.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Place the desired volume of aqueous reaction buffer into a tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound organic stock solution dropwise.

  • Continue to vortex for an additional 30 seconds after the addition is complete.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.

  • If precipitation occurs, refer to the troubleshooting guide above. It may be necessary to lower the final concentration or include a small percentage of an organic co-solvent in the final reaction mixture, if compatible with your biomolecules.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a typical bioconjugation workflow utilizing this compound.

G cluster_0 Molecule A Preparation cluster_1 Molecule B Preparation mol_A Biomolecule A (e.g., Antibody) mod_A Modify with Tetrazine mol_A->mod_A reaction2 iEDDA Click Reaction mod_A->reaction2 mol_B Biomolecule B (e.g., Drug, Fluorophore) mod_B Modify with Hydrazide/ Aminooxy mol_B->mod_B reaction1 Aldehyde-Hydrazone/ Oxime Ligation mod_B->reaction1 linker This compound linker->reaction1 intermediate TCO-PEG3-Molecule B Conjugate reaction1->intermediate final_product Final Bioconjugate: A-Linker-B reaction2->final_product intermediate->reaction2

Caption: Experimental workflow for bioconjugation using this compound.

References

Steric hindrance effects in TCO-PEG3-CH2-aldehyde conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG3-CH2-aldehyde linkers. The focus is on identifying and mitigating steric hindrance effects that can impact conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

The this compound is a heterobifunctional linker used in bioconjugation.[1] It consists of three key components:

  • TCO (trans-cyclooctene): An activated alkene that reacts with tetrazine partners via a very fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is notable for its exceptional kinetics and the fact that it proceeds efficiently under mild, aqueous conditions without a catalyst.[1][3][4][5]

  • PEG3 (triethylene glycol): A short, hydrophilic polyethylene (B3416737) glycol spacer. This PEG linker enhances water solubility, reduces aggregation of the conjugate, and provides a flexible connection that can help minimize steric hindrance between the conjugated molecules.[2][6][7]

  • Aldehyde (-CH2-aldehyde): A carbonyl functional group that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues on a protein) through reductive amination.[8][9] This process first forms a reversible Schiff base, which is then reduced to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[8][10][11]

This linker is typically used in a two-step process to conjugate a molecule of interest (e.g., a protein, antibody, or peptide) to a second molecule functionalized with a tetrazine.

Q2: What is steric hindrance and how does it affect my conjugation reaction?

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this linker, hindrance can occur at two stages:

  • Reductive Amination Stage: If the target primary amine (e.g., a lysine residue) on your biomolecule is located within a sterically crowded region, such as a deep pocket or near a bulky domain, the this compound linker may have difficulty accessing it.[12] This can lead to low or no labeling of your biomolecule with the TCO moiety.

  • TCO-Tetrazine Ligation Stage: After successfully attaching the linker to your first biomolecule, the TCO group itself might be sterically shielded by the local protein environment. This can physically block the approach of the tetrazine-functionalized molecule, significantly reducing the rate and yield of the final conjugation step.[13]

The result of steric hindrance is often a low yield of the desired final conjugate, or a complete failure of the reaction.[12]

Q3: My final conjugation yield is very low. How can I determine if steric hindrance is the problem?

Low yield is a common issue in bioconjugation.[12][14] To diagnose steric hindrance, a systematic approach is needed. First, rule out other common causes such as suboptimal reaction conditions or poor reagent quality. If those factors are optimized, steric hindrance is a likely culprit, especially if the target conjugation site is known to be in a constrained environment.[12]

Consider performing a control experiment with a smaller, more accessible amine-containing molecule or a different protein with more exposed lysine residues. If the linker conjugates efficiently in the control experiment, it strongly suggests that the issue with your target biomolecule is related to site accessibility.

Q4: What strategies can I use to overcome steric hindrance?

If steric hindrance is suspected, several strategies can be employed:

  • Optimize Linker Length: The PEG3 spacer is designed to reduce steric hindrance, but in some cases, a longer PEG chain (e.g., PEG4, PEG8, or PEG12) may be necessary to extend the reactive TCO group further away from the surface of the biomolecule.[2][6][7] This increases the "reach" of the TCO and improves its accessibility to the tetrazine.[2][15]

  • Site-Directed Mutagenesis: For protein conjugations, if the native accessible amines are not yielding good results, consider engineering a new, more accessible conjugation site.[12] Introducing a cysteine residue at a solvent-exposed loop allows for site-specific conjugation with a thiol-reactive TCO linker (e.g., TCO-PEG-maleimide), bypassing the crowded amine locations.[]

  • Modify Reaction Conditions: While the TCO-tetrazine reaction is very fast, extending incubation times (e.g., overnight at 4°C) or slightly increasing the temperature (e.g., to 37°C) can sometimes help overcome a moderate level of steric hindrance by providing more time and energy for the reactants to orient correctly.[5]

  • Optimize Reactant Molar Ratio: Empirically testing different molar ratios of the reactants can help maximize the yield. For the TCO-tetrazine step, using a slight excess (1.05 to 1.5-fold) of the tetrazine-containing molecule is often recommended.[3][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your two-step conjugation workflow.

Problem 1: Low or No Labeling of Biomolecule with TCO-Linker (Reductive Amination Step)
Potential Cause Solution & Optimization Steps
Steric Inaccessibility of Target Amines The primary amines on the biomolecule are buried or shielded. Solution: Use a linker with a longer PEG spacer arm (e.g., TCO-PEG8-aldehyde) to improve reach.[2] If possible, consider re-engineering the protein to introduce a more accessible reactive site.[12]
Suboptimal pH The pH for reductive amination is critical. Schiff base formation is favored at slightly acidic to neutral pH, but the reducing agent's efficacy can vary. Solution: The optimal pH for reductive amination is typically between 6.5 and 7.5.[8] Perform small-scale trials by varying the pH within this range to find the best condition for your specific protein.
Inactive Reducing Agent Sodium cyanoborohydride (NaBH₃CN) is moisture-sensitive and can degrade over time. Solution: Use a fresh, high-quality source of NaBH₃CN. Prepare the stock solution immediately before use.[8]
Presence of Competing Amines Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the aldehyde linker.[17] Solution: Perform a buffer exchange into an amine-free buffer such as PBS or sodium phosphate (B84403) buffer before starting the conjugation.[3][18]
Low Reactant Concentration Reaction rates are concentration-dependent. Solution: Ensure the concentration of your protein or biomolecule is adequate, typically in the range of 1-5 mg/mL.[2]
Problem 2: Low Yield of Final Conjugate (TCO-Tetrazine Ligation Step)
Potential Cause Solution & Optimization Steps
Steric Hindrance around the TCO Moiety The TCO group, though successfully attached, is sterically blocked by the biomolecule's structure. Solution: As above, the primary solution is to re-run the initial labeling with a longer TCO-PEG-aldehyde linker.[15] A longer, more flexible spacer can project the TCO group beyond the hindering environment.[2][7]
Suboptimal Molar Ratio An incorrect stoichiometric ratio can lead to an incomplete reaction.[5] Solution: Empirically optimize the molar ratio. Start with a 1.5-fold molar excess of the tetrazine reagent over the TCO-labeled biomolecule and test higher or lower ratios if needed.[3][5]
Insufficient Incubation Time/Temperature While the reaction is fast, difficult conjugations may require more time. Solution: Increase the incubation time from the standard 30-60 minutes up to 2 hours at room temperature, or even overnight at 4°C.[3][5] A modest increase in temperature to 37°C can also be tested.[5]
Degraded Tetrazine Reagent Tetrazines can degrade, especially with prolonged exposure to light or certain nucleophiles. Solution: Store tetrazine reagents protected from light and moisture. Use freshly prepared solutions for conjugation.

Visual Guides and Workflows

General Conjugation Workflow

The diagram below illustrates the two-stage process of using the this compound linker.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: TCO-Tetrazine Ligation A Biomolecule (with -NH2) C Intermediate: Schiff Base A->C + B This compound B->C + D TCO-Labeled Biomolecule C->D + NaBH3CN (Reduction) F Final Conjugate D->F + E Tetrazine-Cargo E->F + G Start Low Final Conjugation Yield? Check_TCO_Labeling Was initial TCO labeling successful? (Check via MS or anti-TCO blot) Start->Check_TCO_Labeling No_Labeling Problem is in Stage 1 (Reductive Amination) Check_TCO_Labeling->No_Labeling No Yes_Labeling Problem is in Stage 2 (TCO-Tetrazine Ligation) Check_TCO_Labeling->Yes_Labeling Yes Troubleshoot_S1 1. Check buffer (no amines). 2. Optimize pH (6.5-7.5). 3. Use fresh NaBH3CN. No_Labeling->Troubleshoot_S1 Troubleshoot_S2 1. Optimize molar ratio (1.5x Tz). 2. Increase incubation time/temp. 3. Check tetrazine quality. Yes_Labeling->Troubleshoot_S2 Suspect_Hindrance_S1 Still low labeling? Suspect Steric Hindrance. Troubleshoot_S1->Suspect_Hindrance_S1 Solution_S1 Use a linker with a longer PEG chain. Suspect_Hindrance_S1->Solution_S1 Yes Suspect_Hindrance_S2 Still low yield? Suspect Steric Hindrance. Troubleshoot_S2->Suspect_Hindrance_S2 Solution_S2 Redo Stage 1 with a longer PEG linker. Suspect_Hindrance_S2->Solution_S2 Yes

References

Validation & Comparative

A Head-to-Head Comparison of TCO and Other Click Chemistry Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as a powerful toolkit for researchers, scientists, and drug development professionals. These reactions offer high efficiency, selectivity, and biocompatibility, enabling the precise ligation of molecules in complex biological environments. Among the most prominent metal-free click chemistry reactions are the inverse-electron-demand Diels-Alder (IEDDA) reaction involving trans-cyclooctene (B1233481) (TCO) and tetrazine, and strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing linkers like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).

This guide provides an objective comparison of the performance of TCO with other key click chemistry linkers, supported by experimental data, to facilitate the selection of the optimal tool for specific research applications.

Quantitative Performance Comparison

The efficacy of click chemistry linkers can be evaluated based on several key parameters, most notably the second-order rate constant (k₂), which is a direct measure of reaction speed. The stability of the linker in biological environments and its biocompatibility are also critical considerations.

Linker SystemReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
TCO + Tetrazine IEDDAUp to 10⁶[1][2][3]Extremely fast kinetics, excellent for in vivo applications due to rapid conjugation at low concentrations. Copper-free and highly bioorthogonal.[2]
DBCO + Azide SPAAC~0.1 - 1.0[1][4][5]Faster than BCN due to higher ring strain, but can be less stable in the presence of thiols like glutathione.[1][4][6]
BCN + Azide SPAAC~0.1 - 0.2[1]Good balance of reactivity and stability. Generally smaller and less lipophilic than DBCO.[1] Shows greater stability than DBCO in reducing environments.[6]
Terminal Alkyne + Azide CuAAC~10 - 100[1][3]Fast reaction, but the requirement for a copper(I) catalyst can lead to cytotoxicity, limiting its in vivo applications.[1][7]

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature. The values presented here are for comparative purposes.

The Unrivaled Speed of TCO-Tetrazine Ligation

The standout feature of the TCO-tetrazine ligation is its exceptional speed.[2][8] The reaction, an inverse-electron-demand Diels-Alder cycloaddition, is the fastest bioorthogonal reaction reported to date.[2] This rapid kinetics allows for efficient conjugation at low micromolar or even nanomolar concentrations, which is a significant advantage for in vivo studies and live-cell imaging where high concentrations of reagents can be toxic.[2][8]

The reaction between TCO and tetrazine is highly specific and does not react with naturally occurring functional groups in biological systems, ensuring its bioorthogonality.[2] Furthermore, as a metal-free reaction, it circumvents the cytotoxicity issues associated with copper-catalyzed click chemistry (CuAAC).[7][9]

SPAAC Linkers: A Balance of Reactivity and Stability

DBCO and BCN are the workhorses of strain-promoted alkyne-azide cycloaddition (SPAAC), a popular copper-free click chemistry method. The choice between them often involves a trade-off between reaction speed and stability.

DBCO generally exhibits faster reaction kinetics than BCN due to its greater ring strain.[4][6] However, this increased reactivity can come at the cost of lower stability, particularly in the presence of endogenous thiols like glutathione.[6][10]

BCN , on the other hand, offers a better balance of reactivity and stability.[1] It is notably more stable than DBCO in reducing environments, making it a more suitable choice for long-term studies in cellular contexts.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for protein labeling using TCO-tetrazine ligation and for determining reaction kinetics.

Protocol 1: Protein Labeling with TCO-NHS Ester and Tetrazine Conjugation

This protocol describes the two-step process of first modifying a protein with a TCO moiety and then conjugating it to a tetrazine-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • TCO-PEGn-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Tetrazine-functionalized molecule

  • Spin desalting column

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange using a spin desalting column.[11]

  • TCO Labeling:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[11]

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[11]

    • Incubate the reaction for 30-60 minutes at room temperature.[11]

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[9]

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column.[11]

  • Tetrazine Ligation:

    • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often used.

    • Incubate the reaction for 30-60 minutes at room temperature.[11] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]

    • The resulting protein conjugate is now ready for downstream applications. Purification can be performed if necessary.

Protocol 2: Determination of Second-Order Rate Constants

This protocol outlines a general method for determining the kinetics of a click chemistry reaction using UV-Vis spectrophotometry.

Materials:

  • Reactant 1 (e.g., TCO-functionalized molecule)

  • Reactant 2 (e.g., Tetrazine-functionalized molecule)

  • Appropriate reaction buffer (e.g., PBS)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of both reactants in the desired reaction buffer.

    • In a cuvette, mix the reactants at known concentrations. To simplify the kinetics to pseudo-first-order, one reactant should be in at least 10-fold excess.

  • Data Acquisition:

    • Immediately after mixing, begin monitoring the reaction using the UV-Vis spectrophotometer.

    • For TCO-tetrazine reactions, the disappearance of the tetrazine absorbance at ~520-540 nm can be monitored.[2] For SPAAC reactions with DBCO, the disappearance of the DBCO absorbance at ~309 nm can be followed.[12]

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • For a pseudo-first-order reaction, plot the natural logarithm of the absorbance of the limiting reactant versus time.

    • The plot should yield a straight line, and the negative of the slope of this line is the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the TCO-tetrazine ligation reaction and a typical experimental workflow for cell surface labeling.

G Inverse Electron-Demand Diels-Alder (IEDDA) Reaction TCO Trans-cyclooctene (TCO) (Dienophile) Product Stable Dihydropyridazine Adduct TCO->Product + Tetrazine Tetrazine (Diene) Tetrazine->Product N2 N₂ (gas) Product->N2

Caption: The TCO-tetrazine IEDDA reaction mechanism.

G Workflow for Cell Surface Protein Labeling A 1. Introduce TCO to Cell Surface Proteins (e.g., via metabolic labeling or antibody conjugation) B 2. Incubate with Tetrazine-Fluorophore Conjugate A->B C 3. TCO-Tetrazine Click Reaction Occurs on the Cell Surface B->C D 4. Wash Away Unbound Reagents C->D E 5. Image Labeled Cells via Fluorescence Microscopy D->E

Caption: A generalized workflow for labeling cell surface proteins.

Conclusion

The choice of a click chemistry linker is a critical decision in the design of bioconjugation experiments. For applications demanding the utmost speed and biocompatibility, particularly in vivo, the TCO-tetrazine ligation is the undisputed frontrunner due to its extraordinarily fast kinetics and metal-free nature.[2][8][9]

For SPAAC reactions, the selection between DBCO and BCN is more nuanced. DBCO offers faster reaction rates, while BCN provides superior stability in reducing environments, making it a more robust choice for long-term cellular studies.[4][6] Ultimately, the optimal linker depends on the specific experimental context, including the desired reaction time, the chemical environment, and the nature of the biomolecules being conjugated. By understanding the distinct advantages and limitations of each linker, researchers can harness the full power of click chemistry to advance their scientific discoveries.

References

A Head-to-Head Battle of Bioorthogonal Titans: Kinetic Analysis of TCO-Tetrazine vs. SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of chemical biology and drug development, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Among the arsenal (B13267) of bioorthogonal "click" chemistries, the TCO-tetrazine ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as two of the most powerful and widely adopted strategies. This guide provides an in-depth, objective comparison of the kinetic performance of these two reactions, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tool for their specific applications.

Core Mechanisms: A Tale of Two Cycloadditions

The fundamental difference between the TCO-tetrazine ligation and SPAAC lies in their underlying reaction mechanisms. The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition.[1][2] In this reaction, an electron-deficient tetrazine (the diene) reacts with a strained, electron-rich trans-cyclooctene (B1233481) (TCO, the dienophile).[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) product.[1][2]

On the other hand, SPAAC is a Huisgen 1,3-dipolar cycloaddition.[3] The reaction is driven by the high ring strain of a cyclooctyne (B158145), which readily reacts with an azide (B81097) (a 1,3-dipole) to form a stable triazole linkage.[3] A key advantage of SPAAC is that it proceeds without the need for a cytotoxic copper catalyst, making it highly biocompatible.[3][4]

Reaction_Mechanisms cluster_TCO_Tetrazine TCO-Tetrazine Ligation (IEDDA) cluster_SPAAC SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) TCO trans-Cyclooctene (TCO) Intermediate_TCO Unstable Tricyclic Intermediate TCO->Intermediate_TCO + Tetrazine Tetrazine Tetrazine Tetrazine->Intermediate_TCO Product_TCO Stable Dihydropyridazine Intermediate_TCO->Product_TCO - N₂ N2 N₂ Gas Intermediate_TCO->N2 Cyclooctyne Strained Alkyne (e.g., DBCO, BCN) Product_SPAAC Stable Triazole Cyclooctyne->Product_SPAAC + Azide Azide Azide Azide->Product_SPAAC

Caption: Comparative reaction mechanisms of TCO-Tetrazine ligation and SPAAC.

Quantitative Kinetic Comparison: A Clear Winner in Speed

The performance of bioorthogonal reactions is quantitatively evaluated by their second-order rate constants (k₂), which measure the speed of the reaction.[5] The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, with second-order rate constants that are orders of magnitude higher than those of SPAAC reactions.[2][5] This allows for efficient labeling at very low, nanomolar to micromolar concentrations, which is crucial for in vivo applications to minimize potential toxicity and off-target effects.[1][6]

The tables below summarize the second-order rate constants for various TCO-tetrazine and SPAAC reaction pairs, highlighting the significant kinetic advantage of the TCO-tetrazine ligation.

Table 1: Second-Order Rate Constants for TCO-Tetrazine Ligations

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazineTCO20009:1 Methanol/Water
Hydrogen substituted tetrazineTCOup to 30,000PBS, pH 7.4, 37°C
3-phenyl-6-methyl-1,2,4,5-tetrazineTCO26,000PBS, pH 7.4, 37°C
Various tetrazinesTCO210 - 30,000PBS, pH 7.4, 37°C
General RangeTCO1 - >1,000,000Various

Data compiled from multiple sources.[7][8][9][10]

Table 2: Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne DerivativeAzide DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
CyclooctyneBenzyl azide0.0012Aqueous CD₃CN
DBCO-PEG4-acidAF647-azideNot specified, but reaction is slowPBS, pH 7.4, 37°C
DBCOAzide~1Not specified
BCN5-(pyridine-2-yl)-1,2,4-triazine~8Not specified
General RangeAzide~1Not specified

Data compiled from multiple sources.[5][9][10][11]

Factors Influencing Reaction Kinetics

The reaction rates of both TCO-tetrazine ligations and SPAAC are influenced by several factors:

  • Electronic Effects: For TCO-tetrazine reactions, electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.[2][8]

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the reaction, leading to slower kinetics.[7][12]

  • Ring Strain: In SPAAC, the degree of ring strain in the cyclooctyne is a major determinant of the reaction rate.[3]

  • Solvent and pH: While both reactions can proceed in aqueous buffers, the solvent and pH can influence reaction rates and the stability of the reactants.[7]

Experimental Protocols for Kinetic Analysis

The determination of second-order rate constants for these bioorthogonal reactions is typically performed using pseudo-first-order kinetics. This involves reacting one component (in excess) with the other and monitoring the change in concentration of the limiting reactant over time.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (TCO/Cyclooctyne & Tetrazine/Azide) Molar_Extinction Determine Molar Extinction Coefficient of Chromophore (e.g., Tetrazine) Stock_Solutions->Molar_Extinction Initiate_Reaction Initiate Reaction in Cuvette (Excess of one reactant) Molar_Extinction->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease of Chromophore over Time (UV-Vis Spectrophotometer) Initiate_Reaction->Monitor_Absorbance Fit_Data Fit Absorbance Decay to Pseudo-First-Order Rate Equation Monitor_Absorbance->Fit_Data Calculate_k_obs Determine Observed Rate Constant (k_obs) Fit_Data->Calculate_k_obs Calculate_k2 Calculate Second-Order Rate Constant (k₂) Calculate_k_obs->Calculate_k2

Caption: General workflow for kinetic analysis of bioorthogonal reactions.
General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO (or azide and cyclooctyne) in a suitable solvent such as DMSO or DMF.[7]

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the chromophoric reactant (typically the tetrazine, which has a characteristic absorbance around 510-550 nm) in the desired reaction buffer (e.g., PBS).[7][13]

  • Initiate the Reaction: In a temperature-controlled cuvette, add the reaction buffer and a solution of the reactant in excess (e.g., TCO). Initiate the reaction by adding the limiting reactant (e.g., tetrazine).[7]

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the λmax of the chromophore over time using a UV-Vis spectrophotometer. For very fast reactions, a stopped-flow apparatus may be necessary.[8]

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).[7]

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.[14][15]

Conclusion: Selecting the Right Tool for the Job

The TCO-tetrazine ligation and SPAAC are both powerful bioorthogonal reactions with distinct advantages. For applications requiring extremely fast kinetics, such as in vivo imaging or the labeling of low-abundance biomolecules, the TCO-tetrazine ligation is the clear choice due to its superior second-order rate constants.[2][5][6] However, SPAAC remains a highly valuable tool, particularly in contexts where the slightly slower kinetics are acceptable and the absolute avoidance of any potential catalyst-related cytotoxicity is critical.[4] Ultimately, the choice between these two exceptional reactions will depend on the specific demands of the biological system under investigation and the experimental goals of the researcher.

References

A Comparative Guide to the Efficacy of Different PEG Spacer lengths in TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a cornerstone in the development of effective bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, which connects the targeting antibody to a therapeutic payload, critically influences the stability, solubility, pharmacokinetics (PK), and overall therapeutic index of the conjugate. Trans-cyclooctene (TCO) linkers, utilized in bioorthogonal click chemistry with tetrazines, offer rapid and specific conjugation. The incorporation of polyethylene (B3416737) glycol (PEG) spacers within these linkers has become a key strategy to modulate the physicochemical properties of the final conjugate. This guide provides an objective comparison of the efficacy of different PEG spacer lengths in TCO linkers, supported by experimental data, to inform rational design and optimization.

The Role of PEG Spacers in TCO Linkers

PEG is a hydrophilic and biocompatible polymer. Integrating discrete PEG units (dPEG®) into a TCO linker can:

  • Enhance Hydrophilicity: Counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving aqueous solubility.[1][2]

  • Improve Pharmacokinetics: Increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and prolong circulation half-life.[1][3]

  • Modulate Stability and Efficacy: The length of the PEG spacer can create spatial separation between the antibody and the payload, which can influence antigen binding, enzymatic cleavage, and interaction with non-target tissues.[4][5]

The inverse electron-demand Diels-Alder (IEDDA) reaction between a TCO-modified bioconjugate and a tetrazine-functionalized molecule is exceptionally fast, making this chemistry ideal for creating stable bioconjugates.[6] The addition of PEG spacers can further optimize the performance of these conjugates in preclinical and clinical settings.

Data Presentation: Comparison of PEG Spacer Lengths

The following tables summarize quantitative data from studies comparing key performance metrics of ADCs constructed with TCO linkers of varying PEG lengths.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Toxicity

ParameterNo PEG SpacerShort PEG (PEG4)Medium PEG (PEG8)Long PEG (PEG12)Key Findings & Citations
Pharmacokinetics Faster ClearanceFaster ClearanceSlower ClearanceSlower ClearanceLonger PEG chains (PEG8, PEG12) lead to slower clearance and maintain lower free payload concentrations in plasma for a longer duration.[4]
Off-Target Toxicity
Platelet CountReducedReducedMinimal EffectMinimal EffectADCs with no PEG or short PEG spacers showed reduced platelet counts in rats, while longer PEG spacers had minimal impact.[4]
Liver Enzymes (ALT, AST, ALP)ElevatedElevatedMinimal EffectMinimal EffectElevated liver enzymes, indicating hepatotoxicity, were observed with no PEG or short PEG spacers. This effect was minimized with PEG8 and PEG12.[4]
Survival Rate (Animal Model) 0%15%100%100%In a single-dose toxicity study (20 mg/kg), survival rates in rats directly correlated with increased PEG linker length, highlighting a significantly improved safety profile.[4]

Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity

Cell LineLinkerIC50 (ng/mL)Key Findings & Citations
Karpas-299 (CD30+)No PEG~10In a study using an anti-CD30 ADC, the inclusion and length of the PEG spacer (from PEG2 to PEG24) had no significant effect on the in vitro potency against the target lymphoma cell line.[7]
Karpas-299 (CD30+)PEG2~10
Karpas-299 (CD30+)PEG4~10
Karpas-299 (CD30+)PEG8~10
Karpas-299 (CD30+)PEG12~10
Karpas-299 (CD30+)PEG24~10

Note: The impact of PEG length on in vitro cytotoxicity can be context-dependent. While one study showed no significant effect, another study on smaller affibody-drug conjugates found that longer PEG chains (4 kDa and 10 kDa) reduced cytotoxicity compared to a non-PEGylated version.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADC efficacy. The following are representative protocols for the key experiments cited.

Protocol 1: ADC Synthesis and Characterization

This protocol describes the bioorthogonal conjugation of a TCO-linker-payload to a tetrazine-modified antibody.

1.1. Preparation of Tetrazine-Modified Antibody (mAb-Tz):

  • Materials: Monoclonal antibody (mAb), Tetrazine-NHS ester, Anhydrous DMSO, Desalting columns (e.g., Zeba™ Spin, 7K MWCO), Reaction Buffer (e.g., Borate Buffer, 50 mM, pH 8.5).[8]

  • Procedure:

    • Exchange the mAb into the Reaction Buffer using a desalting column to remove interfering buffer components.

    • Prepare a stock solution of Tetrazine-NHS ester in anhydrous DMSO.

    • Add a defined molar excess of the Tetrazine-NHS ester to the mAb solution and incubate at room temperature for 1-2 hours.

    • Remove excess, unreacted tetrazine reagent using a desalting column, exchanging the buffer to a neutral PBS (pH 7.4).

    • Characterize the degree of labeling (tetrazine-to-antibody ratio) using UV-Vis spectroscopy.

1.2. Preparation of TCO-PEGn-Linker-Payload:

  • Materials: Cytotoxic payload with a reactive handle (e.g., amine), TCO-PEGn-linker with an appropriate activation group (e.g., p-nitrophenyl carbonate for reaction with an amine), Anhydrous DMF, Reverse-phase HPLC system.[8]

  • Procedure:

    • Activate the hydroxyl group on a TCO-PEGn-Val-Cit-PABC-OH linker using a reagent like p-nitrophenyl chloroformate.

    • In a separate flask, dissolve the cytotoxic payload in anhydrous DMF.

    • Add the activated linker solution dropwise to the payload solution and stir overnight at room temperature, protected from light.

    • Purify the resulting TCO-PEGn-linker-payload conjugate by reverse-phase HPLC.

    • Confirm the identity and purity of the product via LC-MS and NMR spectroscopy.[8]

1.3. ADC Conjugation via IEDDA Click Chemistry:

  • Materials: Tetrazine-modified antibody (mAb-Tz), TCO-PEGn-linker-payload, Conjugation Buffer (PBS, pH 7.4), Purification system (e.g., Size Exclusion Chromatography - SEC).[8]

  • Procedure:

    • Prepare a stock solution of the TCO-PEGn-linker-payload in DMSO.

    • Add a 1.5 to 3.0 molar excess of the TCO-linker-payload to the mAb-Tz solution. The reaction is typically complete within 1-2 hours at room temperature.

    • Purify the resulting ADC from unreacted components using SEC.

    • Characterize the final ADC for drug-to-antibody ratio (DAR) using UV-Vis or Hydrophobic Interaction Chromatography (HIC), and assess purity and aggregation by SEC.[7]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Materials: Target cancer cell line, complete culture medium, 96-well plates, ADC constructs, control antibody, MTS or similar viability reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the ADCs and control antibody in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.

    • Incubate the plate for a period of 72 to 120 hours at 37°C in a CO2 incubator.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the results against ADC concentration to determine the IC50 value.

Protocol 3: In Vivo Pharmacokinetics and Efficacy Study

This protocol outlines the evaluation of ADC performance in a tumor-xenograft animal model.

  • Materials: Immunocompromised mice (e.g., BALB/c nude), tumor cell line, ADC constructs, vehicle control (e.g., saline).

  • Procedure:

    • Tumor Inoculation: Inoculate mice subcutaneously with tumor cells. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Control Antibody, ADC with TCO-PEG4, ADC with TCO-PEG12).

    • Dosing: Administer the ADCs and controls via intravenous (IV) injection at a specified dose and schedule.

    • Pharmacokinetics:

      • Collect blood samples at various time points post-administration (e.g., 1 hr, 6 hr, 24 hr, 48 hr, etc.).[7]

      • Separate plasma and store at -80°C.

      • Quantify the concentration of total antibody or conjugated ADC in the plasma samples using a validated ELISA method.[7]

      • Determine pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis.

    • Efficacy:

      • Measure tumor volume and body weight 2-3 times per week.

      • Conclude the study when tumors in the control group reach a predetermined size.

      • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[7]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the evaluation of TCO-PEG linkers.

G mAb Monoclonal Antibody (mAb) Mod Antibody Modification mAb -> mAb-Tz mAb->Mod Tz_NHS Tetrazine-NHS Ester Tz_NHS->Mod TCO_Linker TCO-PEGn-Payload (n = 4, 8, 12) Click Bioorthogonal Conjugation (IEDDA Click Reaction) TCO_Linker->Click Mod->Click Purify Purification (SEC/HIC) & Characterization (DAR) Click->Purify InVitro In Vitro Cytotoxicity (IC50) Purify->InVitro InVivo In Vivo Studies (PK, Efficacy, Toxicity) Purify->InVivo G cluster_input Design Parameter cluster_properties Physicochemical & PK Properties cluster_outcome Therapeutic Outcome PEG_Length PEG Spacer Length in TCO Linker Solubility ↑ Hydrophilicity ↓ Aggregation PEG_Length->Solubility Increases PK ↑ Circulation Half-Life ↓ Systemic Clearance PEG_Length->PK Increases Solubility->PK Improves Toxicity ↓ Off-Target Toxicity (e.g., Hepatotoxicity) PK->Toxicity Leads to Efficacy ↑ In Vivo Efficacy (Improved Tumor Delivery) PK->Efficacy Leads to

References

A Researcher's Guide to Monitoring TCO-Tetrazine Ligation: A Comparative Analysis of UV-Vis Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, the inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) offers unparalleled speed and specificity.[1][2][3][4] This powerful ligation has become a cornerstone for applications ranging from live-cell imaging to the construction of antibody-drug conjugates (ADCs).[4] A critical aspect of optimizing and validating these applications is the ability to accurately monitor the reaction progress. This guide provides a comprehensive comparison of UV-Vis spectroscopy for monitoring the TCO-tetrazine ligation against other common analytical techniques, supported by experimental data and detailed protocols.

The TCO-tetrazine ligation is a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the sole byproduct.[4] This clean and rapid reaction can be monitored through various analytical methods, each with its own set of advantages and limitations.

Quantitative Comparison of Monitoring Techniques

The choice of analytical method for monitoring the TCO-tetrazine ligation is dependent on the specific experimental requirements, such as the need for real-time kinetics, sensitivity, and the complexity of the sample matrix. Below is a summary of the key performance characteristics of UV-Vis spectroscopy compared to other common techniques.

Method Principle Typical Wavelength (nm) Sensitivity Advantages Limitations
UV-Vis Spectroscopy Measures the decrease in absorbance of the tetrazine chromophore.510-550[5][6]Micromolar range[7]Simple, real-time monitoring, cost-effective, robust.[8]Lower sensitivity compared to fluorescence, potential for interference from other chromophores.[8]
Fluorescence Spectroscopy Measures the increase in fluorescence of a "turn-on" probe upon reaction.Probe-dependentNanomolar to picomolar range[7]High sensitivity and specificity, suitable for complex biological samples.[8][9]Requires specifically designed fluorogenic probes, susceptible to quenching.[8]
LC-MS Separates and quantifies reactants and products based on their mass-to-charge ratio.N/AHighProvides detailed information on all reaction components, highly specific.[5]Not suitable for real-time monitoring, requires sample quenching, more complex instrumentation.[5]
Stopped-Flow Spectrophotometry Rapidly mixes reactants and monitors absorbance or fluorescence changes on a millisecond timescale.Absorbance or Fluorescence dependentHighIdeal for measuring very fast reaction kinetics.[4][10]Specialized and expensive equipment required.

Experimental Protocols

Protocol 1: Monitoring TCO-Tetrazine Ligation using UV-Vis Spectroscopy

This protocol outlines the general procedure for determining the reaction kinetics of a TCO-tetrazine ligation by monitoring the disappearance of the characteristic tetrazine absorbance.[5]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solutions of tetrazine and TCO in a suitable solvent (e.g., DMSO, DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO derivatives in an appropriate organic solvent.

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[5]

  • Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and begin recording the absorbance at the tetrazine's λmax. To initiate the reaction, add the tetrazine solution to the cuvette and mix rapidly and thoroughly.[5]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete (i.e., the absorbance stabilizes).[5]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental conditions.[5]

Protocol 2: Monitoring TCO-Tetrazine Ligation using Fluorescence Spectroscopy with a "Turn-On" Probe

This protocol describes the use of a fluorogenic tetrazine probe that exhibits a significant increase in fluorescence upon reaction with a TCO.

Materials:

  • Fluorescence spectrophotometer

  • Fluorogenic tetrazine probe (e.g., HELIOS probes)[9]

  • Stock solution of the TCO derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions: Prepare stock solutions of the fluorogenic tetrazine probe and the TCO derivative.

  • Set up the Spectrophotometer: Set the excitation and emission wavelengths appropriate for the specific fluorogenic probe.

  • Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the fluorometer. To start the reaction, add the fluorogenic tetrazine probe and mix quickly.

  • Monitor Fluorescence: Record the increase in fluorescence intensity over time.

  • Data Analysis: The reaction kinetics can be determined by analyzing the rate of fluorescence increase.

Protocol 3: Analysis of TCO-Tetrazine Ligation by LC-MS

This protocol provides a method for analyzing the reaction at discrete time points.

Materials:

  • LC-MS system

  • Reaction vials

  • Quenching solution (e.g., a scavenger for one of the reactants or rapid dilution with a suitable solvent)[5]

Procedure:

  • Reaction Setup: In a vial, mix the tetrazine and TCO solutions at known concentrations in the desired reaction buffer.[5]

  • Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.[5]

  • Quenching: Immediately quench the reaction in the aliquot to stop any further ligation.[5]

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.[5]

  • Data Analysis: Plot the concentration of a reactant or product versus time and fit the data to the appropriate rate law to determine the reaction rate constant.[5]

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams illustrate the TCO-tetrazine ligation reaction and the experimental workflow for monitoring it with UV-Vis spectroscopy.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine + TCO (IEDDA Cycloaddition) TCO trans-Cyclooctene (TCO) Nitrogen Nitrogen (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO.

UV_Vis_Workflow A Prepare Stock Solutions (Tetrazine & TCO) B Determine Tetrazine Molar Extinction Coefficient A->B C Initiate Reaction in Cuvette (Buffer + TCO + Tetrazine) A->C D Monitor Absorbance Decrease at λmax (510-550 nm) C->D E Data Analysis: Fit Absorbance vs. Time D->E F Calculate Reaction Rate Constant (k) E->F

Caption: Experimental workflow for monitoring TCO-tetrazine ligation using UV-Vis spectroscopy.

References

Purity Analysis of TCO-PEG3-CH2-aldehyde: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the advancing field of bioconjugation and drug development, the purity and characterization of linking agents are paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics such as antibody-drug conjugates (ADCs). TCO-PEG3-CH2-aldehyde, a heterobifunctional linker, has gained prominence due to its versatile reactivity, incorporating a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click chemistry" and an aldehyde group for selective conjugation to biomolecules.[1][2] This guide provides a comprehensive comparison of the purity analysis of this compound with alternative linkers, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their applications.

Understanding this compound

This compound is a chemical linker that features two distinct reactive moieties separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[3] The TCO group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules, a cornerstone of bioorthogonal chemistry known for its rapid kinetics and high specificity in complex biological environments.[1][4] The aldehyde group provides a reactive handle for covalent modification of biomolecules, typically through reaction with primary amines (e.g., lysine (B10760008) residues on proteins) via reductive amination to form a stable secondary amine bond.[5] The hydrophilic PEG3 spacer enhances solubility and reduces steric hindrance during conjugation.[2]

Purity Assessment of this compound

The purity of this compound is a critical quality attribute, as impurities can lead to side reactions, reduced conjugation efficiency, and the formation of heterogeneous products. Several analytical techniques are employed to ensure high purity, which is typically reported by suppliers to be greater than 90% or 95%.[1][2][6]

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the target compound from impurities based on their physicochemical properties. Reversed-phase HPLC is commonly used for PEGylated linkers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and can confirm the identity of the this compound and detect structural impurities.

  • Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is instrumental in identifying the molecular weight of the compound and characterizing impurities by their mass-to-charge ratio.[7]

Table 1: Summary of Purity Specifications for this compound from Various Suppliers

Supplier/Product ReferenceReported PurityAnalytical Methods Mentioned
Conju-Probe>90%Not specified
Creative Biolabs95%Not specified
AxisPharm≥95%Not specified
MedChemExpressNot specifiedCertificate of Analysis available

Note: This table is based on publicly available information from supplier websites and may not be exhaustive. Researchers should always refer to the certificate of analysis provided with the specific lot of the reagent.

Comparison with Alternative Linker Chemistries

The choice of linker chemistry is a critical decision in the design of bioconjugates. This compound offers distinct advantages and disadvantages when compared to other commonly used linkers.

This compound vs. NHS Ester Linkers:

  • Specificity: Aldehyde chemistry, through reductive amination, can offer more controlled conjugation compared to N-hydroxysuccinimide (NHS) esters, which can react with multiple primary amines, potentially leading to a heterogeneous mixture of conjugates.[5]

  • Stability: NHS esters are susceptible to hydrolysis in aqueous environments, which can reduce conjugation efficiency. The aldehyde group is generally more stable under typical bioconjugation conditions.

This compound vs. Maleimide Linkers:

  • Target Residues: Maleimide linkers are specific for thiol groups (e.g., cysteine residues), while aldehydes target primary amines. The choice depends on the available reactive sites on the biomolecule.

  • Stability: Maleimide-thiol linkages can undergo retro-Michael addition, leading to deconjugation, particularly in the presence of other thiols like glutathione (B108866) in the cytoplasm.[4] The secondary amine bond formed from reductive amination is highly stable.

This compound vs. Other Bioorthogonal Linkers:

  • Kinetics: The TCO-tetrazine iEDDA reaction boasts exceptionally fast kinetics, making it one of the fastest bioorthogonal reactions available.[4] This is a significant advantage over slower reactions like strain-promoted alkyne-azide cycloaddition (SPAAC).[4]

Table 2: Performance Comparison of Different Linker Chemistries

Linker ChemistryTarget ResidueReaction RateStability of LinkageKey AdvantagesKey Disadvantages
TCO-Aldehyde Primary AminesFast (iEDDA)HighBioorthogonal, high stabilityRequires a two-step reductive amination
NHS Ester Primary AminesVariableHighWell-established chemistryProne to hydrolysis, potential for heterogeneity
Maleimide ThiolsFastModerateThiol-specificPotential for deconjugation
SPAAC (e.g., DBCO) AzidesModerateHighBioorthogonal, high stabilitySlower kinetics than iEDDA

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of purity and for the successful application of this compound in bioconjugation.

Protocol 1: Generic HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Analysis: Purity is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

Protocol 2: Reductive Amination for Bioconjugation

  • Protein Preparation: Dissolve the protein containing accessible primary amines in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration of 1-10 mg/mL.

  • Linker Addition: Add this compound to the protein solution at a 5-20 fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to form the initial Schiff base.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of 20-50 mM.

  • Final Incubation: Continue the incubation at 4°C or room temperature for 12-24 hours.

  • Purification: Remove excess linker and byproducts using size-exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

Diagram 1: Purity Analysis Workflow

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Sample This compound HPLC HPLC Sample->HPLC NMR NMR Sample->NMR LCMS LC-MS Sample->LCMS Purity Purity Assessment (%) HPLC->Purity Structure Structural Verification NMR->Structure Impurities Impurity Profiling LCMS->Impurities

Caption: Workflow for the purity analysis of this compound.

Diagram 2: Bioconjugation Signaling Pathway

Bioconjugation_Pathway cluster_reactants Reactants cluster_reaction1 Reductive Amination cluster_reaction2 Bioorthogonal Ligation (iEDDA) TCO_Linker This compound Schiff_Base Schiff Base Intermediate TCO_Linker->Schiff_Base + Protein Protein Protein (-NH2) Protein->Schiff_Base Tetrazine Tetrazine-Drug ADC Antibody-Drug Conjugate Tetrazine->ADC Reduced_Linkage Stable Amine Linkage (TCO-Protein) Schiff_Base->Reduced_Linkage + NaBH3CN Reduced_Linkage->ADC + Tetrazine-Drug

Caption: Reaction pathway for forming an ADC using this compound.

References

A Head-to-Head Comparison of TCO-Based Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of chemistry is paramount. Trans-cyclooctene (TCO)-based methods, particularly the TCO-tetrazine ligation, have emerged as a powerful tool, offering unparalleled reaction speed and biocompatibility. This guide provides an objective comparison of TCO-based techniques with other alternatives, supported by experimental data, to inform your selection process.

At the heart of TCO's utility is its reaction with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This bioorthogonal reaction is prized for its exceptionally fast kinetics and its ability to proceed cleanly in complex biological environments without the need for cytotoxic catalysts.[1][2][3] This makes it particularly well-suited for applications in live-cell imaging, the development of antibody-drug conjugates (ADCs), and in vivo studies.[1][3][4]

Performance Comparison: TCO-Tetrazine Ligation vs. Other Click Chemistries

The efficacy of bioconjugation reactions can be evaluated by their reaction kinetics, typically represented by the second-order rate constant (k). The TCO-tetrazine ligation consistently demonstrates significantly faster kinetics compared to other popular "click chemistry" methods, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k) (M⁻¹s⁻¹) Up to 1 x 10⁶[5][6][7]10 - 10⁴[2]~1[2]
Biocompatibility Excellent (copper-free)[1][2]Limited in vivo due to copper cytotoxicity[2]Excellent (copper-free)[2]
Reaction Conditions Aqueous media, room temperature, pH 6-9[1][5]Requires copper(I) catalystAqueous media, room temperature
Specificity High specificity and bioorthogonality[1][2]HighHigh

The Influence of TCO and Tetrazine Structure on Reaction Kinetics

The reactivity of the TCO-tetrazine ligation can be finely tuned by modifying the structure of both the TCO and the tetrazine. Generally, increasing the ring strain of the TCO and using electron-withdrawing substituents on the tetrazine can enhance the reaction rate.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Features
TCODipyridal tetrazine2000 (±400)[5]General purpose
TCOMethyl-substituted tetrazines~1000[5]Common derivative
TCOHydrogen-substituted tetrazinesup to 30,000[5]Highly reactive
Axially-linked TCOTetrazine2.7 x 10⁵Increased reactivity and in vivo stability[8]
TCOATTO-tetrazinesup to 1000[5]Fluorescent labeling

Experimental Protocols

Detailed below are standardized protocols for the functionalization of proteins with TCO and their subsequent conjugation to tetrazine-labeled molecules.

Protocol 1: Preparation of TCO-Functionalized Protein

This protocol outlines the modification of a protein with a TCO group using an NHS ester, which targets primary amines like lysine (B10760008) residues.[5][9]

Materials:

  • Protein of interest in phosphate-buffered saline (PBS), pH 7.4

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)[5]

  • 1 M Sodium Bicarbonate (NaHCO₃)[5]

  • Anhydrous DMSO or DMF[5][9]

  • Spin desalting columns[5][9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5][9]

Procedure:

  • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS.[5]

  • Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[9]

  • Add a 5-20 fold molar excess of the TCO-PEG-NHS ester to the protein solution.[5][9]

  • Add 1 M NaHCO₃ to the protein solution to a final concentration that raises the pH to 8.0-9.0.[5]

  • Incubate the reaction mixture for 30-60 minutes at room temperature.[5][9]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5][9]

  • Remove excess, unreacted TCO reagent using a spin desalting column.[5][9]

Protocol 2: TCO-Tetrazine Conjugation

This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.[1][9]

Materials:

  • TCO-modified protein in reaction buffer (e.g., PBS, pH 7.4)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug)

  • DMSO (if needed to dissolve the tetrazine-labeled molecule)

Procedure:

  • Prepare the TCO-modified protein in the reaction buffer.[1]

  • Dissolve the tetrazine-labeled molecule in a compatible solvent like DMSO and then dilute it into the reaction buffer.[1]

  • Add the tetrazine-labeled molecule to the TCO-modified protein solution. A 1.05-1.5 molar equivalent of the tetrazine reagent is recommended.[9]

  • Incubate the reaction at room temperature or 4°C for 30 minutes to 2 hours.[9] The reaction progress can be monitored by the disappearance of the tetrazine's color.[6]

  • The final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography if necessary.[1]

Visualizing the Chemistry and Workflow

To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_products Products TCO Trans-cyclooctene (TCO) Dihydropyridazine Stable Dihydropyridazine Conjugate TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Dihydropyridazine Inverse-electron-demand Diels-Alder N2 Nitrogen Gas (N₂) Dihydropyridazine->N2 Retro-Diels-Alder Elimination

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Experimental_Workflow A Start: Protein of Interest B Step 1: Functionalize with TCO-NHS Ester A->B C Purification (e.g., Spin Desalting) B->C D TCO-Functionalized Protein C->D E Step 2: React with Tetrazine-labeled Molecule D->E F Purification (Optional, e.g., SEC) E->F G Final Bioconjugate F->G

A typical workflow for TCO-based protein bioconjugation.

Stability and Optimization Considerations

While TCOs are highly reactive, their stability can be a concern, particularly in vivo. TCOs can undergo isomerization to the less reactive cis-isomer, a process that can be catalyzed by copper-containing serum proteins.[4][8] However, the development of new TCO derivatives, such as axially-linked TCOs, has led to increased stability and reactivity.[8] The inclusion of a hydrophilic PEG spacer in the linker can also improve the accessibility of the TCO group and enhance conjugation efficiency.[9][10]

Conclusion

TCO-based bioconjugation, especially the TCO-tetrazine ligation, offers a superior combination of speed, specificity, and biocompatibility, making it an invaluable tool for a wide range of applications in research and drug development.[1][2][3] Its catalyst-free nature and ability to function efficiently at low concentrations in complex biological systems set it apart from other click chemistry techniques.[1][2] By understanding the factors that influence reactivity and stability, researchers can effectively harness the power of TCO chemistry for their specific needs.

References

A Head-to-Head Comparison: TCO-PEG3-CH2-aldehyde for Next-Generation Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of highly specific and stable bioconjugates is paramount. The choice of linker is a critical determinant of success, directly impacting the efficacy, safety, and homogeneity of therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of TCO-PEG3-CH2-aldehyde, a bioorthogonal linker, with conventional alternatives, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker at the forefront of bioconjugation technology.[1][2][3] It features a trans-cyclooctene (B1233481) (TCO) group for an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a tetrazine-modified molecule.[1][2][3] The other end of the linker presents an aldehyde group, which readily reacts with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages.[4] A hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[4]

This dual-reactivity allows for a highly controlled, two-step conjugation process, making it an ideal tool for the development of precisely engineered bioconjugates, particularly ADCs.[1][2][3]

Performance Comparison: this compound vs. Traditional Linkers

The performance of this compound is best understood in comparison to traditional crosslinkers, such as those based on N-hydroxysuccinimide (NHS) esters and maleimides, which are often used in combination (e.g., in the form of SMCC).

Reaction Kinetics

The TCO-tetrazine ligation is renowned for its extraordinary speed, proceeding rapidly under physiological conditions without the need for a catalyst. This is a significant advantage over many other bioconjugation reactions.

Linker ChemistrySecond-Order Rate Constant (M⁻¹s⁻¹)Reaction ConditionsCatalyst Required
TCO-Tetrazine Up to 10⁶Physiological pH, room temperatureNo
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ~1Physiological pH, room temperatureNo
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10 - 10⁴Aqueous buffersYes (Copper)
NHS Ester-Amine 10 - 100pH 7-9No
Maleimide-Thiol ~1000pH 6.5-7.5No

Note: Reaction rates can vary depending on the specific reactants and conditions.

Specificity and Homogeneity

The bioorthogonal nature of the TCO-tetrazine reaction ensures high specificity, minimizing off-target reactions with other functional groups present in biological samples. This leads to the production of more homogeneous conjugates with a precisely controlled drug-to-antibody ratio (DAR). In contrast, traditional methods that target lysine (B10760008) or cysteine residues can result in heterogeneous mixtures of ADCs.

FeatureThis compound (with Tetrazine)SMCC (NHS Ester + Maleimide)
Target Residues Site-specifically introduced tetrazine and aminooxy/hydrazide groupsLysine and Cysteine
Specificity High (Bioorthogonal)Moderate (Reacts with naturally abundant residues)
Homogeneity (DAR) High (Precise control)Low (Heterogeneous mixture)
Potential for Off-Target Reactions MinimalHigh (e.g., NHS ester hydrolysis, maleimide (B117702) reaction with other thiols)
Stability of the Resulting Linkage

The stability of the linkage is crucial for the in vivo performance of a bioconjugate. The dihydropyridazine (B8628806) bond formed from the TCO-tetrazine reaction is generally stable. The oxime/hydrazone bond formed by the aldehyde is also relatively stable, particularly oximes.

Linkage TypeFormed fromStability Considerations
Dihydropyridazine TCO + TetrazineGenerally stable. TCO can isomerize to the less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols or in serum.
Oxime/Hydrazone Aldehyde + Aminooxy/HydrazideOximes are generally more stable than hydrazones. Hydrazones can be susceptible to hydrolysis at acidic pH.
Amide NHS Ester + AmineHighly stable under physiological conditions.
Thioether Maleimide + ThiolCan be susceptible to retro-Michael addition, leading to payload loss, especially in the presence of other thiols like glutathione.

Experimental Protocols

Protocol 1: Two-Step ADC Construction using this compound

This protocol describes the site-specific conjugation of a cytotoxic payload to an antibody in a two-step process.

Step 1: Preparation of the Aminooxy-Functionalized Payload

  • Dissolve the Payload: Dissolve the cytotoxic payload containing a suitable functional group (e.g., carboxylic acid) in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Activation: Activate the functional group on the payload. For a carboxylic acid, use a carbodiimide (B86325) activator (e.g., EDC) and an activating agent (e.g., NHS) to form an NHS ester.

  • Conjugation to Aminooxy Linker: React the activated payload with an aminooxy-containing linker (e.g., aminooxy-PEG-amine) to form a stable amide bond, leaving a terminal aminooxy group.

  • Purification: Purify the aminooxy-functionalized payload using reverse-phase HPLC.

Step 2: Conjugation of the Aminooxy-Payload to the Aldehyde-Linker

  • Dissolve Reagents: Dissolve the purified aminooxy-payload and a 1.5-fold molar excess of this compound in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5).

  • Reaction: Incubate the reaction mixture at room temperature for 2-4 hours. The reaction can be catalyzed by the addition of aniline (B41778) (2% v/v).

  • Purification: Purify the resulting TCO-linker-payload construct by reverse-phase HPLC.

Step 3: Preparation of the Tetrazine-Modified Antibody

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine-NHS Ester Reaction: React the antibody with a 5- to 10-fold molar excess of a tetrazine-NHS ester.

  • Purification: Remove excess, unreacted tetrazine-NHS ester using a desalting column.

Step 4: Final "Click" Conjugation

  • Reaction: Mix the tetrazine-modified antibody with a 1.5-fold molar excess of the TCO-linker-payload construct in PBS, pH 7.4.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted components.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Instrumentation: A biocompatible HPLC system with a hydrophobic interaction chromatography (HIC) column.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8).

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

  • Analysis: The different drug-loaded species will separate based on hydrophobicity. The weighted average DAR is calculated from the peak areas of the different species.[5][6]

2. In Vitro Plasma Stability Assay:

  • Incubation: Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an appropriate method (e.g., immunoaffinity capture).

  • Analysis: Analyze the captured ADC by LC-MS to determine the amount of intact ADC and any released payload.[7][8]

Visualizing the Workflow and Mechanism

ADC_Workflow cluster_payload Payload Modification cluster_linker Linker Conjugation cluster_antibody Antibody Modification cluster_final_adc Final ADC Assembly Payload Cytotoxic Payload AminooxyPayload Aminooxy-Payload Payload->AminooxyPayload 1. Functionalization TCO_Payload TCO-Linker-Payload AminooxyPayload->TCO_Payload TCO_Aldehyde This compound TCO_Aldehyde->TCO_Payload 2. Oxime Ligation ADC Homogeneous ADC TCO_Payload->ADC Antibody Monoclonal Antibody Tetrazine_Ab Tetrazine-Antibody Antibody->Tetrazine_Ab 3. Tetrazine Labeling Tetrazine_Ab->ADC 4. TCO-Tetrazine Click

ADC_MOA ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Conclusion

This compound offers a superior method for the construction of advanced bioconjugates, particularly ADCs. Its ability to facilitate highly specific, rapid, and controlled conjugation leads to the production of homogeneous products with a well-defined drug-to-antibody ratio. While traditional linkers based on NHS esters and maleimides have been instrumental in the development of early ADCs, the future of precisely engineered therapeutics lies in the adoption of bioorthogonal chemistries. The use of this compound represents a significant step towards creating safer and more effective targeted therapies.

References

Safety Operating Guide

Proper Disposal of TCO-PEG3-CH2-aldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of TCO-PEG3-CH2-aldehyde, ensuring the safety of personnel and environmental protection.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a heterobifunctional linker used in bioconjugation. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with waste disposal regulations. The information herein is compiled from safety data sheets and general chemical waste guidelines to provide clear, actionable instructions for researchers, scientists, and drug development professionals.

I. Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound must be familiar with the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

II. Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescriptionSource
Acute Oral ToxicityH302Harmful if swallowed[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and ultimate disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and rinsates, in a designated and compatible hazardous waste container.

  • The container must be made of a material compatible with aldehydes and polyethylene (B3416737) glycol. The original product container is often a suitable choice.

  • Ensure the container is in good condition, free of leaks, and has a tightly fitting cap.

Step 2: Labeling of Waste Containers

  • Properly label the hazardous waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents, including "this compound" and any other components in the waste mixture. List the approximate concentrations or volumes of each component.

  • Indicate the date when waste was first added to the container (the "accumulation start date").

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure secondary containment is used for liquid waste to prevent spills.

  • Store the waste container away from incompatible materials.

Step 4: Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash. This is strictly prohibited due to its high aquatic toxicity[1].

  • The primary and required method of disposal is through an approved and licensed hazardous waste disposal contractor [1].

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container. Follow all institutional procedures for waste pickup requests.

Step 5: Decontamination of Empty Containers

  • If the original container is to be disposed of after being emptied, it must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, deface or remove the original product label, and dispose of the container as instructed by your EHS office.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Handling & Storage cluster_2 Disposal Pathway cluster_3 Final Outcome start Generate this compound Waste collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container with Contents, Hazards, and Date collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store is_drain Dispose Down Drain? store->is_drain ehs Contact Environmental Health & Safety (EHS) store->ehs Correct Path no_drain PROHIBITED (Aquatic Toxicity) is_drain->no_drain No is_trash Dispose in Regular Trash? is_drain->is_trash Yes (Incorrect Path) no_trash PROHIBITED (Hazardous Chemical) is_trash->no_trash No is_trash->ehs Yes (Incorrect Path) contractor Arrange Pickup by Licensed Hazardous Waste Contractor ehs->contractor end Proper and Compliant Disposal contractor->end

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

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